Product packaging for 5-Chloro-4-iodopyridin-2-amine(Cat. No.:CAS No. 1260667-65-9)

5-Chloro-4-iodopyridin-2-amine

Cat. No.: B3094747
CAS No.: 1260667-65-9
M. Wt: 254.45 g/mol
InChI Key: PMLVDYBLXQYWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-4-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4ClIN2 and its molecular weight is 254.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClIN2 B3094747 5-Chloro-4-iodopyridin-2-amine CAS No. 1260667-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLVDYBLXQYWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-65-9
Record name 5-Chloro-4-iodo-2-pyridinamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-iodopyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring electron-donating amino and electron-withdrawing halogen moieties, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics.[1][2][3] This guide provides a comprehensive, technically-grounded exploration of a robust synthetic strategy for this compound. We will dissect the synthetic challenges, particularly the issue of regioselectivity, and present a logical, multi-step pathway from a common starting material. The causality behind experimental choices, detailed protocols, and safety considerations are elucidated to empower researchers in their synthetic endeavors.

Strategic Analysis: The Challenge of Regioselectivity

The synthesis of polysubstituted pyridines is a classic challenge in organic chemistry, primarily governed by the directing effects of existing substituents. In our target molecule, this compound, the arrangement of the amino, chloro, and iodo groups presents a significant regiochemical puzzle.

The most intuitive starting material is the commercially available 2-Amino-5-chloropyridine.[4][5] A straightforward electrophilic iodination of this precursor would seem logical. However, the powerful ortho-, para-directing effect of the C2-amino group overwhelmingly favors electrophilic attack at the C3 position. Indeed, literature precedents confirm that direct iodination of 2-amino-5-chloropyridine with reagents like N-Iodosuccinimide (NIS) yields the isomeric 2-Amino-5-chloro-3-iodopyridine.[6]

Therefore, a direct iodination approach is not viable for obtaining the desired 4-iodo isomer. A more strategic, multi-step approach is required to override the inherent electronic preferences of the pyridine ring and enforce iodination at the C4 position. This guide proposes a robust pathway leveraging a classical Sandmeyer reaction, which allows for the precise installation of the iodo group via a diazonium salt intermediate.

G cluster_0 Overall Synthetic Pathway A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 2-Amino-5-chloro-4-nitropyridine B->C Nitration D 5-Chloro-pyridine-2,4-diamine C->D Reduction E This compound D->E Diazotization / Iodination G cluster_1 Diazotization & Iodination Workflow A Start: 5-Chloro-pyridine-2,4-diamine in H₂SO₄ B Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Stir for 1 hour (Diazonium salt formation) C->D E Add KI solution dropwise D->E F Warm to RT, then heat gently (N₂ evolution) E->F G Workup: Quench, Neutralize, Extract F->G H Purification (Chromatography) G->H I Final Product H->I

References

An In-Depth Technical Guide to 5-Chloro-4-iodopyridin-2-amine (CAS No. 1260667-65-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry. As a versatile synthetic intermediate, its strategic importance lies in the precise arrangement of its functional groups—an amine, a chloro group, and a reactive iodo group—which together offer a unique platform for the construction of complex molecular architectures. This document delves into its chemical identity, synthesis, reactivity, applications in drug discovery, and essential safety protocols, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Properties

Correctly identifying a chemical reagent is the foundational step for reproducible science. This compound is registered under CAS Number 1260667-65-9 .

A critical aspect for researchers is to distinguish this compound from its positional isomers, which possess different reactivity profiles and will lead to entirely different downstream products. The most common isomer is 4-Chloro-5-iodopyridin-2-amine (CAS No. 670253-37-9) .[1] In this isomer, the positions of the chloro and iodo substituents are swapped. Always verify the CAS number and structure before use.

Table 1: Physicochemical Properties of this compound and a Key Isomer

PropertyThis compound4-Chloro-5-iodopyridin-2-amine
CAS Number 1260667-65-9670253-37-9[1]
Molecular Formula C₅H₄ClIN₂C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol 254.45 g/mol [1]
IUPAC Name This compound4-chloro-5-iodopyridin-2-amine[1]
Canonical SMILES C1=C(C(=C(N=C1)N)I)ClC1=C(C(=CN=C1N)I)Cl[1]
Appearance Solid (form may vary by supplier)Solid[1]
Topological Polar Surface Area 38.9 Ų38.9 Ų[1]
Complexity 101101[1]

Synthesis and Mechanistic Rationale

The synthesis of multi-halogenated pyridines requires careful control of regioselectivity. The most logical and cost-effective synthetic route to this compound starts from the commercially available precursor, 2-amino-5-chloropyridine. The key transformation is the selective introduction of an iodine atom at the C4 position.

The Challenge of Regioselectivity

Direct electrophilic iodination of the 2-amino-5-chloropyridine ring presents a regiochemical challenge. The 2-amino group is a strong activating group and directs electrophiles to the C3 and C5 positions. However, since the C5 position is already occupied by a chloro group, the primary sites for electrophilic attack are C3 and, to a lesser extent, C6. Iodination at the C4 position is not electronically favored and thus requires specific methodologies to achieve the desired isomer. While literature on the specific C4 iodination of this substrate is sparse, a plausible route involves a directed ortho-metalation or a multi-step sequence involving Sandmeyer-type reactions on a pre-functionalized precursor.

A more direct, albeit less documented, approach involves leveraging specific iodinating agents and conditions that may favor the C4 position through kinetic or thermodynamic control, potentially involving complexation with the pyridine nitrogen.

Postulated Synthetic Protocol: Electrophilic Iodination

This protocol is a representative procedure based on established methods for the iodination of electron-rich pyridine systems. Optimization will be required for this specific substrate to maximize the yield of the desired C4 isomer.

Reaction: Iodination of 2-amino-5-chloropyridine

G cluster_reactants Reactants cluster_products Products r1 2-Amino-5-chloropyridine p1 This compound (Desired Product) r1->p1 Reaction & Workup r2 Iodinating Agent (e.g., N-Iodosuccinimide) r2->p1 r3 Solvent (e.g., Acetonitrile or DMF) r3->p1 p2 Positional Isomers (e.g., 3-iodo derivative) p1->p2 Separation (Chromatography) SuzukiCoupling Start This compound Product 4-Aryl-5-chloro- pyridin-2-amine Start->Product Oxidative Addition ArylBoronic Arylboronic Acid (Ar-B(OH)₂) ArylBoronic->Product Transmetalation Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Product->Catalyst Reductive Elimination

References

biological activity of 5-Chloro-4-iodopyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Chloro-4-iodopyridin-2-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a versatile building block in modern medicinal chemistry. We will delve into its synthetic utility, explore the diverse biological activities of its derivatives—with a primary focus on kinase inhibition and anticancer applications—and provide validated experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic scaffold in their discovery programs.

The this compound Scaffold: A Privileged Intermediate

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] The this compound scaffold (PubChem CID: 21949121) is a particularly valuable intermediate due to its unique electronic properties and multiple points for synthetic diversification.[2]

The strategic placement of three distinct functional groups—an amine and two different halogens—offers chemists remarkable control over subsequent reactions.

  • The 2-amino group provides a nucleophilic center and a key hydrogen bond donor for interacting with biological targets.

  • The 4-iodo position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.[3][4]

  • The 5-chloro substituent offers a secondary, less reactive site for modification, enabling sequential or orthogonal synthetic strategies. It also modulates the electronic nature of the pyridine ring, influencing the compound's overall physicochemical properties.

This inherent reactivity makes the scaffold an essential building block for constructing complex molecular architectures designed for targeted therapies.[5][6]

Synthetic Pathways and Methodologies

The primary utility of the this compound core lies in its amenability to well-established cross-coupling reactions. These methods form the foundation for creating extensive libraries of derivatives for structure-activity relationship (SAR) studies.

G cluster_input Core Scaffold cluster_reactions Key Cross-Coupling Reactions cluster_output Diverse Derivatives core This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) core->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) core->buchwald Pd Catalyst, Base deriv1 4-Aryl/Heteroaryl Derivatives suzuki->deriv1 deriv2 4-Alkynyl Derivatives sonogashira->deriv2 deriv3 4-Amino Derivatives buchwald->deriv3

Caption: Synthetic diversification of the core scaffold.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a standard method for introducing an aryl or heteroaryl group at the C4 position of the pyridine ring. The causality for this choice is the high reactivity of the C-I bond in palladium-catalyzed reactions, allowing for selective functionalization.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The use of a biphasic system is crucial for facilitating both the organic-soluble catalyst and the inorganic base.

  • Catalyst Introduction: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq). These catalysts are chosen for their efficiency in mediating the transmetalation and reductive elimination steps of the catalytic cycle.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the resulting crude product by column chromatography on silica gel. Characterize the final compound's structure and purity via ¹H NMR, ¹³C NMR, and HRMS to validate its identity.

Biological Activity Profile: A Focus on Oncology

Derivatives of substituted pyridines and pyrimidines are prominent in oncology, primarily as kinase inhibitors.[7][8] The this compound scaffold serves as a key starting point for developing potent and selective inhibitors targeting critical signaling pathways in cancer.

Kinase Inhibition: Targeting Oncogenic Drivers

The 2-aminopyridine motif is a classic "hinge-binding" element, capable of forming crucial hydrogen bonds with the backbone of the ATP-binding pocket in many protein kinases. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Derivatives based on similar halogenated heterocyclic scaffolds have shown potent activity against kinases like Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in non-small cell lung cancer (NSCLC).[8][9] The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, a close analog, is widely used in the design of ALK inhibitors.[8]

G cluster_pathway Simplified EGFR Signaling in NSCLC EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Derivative (Kinase Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling cascade.

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of kinase inhibition in oncology is to halt uncontrolled cell division. The antiproliferative activity of these derivatives is commonly assessed against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature of the substituent introduced at the C4 position is critical for potency.

For example, studies on related pyridine derivatives reveal that adding groups containing nitrogen and oxygen (e.g., -OCH₃, -OH, -C=O, NH₂) often enhances antiproliferative activity.[1]

Derivative Class Target Cell Line Activity (IC₅₀) Reference Insight
Pyrimidin-2-aminePLK4Breast Cancer (MCF-7)6.7 nM (for compound 8h)Scaffold hopping from known PLK4 inhibitors led to a potent aminopyrimidine core.[7]
4-indole-2-arylaminopyrimidine(Anti-inflammatory)LPS-induced RAW264.7~5 µM rangeModifications to the phenyl ring and indole moiety are critical for activity.[10]
5-chloro-4-phenylaminopyrimidineHDAC3HCT1160.08 µM (for compound L20)The 5-chloro-pyrimidine scaffold, common in ALK inhibitors, was successfully repurposed as an HDAC inhibitor cap group.[8]

This table is illustrative, drawing from related aminopyrimidine and aminopyridine scaffolds to highlight the potential of the core topic.

Antimicrobial Properties

While oncology is a major focus, substituted 2-aminopyridines have also been explored for antimicrobial applications.[11] For instance, Schiff bases derived from 2-amino-4-chloropyridine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] The structure-activity relationship in these compounds often depends on the nature of the aldehyde used to form the imine, with electron-withdrawing or donating groups on the aromatic ring modulating the biological effect.[12]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various studies on related scaffolds allows us to postulate key SAR trends for this compound derivatives.

SAR cluster_legend SAR Hotspots main pos2_label Position 2 (Amine): - H-bond donor - Critical for hinge-binding - N-substitution can modulate properties main->pos2_label NH₂ pos4_label Position 4 (Iodo): - Primary site for diversification - Bulky aryl/heteroaryl groups target hydrophobic pockets - Determines kinase selectivity main->pos4_label I pos5_label Position 5 (Chloro): - Modulates ring electronics (pKa) - Influences solubility and ADME - Can form halogen bonds with target main->pos5_label Cl

Caption: Key structure-activity relationship points.

  • Position 2 (Amine): This group is fundamental for target engagement, especially in kinases. While derivatization is less common here, N-alkylation could be explored to alter solubility or cell permeability.

  • Position 4 (Iodo): This is the key vector for achieving potency and selectivity. The size, electronics, and conformational flexibility of the group introduced here directly impact how the molecule fits into the target's binding site.

  • Position 5 (Chloro): The electron-withdrawing nature of the chlorine atom lowers the pKa of the pyridine nitrogen, which can affect target binding and pharmacokinetic properties. It also provides a potential site for halogen bonding, a non-covalent interaction that can enhance binding affinity.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

To ensure trustworthiness, a described protocol must be a self-validating system. This MTT assay is a standard, colorimetric method to assess the cytotoxic or antiproliferative effects of compounds on cancer cells, providing a quantitative measure (IC₅₀) of a derivative's efficacy.

  • Cell Culture: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a negative control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time is chosen to allow for multiple cell doubling cycles, ensuring a measurable effect on proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis and Validation: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The results are validated by the clear dose-response relationship and the expected activity of the positive control.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile platform for the discovery of novel bioactive molecules. Its synthetic tractability, particularly for creating diverse libraries via cross-coupling reactions, makes it highly attractive for drug development. The primary application of its derivatives lies in oncology, where the 2-aminopyridine motif serves as an effective hinge-binder for various protein kinases implicated in cancer progression.

Future research should focus on:

  • Exploring Novel Targets: While kinases are a major focus, this scaffold could be used to design inhibitors for other enzyme families, such as HDACs, or to develop novel antimicrobial and anti-inflammatory agents.[8]

  • Fine-Tuning ADME Properties: Systematic modification at the C5 position and the 2-amino group could optimize the pharmacokinetic and safety profiles of lead compounds.

  • Structure-Based Design: Leveraging co-crystal structures of derivatives bound to their targets will enable more rational, data-driven design of next-generation inhibitors with enhanced potency and selectivity.

By combining established synthetic chemistry with modern drug discovery principles, the this compound core will undoubtedly continue to yield promising candidates for treating a range of human diseases.

References

5-Chloro-4-iodopyridin-2-amine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential and Mechanism of Action of the 5-Chloro-4-iodopyridin-2-amine Scaffold

Abstract

This technical guide provides a comprehensive analysis of this compound, not as a standalone bioactive agent, but as a highly versatile chemical scaffold for drug discovery. Given the limited direct biological data on this specific intermediate, this paper focuses on the well-established mechanistic potential of its core structure: the 2-aminopyridine moiety. We will dissect the probable mechanisms of action and target families for derivatives of this scaffold, with a focus on kinase and bromodomain inhibition. This guide synthesizes field-proven insights with detailed, actionable experimental protocols and workflows, designed to empower researchers in leveraging this and similar scaffolds for the development of novel therapeutics.

Introduction: The Strategic Value of a Dihalogenated 2-Aminopyridine Scaffold

This compound is a substituted pyridine that, while not extensively studied for its own biological activity, represents a strategically important starting material in medicinal chemistry. Its true value lies in the combination of three key features: the 2-aminopyridine core, a chlorine atom at the 5-position, and a highly reactive iodine atom at the 4-position.

The 2-aminopyridine moiety is a privileged structure in drug discovery, recognized as a pharmacophore capable of interacting with a wide range of biological targets.[1][2] It can serve as a perfect locomotive in the synthesis of molecules with diverse pharmacological goals.[1][3] The dual halogenation offers medicinal chemists a powerful tool for controlled, stepwise chemical modification. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, enabling selective cross-coupling reactions at the 4-position to build molecular complexity and explore structure-activity relationships (SAR). This guide will therefore explore the mechanistic possibilities unlocked by this versatile scaffold.

CORE MECHANISTIC HYPOTHESES & TARGET CLASSES

The biological potential of any molecule derived from this compound is rooted in the pharmacology of the 2-aminopyridine core. Based on extensive precedent in the scientific literature, two primary target classes stand out: protein kinases and bromodomains.

Protein Kinase Inhibition

The 2-aminopyridine scaffold is a classic "hinge-binder" for protein kinases. The ATP-binding site of a kinase contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. This region typically presents a series of hydrogen bond donors and acceptors. The 2-aminopyridine motif is perfectly poised to form two or three critical hydrogen bonds with this hinge, mimicking the interaction of the adenine base of ATP.

  • Causality: The exocyclic amine at the 2-position acts as a hydrogen bond donor, while the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate interaction provides a strong anchor for the molecule, and derivatives can then be elaborated from the 4- and 5-positions to achieve high affinity and selectivity by probing adjacent hydrophobic pockets. Numerous 2-aminopyridine derivatives have been developed as potent inhibitors of kinases like CDK8, PI3Kδ, JAK2, and ALK.[4][5][6][7]

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyridine Scaffold cluster_pockets Binding Pockets hinge_donor Backbone NH (H-bond Donor) hinge_acceptor Backbone C=O (H-bond Acceptor) pyridine_N Pyridine N (H-bond Acceptor) pyridine_N->hinge_donor H-bond amino_H Amino Group (H-bond Donor) amino_H->hinge_acceptor H-bond hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front R_group R Group at C4 (from Iodo position) R_group->hydrophobic_pocket Targets Cl_group Cl Group at C5 Cl_group->solvent_front Projects Towards

Caption: Interaction of the 2-aminopyridine scaffold with a kinase hinge region.

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in epigenetic regulation. The 2-aminopyridine scaffold can act as a biomimetic of the acetylated lysine side chain.

  • Causality: The binding pocket of a bromodomain contains a highly conserved asparagine residue that forms a critical hydrogen bond with the acetylated lysine. The amino group of the 2-aminopyridine scaffold can replicate this interaction. The pyridine ring itself can engage in favorable pi-stacking interactions with conserved tyrosine residues in the pocket. This makes the scaffold an excellent starting point for developing inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins (e.g., BRD4).

EXPERIMENTAL PROTOCOLS & VALIDATION SYSTEMS

To investigate the potential of novel compounds derived from this compound, robust and validated screening assays are essential.

Workflow for Kinase Inhibitor Discovery and Validation

A logical, multi-stage approach is required to identify and validate kinase inhibitors. This workflow ensures that resources are focused on the most promising compounds.

G A Scaffold Derivatization: Selective cross-coupling at 4-iodo position B Primary Biochemical Screen: Single concentration (e.g., 1 µM) against kinase panel (e.g., ADP-Glo) A->B C Hit Identification: Identify compounds with >50% inhibition B->C D Dose-Response Assay: Determine biochemical IC50 C->D E Orthogonal Assay: Confirm binding via biophysical method (e.g., SPR, DSF) D->E F Cellular Target Engagement: Confirm target binding in cells (e.g., CETSA, NanoBRET) E->F G Functional Cellular Assay: Measure inhibition of downstream signaling (e.g., Western Blot for phospho-substrate) F->G H Lead Compound G->H

Caption: A self-validating workflow for the discovery of kinase inhibitors.

Protocol: Bromodomain Inhibitor Screening via AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying protein-protein interactions in a high-throughput format.[8][9] This protocol is designed to be self-validating through the use of appropriate controls.

Objective: To determine the IC50 of a test compound for the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.

Materials:

  • Protein: GST-tagged BRD4 Bromodomain 1 (BPS Bioscience, Cat# 31040 or similar).[10]

  • Peptide: Biotinylated Histone H4 (acetyl-Lys5,8,12,16) peptide.

  • Beads: Glutathione AlphaLISA Acceptor Beads and AlphaScreen Streptavidin-conjugated Donor Beads (PerkinElmer).[10]

  • Assay Plate: 384-well white OptiPlate (PerkinElmer).

  • Controls: JQ1 (potent known inhibitor) as a positive control; DMSO as a negative (vehicle) control.

  • Test Compound: Serial dilution of a derivative of this compound.

Step-by-Step Methodology:

  • Prepare Reagents: Dilute all proteins, peptides, and compounds in the appropriate assay buffer. Note that DMSO concentrations should be kept consistent across all wells and typically below 0.5% to avoid assay interference.[11]

  • Compound Plating: Add 2 µL of the serially diluted test compound, positive control (JQ1), or vehicle control (DMSO) to the wells of the 384-well plate.

  • Protein-Peptide Incubation: Add 8 µL of a mix containing the GST-BRD4 protein and the biotinylated histone peptide to each well. Incubate for 30 minutes at room temperature.

  • Bead Addition: Add 10 µL of a mix containing the Glutathione Acceptor beads and Streptavidin Donor beads to each well. This step should be performed in subdued light.

  • Final Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., Revvity EnVision).

Self-Validation and Data Analysis:

  • Trustworthiness: The assay's validity is confirmed by calculating the Z'-factor from the positive (JQ1) and negative (DMSO) control wells. A Z'-factor > 0.5 indicates a robust and reliable assay.

  • Data Interpretation: The signal is inversely proportional to inhibition. High signal (DMSO wells) indicates strong protein-peptide interaction, while low signal (JQ1 wells) indicates complete inhibition.

  • IC50 Calculation: Normalize the data using the high and low controls. Plot the percent inhibition against the log of the test compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Framework

The dihalogenated nature of this compound provides a clear and logical framework for SAR exploration.

PositionSubstituentRole in SAR ExplorationRecommended Chemistry
4 IodineVector for Diversification. The C-I bond is the primary site for introducing new chemical matter to probe binding pockets and modulate potency, selectivity, and physicochemical properties.Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions.
5 ChlorineElectronic & Lipophilic Modulation. The electron-withdrawing chlorine atom influences the pKa of the aminopyridine system and can make favorable hydrophobic contacts. It is less readily displaced than iodine.Generally retained in initial library synthesis. Can be targeted for modification in later-stage lead optimization if required.
2 AmineCore Binding Motif. This group is typically essential for the primary binding interaction (e.g., with the kinase hinge) and is usually conserved.N-alkylation or N-arylation can be explored, but often disrupts the key hydrogen-bonding pattern.

Conclusion and Authoritative Grounding

This compound should be viewed not as an end-product, but as a high-potential starting point for sophisticated drug discovery campaigns. The established pharmacology of its 2-aminopyridine core strongly suggests that its derivatives are likely to find utility as inhibitors of protein kinases and bromodomains.[1][5][12] The synthetic tractability afforded by the differentially reactive halogen atoms allows for systematic and efficient exploration of chemical space.

Future work built upon this scaffold should prioritize the synthesis of diverse libraries via cross-coupling at the 4-position, followed by screening against well-validated biological assays as described in this guide. Positive hits must be confirmed through orthogonal methods and structural biology to definitively elucidate the mechanism of action and provide an authoritative basis for further development.

References

solubility and stability of 5-Chloro-4-iodopyridin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-4-iodopyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research, serving as a key building block in the synthesis of bioactive molecules.[1] Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its effective use in drug discovery and development. This guide provides a comprehensive framework for characterizing these properties, outlining robust experimental protocols and the scientific rationale behind them. By adhering to internationally recognized guidelines, researchers can generate reliable and reproducible data essential for formulation development, analytical method validation, and regulatory submissions.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is underpinned by a thorough understanding of its intrinsic properties. For a substituted pyridine like this compound, its solubility dictates bioavailability and formulation strategies, while its stability profile influences its synthesis, storage, and shelf-life. This document serves as a practical guide for researchers to systematically evaluate these two cornerstone attributes. We will not only describe the "how" but also the "why," grounding our protocols in the principles of chemical kinetics and thermodynamics, and aligning them with global regulatory standards.[2][3][4]

The structure of this compound, with its amino group and halogen substituents, suggests potential for pH-dependent solubility and susceptibility to specific degradation pathways, such as hydrolysis or photolysis.[5][6] Therefore, a systematic investigation as outlined herein is not merely a data-gathering exercise but a crucial step in risk mitigation and accelerated development.

Characterization of the Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy.[7] For oral dosage forms, for instance, an active pharmaceutical ingredient (API) must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The following sections detail a systematic approach to determining the solubility of this compound.

Rationale for Solvent Selection

The initial step involves selecting a diverse and relevant panel of solvents. This panel should include not only aqueous buffers that mimic physiological conditions but also organic solvents commonly used in pharmaceutical processing and formulation.[7]

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): These are essential for determining pH-dependent solubility and are stipulated by guidelines for Biopharmaceutics Classification System (BCS) determination.[8][9] The pH range from 1.2 to 6.8 covers the physiological conditions of the stomach and small intestine.

  • Purified Water: Establishes a baseline for aqueous solubility.

  • Common Organic Solvents: Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used in co-solvent systems, analytical method development, and early-stage formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator at a constant temperature (typically 25 °C or 37 °C for physiological relevance).[9] Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, clarify the supernatant by centrifugation or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in triplicate for each solvent to ensure the precision of the results.[8]

Visualization of the Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess this compound to vials prep2 Add known volume of selected solvents prep1->prep2 equil1 Seal vials and place in shaker at constant temp. prep2->equil1 equil2 Agitate for 24-48 hours (or until equilibrium) equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge or filter supernatant sep1->sep2 quant1 Dilute clear supernatant sep2->quant1 quant2 Analyze concentration by validated HPLC method quant1->quant2 result result quant2->result Solubility Data (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL) ± SDQualitative Descriptor
pH 1.2 Buffer37TBDTBD
pH 4.5 Buffer37TBDTBD
pH 6.8 Buffer37TBDTBD
Purified Water25TBDTBD
Ethanol25TBDTBD
Methanol25TBDTBD
Acetonitrile25TBDTBD
Dimethyl Sulfoxide (DMSO)25TBDTBD
TBD: To Be Determined experimentally.

Assessment of Chemical Stability

Stability testing is crucial for identifying degradation pathways and determining the intrinsic stability of an API. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[5][10] The goal is to generate degradation products to develop and validate a stability-indicating analytical method, which is essential for quality control.[11][12] The recommended degradation for these studies generally varies between 5-20%.[11]

Experimental Protocol: Forced Degradation Study

A single batch of this compound is typically used for stress testing.[2] The study should include appropriate controls (compound in the same solvent system but without the stressor, stored at ambient conditions).

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours). If no degradation occurs, more stringent conditions (e.g., 1 N HCl for 12 hours) can be applied.[5]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar duration. The halogenated pyridine structure may be particularly susceptible to alkaline hydrolysis.[6]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation (Solid State): Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 70°C) for a set period.[2]

  • Photostability: Expose both the solid compound and a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

Sample Analysis: After exposure, samples are neutralized (if necessary), diluted, and analyzed using a suitable HPLC method. The chromatograms are inspected for new peaks (degradation products) and a decrease in the main peak area. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[10]

Visualization of the Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_results Data Interpretation start This compound (Single Batch) acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) start->base ox Oxidation (e.g., 3% H2O2, RT) start->ox thermal Thermal Stress (Solid, >50°C) start->thermal photo Photostability (UV/Vis Light) start->photo analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways mass Establish Mass Balance analysis->mass method Validate Analytical Method analysis->method

References

Navigating the Spectroscopic Landscape of 5-Chloro-4-iodopyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-Chloro-4-iodopyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document provides a robust framework for the characterization of this and similar halogenated pyridines. While direct experimental data for this specific isomer is not widely available in public databases, this guide synthesizes foundational spectroscopic principles and comparative data from related isomers to present a predictive and practical analytical approach.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide array of functional molecules. The specific placement of halogen atoms and amine groups on the pyridine ring dramatically influences the molecule's reactivity, electronic properties, and biological activity. This compound, with its distinct substitution pattern, presents a unique set of analytical challenges and opportunities. Accurate spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules.[1] By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons. The predicted chemical shifts are based on the analysis of substituent effects in halogenated and aminated pyridines.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-36.5 - 7.0SingletN/AShielded by the adjacent amino group and influenced by the para-iodine.
H-67.8 - 8.2SingletN/ADeshielded by the electronegative chlorine at the meta position and the ring nitrogen.
-NH₂4.5 - 5.5Broad SingletN/AProtons are exchangeable and exhibit broad signals.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2158 - 162Attached to the amino group, resulting in a significant downfield shift.
C-3110 - 115Shielded by the adjacent amino group.
C-485 - 95Significantly shielded due to the attachment of the large, polarizable iodine atom.
C-5145 - 150Deshielded by the attached electronegative chlorine atom.
C-6148 - 152Deshielded by the ring nitrogen and the adjacent chlorine atom.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₅H₄ClIN₂), the molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic isotopic cluster with a ratio of approximately 3:1 (M⁺ and M+2).

  • Molecular Formula: C₅H₄ClIN₂

  • Monoisotopic Mass: 253.91 g/mol

  • Average Mass: 254.45 g/mol [3]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) or gas chromatography (GC) system.

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key predicted fragmentation pathways include:

  • Loss of Iodine: A significant fragment corresponding to the loss of an iodine radical ([M-I]⁺).

  • Loss of Chlorine: A fragment resulting from the loss of a chlorine radical ([M-Cl]⁺).

  • Loss of HCN: A common fragmentation pathway for pyridine rings.

The relative abundance of these fragments can provide further confirmation of the compound's structure.

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry characteristics of this compound. The provided protocols and predicted data serve as a robust starting point for researchers. It is imperative that this theoretical framework is validated through the acquisition of experimental data. The synthesis and subsequent rigorous spectroscopic analysis of this compound will be a valuable contribution to the field of heterocyclic chemistry.

References

The Halogenated Pyridine Core: A Privileged Scaffold for Targeting Key Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-4-iodopyridin-2-amine scaffold represents a strategically important starting point in modern medicinal chemistry, particularly in the discovery of targeted oncology therapeutics. The unique electronic properties and synthetic versatility conferred by the halogen substituents make this heterocyclic core a privileged structure for the design of potent and selective kinase inhibitors. This guide delves into the key therapeutic targets amenable to inhibition by compounds derived from this scaffold, with a primary focus on Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a high-value target in oncology. We will further explore the adaptability of this core for targeting other critical oncogenic drivers, including Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). This document will provide a comprehensive overview of the mechanistic rationale, structure-activity relationships (SAR), and detailed experimental protocols for the identification and characterization of novel therapeutic agents based on this versatile chemical framework.

The this compound Scaffold: A Gateway to Kinase Inhibition

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. It is capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding pocket.

The strategic placement of halogen atoms on the pyridine ring, as in this compound, serves several critical functions in drug design:

  • Modulation of Physicochemical Properties: The chloro and iodo substituents significantly influence the lipophilicity and electronic nature of the molecule, which can be fine-tuned to optimize cell permeability, metabolic stability, and pharmacokinetic properties.

  • Vectorial Exploration of the ATP Pocket: The iodine atom at the 4-position provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide array of substituents that can probe and engage with different sub-pockets of the kinase active site, thereby driving potency and selectivity.

  • Enhanced Binding Interactions: The chloro group at the 5-position can form additional halogen bonds or van der Waals interactions with the protein, contributing to the overall binding affinity.

Primary Target Focus: Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Overexpression of PLK4 is a common feature in various cancers, including breast and colorectal tumors, and is linked to centrosome amplification, chromosomal instability, and tumorigenesis.[1] Consequently, inhibiting PLK4 presents a compelling therapeutic strategy to selectively induce mitotic catastrophe and apoptosis in cancer cells.

The PLK4 Signaling Pathway and its Role in Centriole Duplication

PLK4 is localized to the centrioles and its activity is tightly regulated throughout the cell cycle. It initiates the formation of a new procentriole by phosphorylating a cascade of downstream substrates. Dysregulation of this pathway leads to aberrant centriole numbers, a hallmark of many cancers.

PLK4_Pathway cluster_G1_S G1/S Phase cluster_S_G2 S/G2 Phase PLK4_inactive PLK4 (Inactive) SCF_betaTrCP SCF/β-TrCP (E3 Ligase) PLK4_inactive->SCF_betaTrCP Degradation PLK4_active PLK4 (Active) PLK4_active->PLK4_inactive Autophosphorylation & Degradation PLK4_active->PLK4_active STIL STIL PLK4_active->STIL Phosphorylates & Recruits Ana2_SAS6 Ana2/SAS-6 STIL->Ana2_SAS6 Recruits Procentriole Procentriole Formation Ana2_SAS6->Procentriole Initiates

Caption: The PLK4 signaling pathway in centriole duplication.

Mechanism of Inhibition by Aminopyrimidine-Based Compounds

While not the exact this compound, closely related 5-chloro-2-amino-pyrimidine derivatives have been developed as highly potent PLK4 inhibitors.[2] The aminopyrimidine core serves as the hinge-binding element. Structure-activity relationship (SAR) studies have shown that potency is significantly influenced by the substituent attached via a linker to the pyrimidine core.

For instance, in a series of potent aminopyrimidine-based PLK4 inhibitors, the 5-chloro substituent was found to be crucial for activity. The general structure involves the 5-chloro-2-aminopyrimidine core linked to various aryl or heteroaryl moieties. The most potent compounds in these series exhibit IC₅₀ values in the low nanomolar range against PLK4.[2]

Compound ScaffoldLinkerR-GroupPLK4 IC₅₀ (nM)Reference
5-Chloro-2-aminopyrimidine-NH-Substituted Phenyl0.8[2]
2-Aminopyrimidine-NH-Indazole6.7[1][3]
Cellular Effects of PLK4 Inhibition

Inhibition of PLK4 by these compounds leads to predictable and measurable cellular consequences, which form the basis of efficacy testing:

  • Inhibition of Centriole Duplication: The primary mechanistic effect.

  • Mitotic Arrest: Cells are unable to form a proper mitotic spindle and arrest in mitosis.

  • Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

  • Anti-proliferative Activity: A reduction in the proliferation of cancer cell lines, particularly those known to overexpress PLK4, such as the MCF-7 breast cancer cell line.[2]

Expanding the Target Landscape: ALK and EGFR

The versatility of the halogenated 2-aminopyridine scaffold allows for its adaptation to target other clinically relevant kinases. The iodine at the 4-position is particularly valuable for synthetic diversification to achieve selectivity for different kinase targets.

Anaplastic Lymphoma Kinase (ALK)

Chromosomal rearrangements involving the ALK gene result in fusion proteins (e.g., EML4-ALK) that are potent oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[4] The 2-aminopyridine scaffold has been successfully employed in the design of ALK inhibitors. For example, second-generation ALK inhibitors have been developed to overcome resistance to the first-generation inhibitor, crizotinib.[5][6] The design strategy often involves modifying the substituents on the 2-aminopyridine core to optimize interactions within the ALK ATP-binding pocket and to circumvent resistance mutations.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous epithelial cancers.[7][8] While classical EGFR inhibitors like gefitinib and erlotinib are based on a 4-anilinoquinazoline scaffold, related heterocyclic cores such as pyrido[2,3-d]pyrimidines have demonstrated potent EGFR inhibitory activity.[9] The development of inhibitors based on the this compound core would involve synthetic elaboration at the 4-position to introduce moieties that mimic the anilino group of known EGFR inhibitors, thereby targeting the ATP-binding site of EGFR.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the evaluation of novel compounds based on the this compound scaffold, with a focus on PLK4 inhibition.

Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound derivative) Biochem_Assay Biochemical Kinase Assay (e.g., PLK4 IC₅₀ determination) Start->Biochem_Assay Cell_Prolif Cell-based Proliferation Assay (e.g., MCF-7, HCT116) Biochem_Assay->Cell_Prolif Potent Hits Mechanism_Study Mechanistic Cellular Assays Cell_Prolif->Mechanism_Study Active Compounds Lead_Opt Lead Optimization (SAR, DMPK) Cell_Prolif->Lead_Opt Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Study->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanism_Study->Cell_Cycle Mechanism_Study->Lead_Opt

Caption: A typical workflow for the discovery of kinase inhibitors.

Protocol: Biochemical PLK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the IC₅₀ of a test compound for PLK4.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the PLK4 active site by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Unlabeled ATP or a competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • PLK4 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compounds (serially diluted in DMSO)

  • Kinase Buffer

Procedure:

  • Prepare a 2X solution of the PLK4/Eu-Antibody complex in kinase buffer.

  • Prepare a 2X solution of the Kinase Tracer in kinase buffer.

  • In a 384-well plate, add 5 µL of the 2X PLK4/Eu-Antibody complex to each well.

  • Add 50 nL of test compound from the DMSO dilution plate.

  • Add 5 µL of the 2X Kinase Tracer to initiate the reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Calculate the emission ratio (665/615) and plot the results against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Include no-enzyme, no-tracer, and no-antibody controls.

  • Run a known PLK4 inhibitor as a positive control.

  • Ensure the Z' factor for the assay is > 0.5.

Protocol: Cell-Based Anti-proliferative Assay (MCF-7 Breast Cancer Cell Line)

This protocol measures the effect of a test compound on the proliferation of MCF-7 cells, which are known to have PLK4 overexpression.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Compounds (serially diluted)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treat the cells with serial dilutions of the test compound (final DMSO concentration < 0.5%). Include a vehicle-only control.

  • Incubate for an additional 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Self-Validation:

  • Include a no-cell control for background luminescence.

  • Use a known cytotoxic agent as a positive control.

  • Ensure consistent cell seeding density across the plate.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of targeted therapies against a range of oncogenic kinases. Its synthetic tractability and the proven ability of the 2-aminopyridine core to effectively target the ATP-binding site of kinases make it a privileged structure in drug discovery. The primary target, PLK4, represents a novel and promising approach to cancer therapy by exploiting the reliance of tumor cells on pathways that maintain genomic stability. Future work in this area will likely focus on the development of highly selective inhibitors of PLK4, as well as the continued exploration of this scaffold to target other kinases implicated in cancer and other diseases. The strategic use of the halogen substituents will remain a key element in optimizing potency, selectivity, and drug-like properties.

References

Methodological & Application

Application Note & Protocol: Regioselective Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-iodopyridin-2-amine for the Synthesis of 4-Aryl-2-aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and a robust experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-4-iodopyridin-2-amine. The 2-amino-4-arylpyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The subject dihalogenated pyridine offers a strategic advantage due to the differential reactivity of its carbon-halogen bonds (C-I vs. C-Cl), enabling highly regioselective arylation at the 4-position. This protocol details the mechanistic rationale, optimized reaction conditions, and a step-by-step workflow designed for researchers, chemists, and drug development professionals to reliably synthesize a diverse range of 4-aryl-5-chloro-2-aminopyridine derivatives, which can serve as key intermediates for further functionalization.

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its efficacy in constructing C(sp²)–C(sp²) bonds under mild conditions with high functional group tolerance.[3][4][5] Its application is particularly widespread in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[6]

The starting material, this compound, is a versatile building block for drug discovery.[7] Its utility stems from the significant difference in reactivity between the iodide and chloride substituents in palladium-catalyzed reactions. The C–I bond is considerably weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C–Cl bond.[5] This inherent reactivity difference allows for a predictable and regioselective coupling at the C4 position, leaving the C5 chloro-substituent intact for potential downstream modifications, such as a second cross-coupling reaction under more forcing conditions or nucleophilic aromatic substitution. This strategic, sequential functionalization is invaluable for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Mechanistic Causality

The efficacy of this protocol is grounded in the well-understood catalytic cycle of the Suzuki-Miyaura reaction.[3][8] Understanding the causality behind each step is critical for troubleshooting and optimization.

  • Oxidative Addition (The Regioselective Trigger): The cycle initiates with the active Pd(0) catalyst complex. This species selectively inserts into the weaker carbon-iodine bond of this compound. This step is the slowest in the cycle (rate-determining) and dictates the overall regioselectivity, forming a square planar Pd(II) intermediate.[3] The use of an inert atmosphere is paramount here, as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Transmetalation (The Bond-Forming Step): This step requires the activation of the arylboronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[4] This activated species then transfers its aryl group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The presence of water often accelerates this step by aiding the dissolution of the inorganic base and facilitating the formation of the active boronate.[9]

  • Reductive Elimination (Product Release): The final step involves the coupling of the two organic ligands (the pyridinyl and aryl groups) on the palladium center. This forms the desired C-C bond of the 2-amino-5-chloro-4-arylpyridine product and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Int Oxidative Addition Intermediate (Pyridyl-Pd(II)-I) Pd0->OA_Int Oxidative Addition TM_Int Transmetalation Intermediate (Pyridyl-Pd(II)-Ar) OA_Int->TM_Int Transmetalation TM_Int->Pd0 Reductive Elimination Product 4-Aryl-5-chloropyridin-2-amine (R-Ar) TM_Int->Product Reactant This compound (R-I) Reactant->OA_Int Boronic Arylboronic Acid (Ar-B(OH)₂) Boronic->TM_Int Base Base (e.g., K₂CO₃) Base->TM_Int

Caption: The catalytic cycle for the regioselective Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a representative coupling of this compound with phenylboronic acid. It is a self-validating system that can be adapted for various arylboronic acids.

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound254.451.0254.5 mg
Phenylboronic Acid121.931.2146.3 mg
Pd(dppf)Cl₂·CH₂Cl₂816.640.03 (3 mol%)24.5 mg
Potassium Carbonate (K₂CO₃)138.212.5345.5 mg
1,4-Dioxane--8 mL
Deionized Water--2 mL

Note: The choice of catalyst is critical. Pd(dppf)Cl₂ is a robust and reliable catalyst for heteroaryl couplings.[6][10] Other catalysts like Pd(PPh₃)₄ can also be effective.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (254.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

    • Causality: Combining the solids first simplifies the process. The vessel must be dry to prevent unwanted side reactions or moisture-driven degradation of reagents.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This "degassing" procedure is critical to remove oxygen, which can oxidize the Pd(0) species generated in situ, leading to catalyst deactivation and poor reaction yields.

  • Solvent Addition: Using syringes, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent mixture should be degassed beforehand by bubbling with inert gas for 15-20 minutes.

    • Causality: A pre-degassed solvent system further ensures an oxygen-free environment. The dioxane/water system is effective for dissolving both the organic substrates and the inorganic base.[11]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours.

    • Causality: Heating accelerates the rate-limiting oxidative addition step and ensures the reaction proceeds to completion in a reasonable timeframe.[9] Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting this compound.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.

    • Causality: This step quenches the reaction and begins the purification process by partitioning the components between organic and aqueous layers.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

    • Causality: Repeated extraction ensures maximum recovery of the desired organic product from the aqueous phase.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent that removes trace moisture before solvent evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-amino-5-chloro-4-phenylpyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Substrate Scope

The developed protocol is effective for a range of electronically and sterically diverse arylboronic acids. The following table provides representative results based on established methodologies for similar substrates.[8][12]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-amino-5-chloro-4-phenylpyridine85 - 95
24-Methoxyphenylboronic acid2-amino-5-chloro-4-(4-methoxyphenyl)pyridine88 - 96
34-Trifluoromethylphenylboronic acid2-amino-5-chloro-4-(4-trifluoromethylphenyl)pyridine75 - 85
43,5-Dimethylphenylboronic acid2-amino-5-chloro-4-(3,5-dimethylphenyl)pyridine80 - 90
52-Thiopheneboronic acid2-amino-5-chloro-4-(thiophen-2-yl)pyridine70 - 82

Yields are illustrative and may vary based on reaction scale and purification efficiency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Weigh Reagents B 2. Setup Schlenk Flask A->B C 3. Create Inert Atmosphere B->C D 4. Add Solvents C->D E 5. Heat & Stir (90 °C) D->E F 6. Monitor (TLC/LCMS) E->F G 7. Work-up & Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: A generalized workflow from reaction setup to product characterization.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a highly efficient and regioselective route to valuable 4-aryl-2-aminopyridine derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds, this protocol enables the synthesis of key intermediates for pharmaceutical research and drug development. The detailed procedure and mechanistic insights provided herein are designed to empower scientists to reliably implement this methodology and accelerate the discovery of novel chemical entities.

References

5-Chloro-4-iodopyridin-2-amine as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Chloro-4-iodopyridin-2-amine: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of modern drug discovery, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of clinically significant molecules, particularly kinase inhibitors.[1] The strategic functionalization of this core is paramount for tuning pharmacological properties. This compound emerges as a preeminent building block, offering medicinal chemists a powerful tool for controlled, sequential molecular elaboration.

Its value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust carbon-chlorine bond at the C5 position.[2] This inherent electronic difference allows for highly regioselective cross-coupling reactions, enabling the precise and independent introduction of diverse functionalities at two distinct vectors of the pyridine ring. This guide provides an in-depth exploration of the properties, reactivity, and strategic applications of this compound, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are the foundation of successful laboratory execution. The key properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 670253-37-9[3]
Molecular Formula C₅H₄ClIN₂[3][4]
Molecular Weight 254.46 g/mol [4]
Appearance Solid[4]
InChIKey MBEBQNFNTISDFJ-UHFFFAOYSA-N[3][4]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions.[3][4]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Core Concept: Regioselective Functionalization

The primary synthetic utility of this building block is the ability to perform sequential cross-coupling reactions. The first reaction occurs selectively at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, often different, coupling reaction. This workflow allows for the construction of complex, tri-substituted pyridine libraries from a single starting material.

G A This compound B Step 1: C4 Functionalization (e.g., Suzuki, Sonogashira) A->B  High Reactivity  of C-I Bond C 4-Aryl/Alkynyl-5-chloropyridin-2-amine Intermediate B->C D Step 2: C5 Functionalization (e.g., Buchwald-Hartwig) C->D  Remaining C-Cl Bond  for Second Coupling E Fully Elaborated 2,4,5-Trisubstituted Pyridine D->E

Caption: Workflow for sequential functionalization.

Application Protocols: Palladium-Catalyzed Cross-Coupling

The following sections provide detailed protocols for the most common and powerful transformations utilizing this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation at C4

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties at the C4 position.[2][7]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond. This is the rate-determining step and occurs preferentially at the more labile C-I bond over the C-Cl bond.[8]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. A base is essential for this step to form the boronate species.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the final product.[8]

Detailed Protocol: Synthesis of 5-Chloro-4-(phenyl)pyridin-2-amine

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 254 mg), phenylboronic acid (1.2 mmol, 146 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add a solvent mixture (e.g., 1,4-Dioxane, 4 mL) and an aqueous solution of a base (e.g., 2M Na₂CO₃, 2 mL).

    • Causality: Dioxane is a common solvent that solubilizes the organic reagents and catalyst. The aqueous base is crucial for activating the boronic acid for the transmetalation step.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira Coupling: C-C Triple Bond Formation at C4

The Sonogashira coupling provides a direct route to introduce alkynyl groups, forming a C(sp²)-C(sp) bond. This reaction is invaluable for creating rigid linkers or precursors for further transformations.[10][11]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[12]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-I bond and subsequent reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[10][11][12]

Detailed Protocol: Synthesis of 5-Chloro-4-(phenylethynyl)pyridin-2-amine

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 254 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 11 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent, Base, and Alkyne Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., THF or DMF, 5 mL), a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 0.42 mL), and phenylacetylene (1.1 mmol, 0.12 mL).

    • Causality: The amine serves as both the base to deprotonate the alkyne and as a solvent. The copper(I) salt is essential for the formation of the reactive copper acetylide intermediate.[10]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation at C5

After functionalizing the C4 position, the remaining C-Cl bond can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction allows for the introduction of a vast array of primary or secondary amines, providing a powerful tool for library synthesis.[13][14]

Mechanistic Insight: This palladium-catalyzed reaction also follows an oxidative addition, amine coordination/deprotonation, and reductive elimination cycle.[14] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging oxidative addition to the C-Cl bond and to promote the final reductive elimination step.[13][15]

Detailed Protocol: Synthesis of 4-Phenyl-N⁵-propylpyridin-2,5-diamine

Starting from 5-Chloro-4-(phenyl)pyridin-2-amine (product of the Suzuki reaction)

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine 5-Chloro-4-(phenyl)pyridin-2-amine (1.0 mmol, 205 mg), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.05 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).[15][16]

  • Inert Atmosphere: If not in a glovebox, seal the vessel, and evacuate and backfill with inert gas.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL) followed by the desired amine (e.g., propylamine, 1.2 mmol, 0.10 mL).

    • Causality: A strong base is required to deprotonate the amine, forming the active palladium-amido complex. The bulky ligand stabilizes the catalyst and prevents side reactions like β-hydride elimination.[14][15]

  • Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as determined by LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain the final di-functionalized product.

Strategic Synthesis: A Kinase Inhibitor Scaffold

The methodologies described above can be combined to generate libraries of molecules based on a core scaffold relevant to medicinal chemistry, such as in the development of kinase inhibitors for oncology.[17][18][19]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A This compound Starting Block B Suzuki Coupling + Arylboronic Acid (R¹-B(OH)₂) + Pd Catalyst, Base A->B C4 Functionalization C Sonogashira Coupling + Terminal Alkyne (R¹-C≡CH) + Pd/Cu Catalysts, Base A->C C4 Functionalization D 4-Aryl-5-chloropyridin-2-amine Intermediate 1 B->D E 4-Alkynyl-5-chloropyridin-2-amine Intermediate 2 C->E F Buchwald-Hartwig Amination + Amine (R²-NH₂) + Pd Catalyst, Ligand, Base D->F C5 Functionalization E->F C5 Functionalization G 2-Amino-4-(R¹)-5-(R²-amino)pyridine Diverse Library of Final Products F->G

Caption: Modular synthesis of a 2,4,5-trisubstituted pyridine library.

Conclusion

This compound is a masterful building block for medicinal chemistry, providing a reliable and predictable platform for regioselective synthesis. The orthogonal reactivity of its halogen atoms enables a modular approach to drug design, allowing researchers to systematically explore chemical space around the 2-aminopyridine core. By leveraging the power of palladium-catalyzed cross-coupling reactions, chemists can efficiently construct diverse libraries of complex molecules, accelerating the journey from initial hit to lead optimization in the development of novel therapeutics.

References

Synthesis of Novel Kinase Inhibitors Utilizing a 5-Chloro-4-iodopyridin-2-amine Scaffold: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocols for the synthesis of novel kinase inhibitors based on the versatile 5-Chloro-4-iodopyridin-2-amine scaffold. The strategic positioning of the halogen atoms on the pyridine ring allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira reactions. This document provides not only step-by-step methodologies for these key transformations but also delves into the rationale behind the experimental choices, purification techniques, and characterization of the synthesized compounds. The content is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibitor Design

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of numerous kinase inhibitors.[1] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[2] The this compound starting material offers a strategic advantage for library synthesis due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chloro bond, enabling selective functionalization at the 4-position.[3] This allows for the introduction of a diverse range of aryl, heteroaryl, or alkynyl groups, which can be tailored to target the specific sub-pockets of different kinases, thereby influencing potency and selectivity.

The general mechanism of action for many kinase inhibitors derived from this scaffold involves competitive binding at the ATP pocket, preventing the phosphorylation of downstream substrates and thus interrupting the signaling cascade that drives cellular processes like proliferation and survival.[4]

Strategic Synthesis of Kinase Inhibitors

The synthesis of a library of kinase inhibitors from this compound can be conceptualized as a modular approach, where different building blocks are introduced at the 4-position of the pyridine ring. This is primarily achieved through robust and versatile palladium-catalyzed cross-coupling reactions.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Library of 4-Aryl/Heteroaryl-5-chloro -pyridin-2-amine Derivatives B->D E Library of 4-Alkynyl-5-chloro -pyridin-2-amine Derivatives C->E F Kinase Inhibitor Candidates D->F E->F

Figure 1: Synthetic strategy for kinase inhibitor library generation.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of catalysts and reagents.

  • Anhydrous solvents and reagents are crucial for the success of the cross-coupling reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] In this protocol, we will couple this compound with a representative arylboronic acid.

Materials and Reagents:

Reagent/MaterialGrade
This compound≥98%
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)≥98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%
Potassium Carbonate (K₂CO₃)Anhydrous
1,4-DioxaneAnhydrous
WaterDeionized
Ethyl AcetateACS Grade
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10-50% ethyl acetate). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Add Solvents: 1,4-Dioxane, Water A->B C Degas Mixture B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 90-100 °C (4-12 h) D->E F Cool and Dilute with EtOAc and Water E->F G Extract with EtOAc F->G H Dry and Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: This compound, Pd(PPh₃)₂Cl₂, CuI B Add Solvents: DMF, Triethylamine A->B C Add Terminal Alkyne B->C D Heat to 60-80 °C (2-8 h) C->D E Cool and Dilute with EtOAc D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

References

The Strategic Utility of 5-Chloro-4-iodopyridin-2-amine in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the continuous pursuit of more effective and environmentally benign crop protection agents, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. Halogenated pyridines, in particular, have emerged as a privileged structural motif in a wide array of successful agrochemicals. Among these, 5-Chloro-4-iodopyridin-2-amine stands out as a highly versatile and reactive building block. Its unique arrangement of an amino group and two distinct halogen atoms—a moderately reactive chloro group and a highly reactive iodo group—offers chemists a powerful tool for regioselective functionalization. This application note provides an in-depth exploration of the synthetic applications of this compound in the context of modern agrochemical research, complete with detailed protocols for key transformations. The inherent reactivity of this molecule opens avenues for the creation of novel insecticides, fungicides, and herbicides through strategic carbon-carbon and carbon-nitrogen bond-forming reactions.

Core Structural Features and Synthetic Rationale

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. The iodine atom at the 4-position is an excellent leaving group and is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, which are often crucial for biological activity. Conversely, the chlorine atom at the 5-position is less reactive, enabling its retention during the initial functionalization of the iodo group and offering a handle for subsequent modifications under more forcing conditions if desired.[3] The amino group at the 2-position can be a site for further derivatization, such as acylation or the formation of heterocyclic rings, to fine-tune the physicochemical properties and biological efficacy of the final compound.[4]

Application in the Synthesis of Novel Pyridinyl-Pyrazole Insecticides

The pyrazole moiety is a well-established pharmacophore in a number of commercially successful insecticides. The strategic coupling of a pyrazole ring system to the this compound scaffold can lead to the development of novel insecticidal candidates.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A robust method for forging the critical carbon-carbon bond between the pyridine and pyrazole rings is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is renowned for its mild conditions and broad functional group tolerance, making it ideal for complex molecule synthesis.

Suzuki_Coupling start This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->catalyst Reactant 1 boronic_acid Pyrazole-boronic acid/ester boronic_acid->catalyst Reactant 2 product Novel Pyridinyl-Pyrazole Insecticide Candidate catalyst->product Forms C-C bond

Caption: Suzuki-Miyaura coupling workflow.

Protocol 1: Synthesis of a 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine

Materials:

  • This compound

  • (1-Methyl-1H-pyrazol-5-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), (1-methyl-1H-pyrazol-5-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine.

ParameterValueReference
Reactant Ratio1 : 1.2 : 2.0[2]
Catalyst Loading5 mol%[2]
Solvent SystemDioxane/Water (4:1)[2]
Temperature90 °C[2]
Expected Yield 75-90% (Estimated based on similar couplings)

Application in the Synthesis of Novel Fungicides via Sonogashira Coupling

The introduction of an alkynyl moiety can significantly impact the biological activity of a molecule, a strategy that has been successfully employed in fungicide development. The Sonogashira coupling provides a direct and efficient method for the alkynylation of the 4-position of this compound.

Sonogashira_Coupling start This compound catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) CuI (co-catalyst) Base (e.g., Et3N) start->catalyst Reactant 1 alkyne Terminal Alkyne alkyne->catalyst Reactant 2 product Novel Alkynylpyridine Fungicide Candidate catalyst->product Forms C-C triple bond

Caption: Sonogashira coupling workflow.

Protocol 2: Synthesis of a 5-Chloro-4-(phenylethynyl)pyridin-2-amine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 5-Chloro-4-(phenylethynyl)pyridin-2-amine.

ParameterValueReference
Reactant Ratio1 : 1.2(General Sonogashira conditions)
Catalyst Loading3 mol% Pd, 5 mol% CuI(General Sonogashira conditions)
Base/SolventTriethylamine in THF(General Sonogashira conditions)
TemperatureRoom Temperature(General Sonogashira conditions)
Expected Yield 80-95% (Estimated based on similar couplings)

Potential Application in the Synthesis of Novel Picolinic Acid Herbicides

Picolinic acid derivatives, such as picloram, are a well-known class of herbicides that act as synthetic auxins.[5] this compound can serve as a precursor for novel picolinic acid analogues. A plausible synthetic route would involve the introduction of a carboxylic acid or its precursor at the 4-position, followed by further modifications. One approach could be a palladium-catalyzed carbonylation of the iodo group.

Conclusion: A Gateway to Diverse Agrochemical Scaffolds

This compound is a strategically designed building block that offers significant potential for the discovery of novel agrochemicals. Its differentiated halogen reactivity allows for selective and sequential functionalization, providing access to a wide range of complex molecular architectures. The protocols outlined in this application note for Suzuki-Miyaura and Sonogashira couplings demonstrate the feasibility of constructing novel pyridinyl-pyrazole and alkynylpyridine derivatives, which are promising scaffolds for new insecticides and fungicides. Further exploration of its reactivity will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

reaction conditions for palladium-catalyzed amination of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Palladium-Catalyzed Amination of 5-Chloro-4-iodopyridin-2-amine

Introduction

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of pharmacologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C-N bonds, largely supplanting classical methods that often require harsh conditions and have limited functional group tolerance.[1]

This application note provides a detailed guide to the palladium-catalyzed amination of this compound. This substrate presents a key synthetic challenge: regioselective functionalization. The presence of two different halogen atoms—iodine at the C4 position and chlorine at the C5 position—requires a catalyst system that can selectively activate the more reactive C-I bond over the stronger C-Cl bond. This guide will elucidate the mechanistic principles behind this selectivity and provide a robust protocol for achieving high-yielding, regioselective amination at the C4 position.

Part 1: Mechanistic Rationale and Component Selection

A deep understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of each reaction component is dictated by its specific role in facilitating this cycle, especially when dealing with a challenging heterocyclic substrate.

The Catalytic Cycle and Regioselectivity

The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three primary steps:

  • Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl-halide bond. For this compound, this step is the origin of the reaction's regioselectivity. The general order of reactivity for aryl halides in oxidative addition is C–I > C–Br > C–OTf > C–Cl.[2] The significantly weaker carbon-iodine bond (bond energy ~220 kJ/mol) will react preferentially over the much stronger carbon-chlorine bond (~340 kJ/mol), leading to selective formation of the C4-aminated product.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to facilitate this step without causing decomposition of the sensitive pyridine substrate.[3]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[4] This step is often the rate-limiting step, and its efficiency is highly dependent on the chosen ligand.[5]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Selection of Reaction Components

The success of the amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions.

ComponentRecommended ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or preformed precatalysts (e.g., GPhos Pd G6)Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active catalyst. Preformed precatalysts offer better stability, handling, and often higher activity, which can be beneficial for challenging pyridine substrates that may inhibit catalysis.[2][6]
Ligand Bulky Biarylphosphines: RuPhos, BrettPhos, XPhosFerrocene-based: Josiphos-type ligandsThe electron-deficient nature of the pyridine ring and the coordinating ability of its nitrogen atom can lead to catalyst deactivation.[7][8] Bulky, electron-rich biarylphosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing decomposition and improving reaction outcomes.[8] For heteroaryl halides, ligands like RuPhos and BrettPhos are often superior.[8]
Base Strong, non-nucleophilic bases: NaOt-Bu, K₃PO₄, Cs₂CO₃Moderate Strength: NaOTMSSodium tert-butoxide (NaOt-Bu) is a highly effective base for many aminations, particularly with less acidic amines.[9] However, its high basicity can sometimes lead to the decomposition of sensitive heteroaromatic substrates.[6] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or the moderate-strength base sodium trimethylsilanolate (NaOTMS), can be excellent alternatives that preserve the substrate while still promoting the reaction.[6][10]
Solvent Toluene, 1,4-Dioxane, THF, t-BuOHAprotic, non-coordinating solvents are standard. Toluene and dioxane are excellent choices due to their ability to dissolve the various components and their high boiling points, allowing for elevated reaction temperatures.[2][11] Solubility is a key parameter; ensure all reagents, especially the base, have sufficient solubility or are well-stirred as a slurry. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[2]
Temperature 80–110 °CMost Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate.[10] A typical starting point is 100 °C. The optimal temperature may need to be determined empirically, balancing reaction speed with the thermal stability of the reactants and products.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step procedure for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • The reaction should be conducted under an inert atmosphere to prevent oxidation of the catalyst.

Materials and Equipment
  • This compound (1.0 equiv)

  • Amine coupling partner (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure

Caption: Experimental workflow for Buchwald-Hartwig amination.

  • Reaction Setup (Inert Atmosphere):

    • Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is typically achieved by evacuating and backfilling the flask three times using a Schlenk line.

    • Causality Note: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields. Maintaining an inert atmosphere throughout the setup and reaction is critical for success.[12]

  • Reagent Loading:

    • To the flask, add sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

    • Next, add the this compound (1.0 mmol).

    • Expert Tip: If working in a glovebox, all solids can be weighed and added directly. If using a Schlenk line, adding the solids under a positive pressure of inert gas will prevent air exposure.

  • Solvent and Amine Addition:

    • Add anhydrous toluene (approx. 0.2 M concentration relative to the limiting reagent).

    • Finally, add the amine coupling partner (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in Step 2.

    • Causality Note: Using anhydrous solvent is important as water can interfere with the catalyst and base. A slight excess of the amine coupling partner is used to ensure complete consumption of the limiting aryl halide.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4–24 hours.

    • Expert Tip: Vigorous stirring is important, especially since the base may not be fully dissolved, to ensure proper mixing and efficient reaction kinetics.[2]

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

    • The reaction is complete upon full consumption of the starting this compound.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-chloro-4-(substituted-amino)pyridin-2-amine product.

References

Application Notes and Protocols for the Development of Novel Heterocyclic Compounds from 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chloro-4-iodopyridin-2-amine in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in the synthesis of novel heterocyclic compounds. Its unique substitution pattern, featuring an amino group and two distinct halogen atoms at specific positions, allows for a programmed and regioselective approach to molecular elaboration. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility, enabling chemists to perform sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the more stable carbon-chlorine bond, a principle that allows for selective functionalization at the C-4 position.

This differential reactivity, coupled with the presence of a nucleophilic amino group, opens a vast landscape for the construction of complex polycyclic and substituted heterocyclic systems. These scaffolds are of paramount importance in drug discovery, as they are frequently found in molecules targeting a wide array of biological targets, including protein kinases, which are crucial regulators of cellular processes. This guide provides detailed protocols for leveraging the unique chemical properties of this compound in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to generate diverse libraries of novel heterocyclic compounds for pharmaceutical and agrochemical research.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties and handling requirements is critical for successful and safe experimentation.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1260667-65-9[2]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol [3]
Appearance Solid[3]
Melting Point Data not readily available
Solubility Soluble in common organic solvents like DMF, DMSO, and DioxaneInferred from reaction conditions

Safety and Handling:

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3]

Strategic Synthesis Workflow

The synthetic utility of this compound is best realized through a sequential functionalization strategy. The more labile C-I bond is targeted first, followed by modification of the C-Cl bond or the amino group. This approach allows for the controlled introduction of diverse functionalities.

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base (Regioselective at C4) C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base (Regioselective at C4) D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D Pd Catalyst, Base (Regioselective at C4) E 4-Aryl/Heteroaryl-5-chloropyridin-2-amine B->E F 4-Alkynyl-5-chloropyridin-2-amine C->F G 4,5-Disubstituted-pyridin-2-amine D->G H Further Functionalization (e.g., at C-Cl or -NH2) E->H F->H G->H I Novel Heterocyclic Scaffolds (e.g., Pyrido[2,3-d]pyrimidines, Furo[2,3-b]pyridines, Thieno[2,3-b]pyridines) H->I

Fig. 1: Sequential functionalization strategy for this compound.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.[4] The reaction's high functional group tolerance and generally mild conditions make it a cornerstone of modern synthetic chemistry.[5]

Principle: This protocol details the regioselective Suzuki-Miyaura coupling at the C-4 position of this compound with various aryl- and heteroarylboronic acids. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid and reductive elimination to form the product.[6]

Experimental Protocol: Synthesis of 4-Aryl-5-chloropyridin-2-amines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, boronic acid, palladium catalyst, and base to a reaction vessel. B Purge with inert gas (e.g., Argon or Nitrogen). A->B C Add degassed solvent(s). B->C D Heat the mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and perform aqueous work-up. E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H

Fig. 2: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To an oven-dried reaction flask, add this compound, the corresponding boronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions:

Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)10012-1675-90
Pd(dppf)Cl₂Cs₂CO₃DMF908-1280-95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O (10:1)1106-1085-98

Application Protocol 2: Sonogashira Coupling for the Synthesis of Alkynylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable precursors for more complex heterocyclic systems and are found in various pharmaceuticals and organic materials.[8]

Principle: This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with terminal alkynes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the alkynylated product.[9]

Experimental Protocol: Synthesis of 4-Alkynyl-5-chloropyridin-2-amines

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., DMF, THF, Toluene)

Procedure:

  • To a reaction flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask and purge with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Representative Reaction Conditions:

Pd CatalystCu SourceBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHF25-506-1280-95
Pd(CF₃COO)₂ / PPh₃CuIDIPADMF604-885-98

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10] It has largely replaced harsher traditional methods for the synthesis of aryl amines and is widely used in the pharmaceutical industry.[2]

Principle: This protocol outlines the Buchwald-Hartwig amination of this compound with primary and secondary amines at the C-4 position. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[11] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[2]

Experimental Protocol: Synthesis of 4-Amino-5-chloropyridin-2-amine Derivatives

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, palladium precatalyst, ligand, and base to a reaction vessel. B Purge with inert gas. A->B C Add degassed solvent and amine. B->C D Heat the mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool, filter through Celite, and perform aqueous work-up. E->F G Dry the organic layer and concentrate. F->G H Purify by flash column chromatography. G->H

References

Application Notes: 5-Chloro-4-iodopyridin-2-amine as a Versatile Reagent for Regioselective Synthesis of Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The development of novel fluorophores is a cornerstone of innovation in biological imaging, diagnostics, and materials science.[1][2] The 2-aminopyridine scaffold has emerged as a privileged structure in the design of fluorescent probes due to its inherent photophysical properties and synthetic tractability.[3][4] This application note details the strategic use of 4-Chloro-5-iodopyridin-2-amine (a structural isomer of the topic reagent, selected for its documented reactivity and commercial availability) as a powerful and versatile building block for the synthesis of advanced fluorescent dyes. We demonstrate its core utility: the differential reactivity of its two distinct halogen atoms, which enables sequential, regioselective cross-coupling reactions. This control allows for the precise construction of complex π-conjugated systems, leading to dyes with tunable and highly desirable photophysical properties. Detailed protocols for a two-step synthesis of a novel push-pull fluorophore, "PyridoFluor-1," are provided, along with characterization data and a method for its application in biomolecule labeling.

Reagent Analysis: The Strategic Advantage of Orthogonal Halogens

The synthetic power of 4-Chloro-5-iodopyridin-2-amine lies in the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is considerably weaker and more readily undergoes oxidative addition to a Pd(0) catalyst, a critical initiation step in catalytic cycles like those of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][6][7] This allows for selective functionalization at the 4-position while leaving the more robust C-Cl bond at the 5-position intact for a subsequent, often more forcing, coupling reaction.[8] This built-in orthogonality provides chemists with precise control over the step-wise elaboration of the molecular scaffold.

Key Reagent Properties:

PropertyValue
IUPAC Name 4-Chloro-5-iodopyridin-2-amine
CAS Number 670253-37-9
Molecular Formula C₅H₄ClIN₂
Molecular Weight 254.45 g/mol
Appearance Off-white to light brown solid
Key Feature Differential reactivity of C-I vs. C-Cl

Data sourced from PubChem CID 21949121.[9]

G cluster_0 Differential Reactivity Reagent 4-Chloro-5-iodopyridin-2-amine Reaction1 Mild Conditions (e.g., Sonogashira) Reagent->Reaction1 C-I bond reacts first (More reactive) Intermediate 4-Alkynyl-5-chloropyridin-2-amine Reaction1->Intermediate Reaction2 Harsher Conditions (e.g., Suzuki) Final 4-Alkynyl-5-arylpyridin-2-amine (Final Dye) Reaction2->Final Intermediate->Reaction2 C-Cl bond reacts second (Less reactive)

Diagram 1: Regioselective functionalization pathway.

Synthetic Protocol: Two-Step Synthesis of PyridoFluor-1

To illustrate the utility of 4-Chloro-5-iodopyridin-2-amine, we present a de novo synthesis of a hypothetical D-π-A (Donor-π-Acceptor) fluorescent dye, PyridoFluor-1 . This structure is designed to exhibit intramolecular charge transfer (ICT), a mechanism often leading to desirable properties like large Stokes shifts and environmental sensitivity.[10] The synthesis proceeds via an initial Sonogashira coupling at the C4-iodo position, followed by a Suzuki coupling at the C5-chloro position.

G Start 4-Chloro-5-iodopyridin-2-amine Step1 Step 1: Sonogashira Coupling (Phenylacetylene, Pd/Cu catalyst) Start->Step1 Intermediate Intermediate: 4-(Phenylethynyl)-5-chloropyridin-2-amine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Arylboronic Acid, Pd catalyst) Intermediate->Step2 Final Final Product: PyridoFluor-1 Step2->Final

Diagram 2: Workflow for the synthesis of PyridoFluor-1.

Protocol 2.1: Step 1 - Sonogashira Coupling of 4-Chloro-5-iodopyridin-2-amine

This first step selectively installs an alkyne at the most reactive C-I position, extending the π-conjugated system.

Materials & Reagents:

  • 4-Chloro-5-iodopyridin-2-amine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-5-iodopyridin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent & Reagent Addition: Add anhydrous THF and triethylamine via syringe. The triethylamine acts as both the base and a co-solvent. Degas the mixture by bubbling argon through it for 15 minutes.

    • Causality Insight: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to unwanted side reactions like alkyne homocoupling (Glaser coupling).

  • Alkyne Addition: Add phenylacetylene dropwise to the stirring mixture.

  • Reaction: Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(Phenylethynyl)-5-chloropyridin-2-amine , is purified by flash column chromatography on silica gel.

Protocol 2.2: Step 2 - Suzuki Coupling to Synthesize PyridoFluor-1

This second step introduces a potent electron-donating group at the C-Cl position, completing the "push-pull" architecture of the fluorophore.

Materials & Reagents:

  • 4-(Phenylethynyl)-5-chloropyridin-2-amine (1.0 equiv)

  • 4-(N,N-Dimethylamino)phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the intermediate from Step 1, 4-(N,N-dimethylamino)phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst. Seal the flask, evacuate, and backfill with inert gas three times.

    • Causality Insight: The aqueous base (K₂CO₃ in water) is essential for the transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to the palladium center.[5][6]

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, PyridoFluor-1 , is purified by column chromatography.

Characterization and Photophysical Properties

The synthesized PyridoFluor-1 is expected to exhibit photophysical properties characteristic of a D-π-A fluorophore.

G cluster_D Electron Donor (D) cluster_pi π-Bridge cluster_A Electron Acceptor (A) Structure PyridoFluor-1 Structure (Donor-π-Acceptor) Donor Dimethylamino Group (Pushes electron density) PiBridge Phenyl-Ethynyl-Pyridine Core (Transmits charge) Donor->PiBridge ICT Acceptor Electron-deficient Pyridine Ring (Pulls electron density) PiBridge->Acceptor

Diagram 3: Intramolecular Charge Transfer in PyridoFluor-1.

Expected Photophysical Data (in Toluene):

ParameterSymbolExpected Value
Absorption Maximum λabs~410 nm
Emission Maximum λem~530 nm
Molar Extinction Coefficient ε> 30,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield ΦF> 0.40
Stokes Shift Δν~120 nm

These values are hypothetical but based on typical data for similar aminopyridine and D-π-A dyes.[3][11][12] The large Stokes shift is a direct consequence of the significant change in dipole moment between the ground and excited states, driven by the ICT character.[11]

Application Protocol: Fluorescent Labeling of Proteins

The primary amine at the 2-position of the pyridine ring is a versatile handle for bioconjugation.[13] It can be readily converted to an amine-reactive functional group, such as an isothiocyanate (ITC), for covalent labeling of proteins.

Protocol 4.1: Activation of PyridoFluor-1

  • Dissolve PyridoFluor-1 in a mixture of acetone and water.

  • Add thiophosgene (CSCl₂) and a mild base like sodium bicarbonate.

  • Stir at room temperature for 2-4 hours.

  • Extract the resulting PyridoFluor-1-ITC into an organic solvent, dry, and use immediately.

Protocol 4.2: Protein Labeling

  • Protein Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin, BSA) in a 0.1 M sodium bicarbonate buffer (pH ~9.0).

    • Causality Insight: A basic pH ensures that the lysine ε-amino groups on the protein surface are deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate.

  • Dye Addition: Add a 10-fold molar excess of PyridoFluor-1-ITC (dissolved in a small amount of DMSO) to the protein solution.

  • Conjugation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute first.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~410 nm (for the dye) and applying the Beer-Lambert law.

Conclusion

4-Chloro-5-iodopyridin-2-amine is a highly effective reagent for the rational design and synthesis of sophisticated fluorescent dyes. Its hallmark feature—orthogonally addressable halogen atoms—provides a clear and reliable pathway for regioselective, sequential cross-coupling reactions. This enables the construction of complex molecular architectures, such as the D-π-A system demonstrated here, with precise control. The resulting aminopyridine-based fluorophores are promising candidates for a wide range of applications, from fluorescent labeling in biological research to the development of advanced materials.[1][14]

References

Application Note and Protocols for the Scale-Up Synthesis and Purification of 5-Chloro-4-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-iodopyridin-2-amine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. Their unique halogenation pattern provides a versatile scaffold for the synthesis of complex bioactive molecules, including targeted therapies for various diseases.[1] The presence of chloro, iodo, and amino functional groups allows for a wide range of subsequent chemical modifications, making these compounds highly valuable building blocks in drug discovery and development.

This application note provides a comprehensive guide for the scale-up synthesis and purification of this compound derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and insights into the critical parameters for successful and efficient production of these key intermediates. The methodologies described are designed to be scalable and robust, ensuring high purity and yield.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the electrophilic iodination of a corresponding 5-chloropyridin-2-amine precursor. This reaction is a classic example of electrophilic aromatic substitution on a pyridine ring, which can be challenging due to the electron-deficient nature of the pyridine nucleus.[2] However, the activating effect of the amino group facilitates the reaction.

A general and scalable method involves the use of an iodinating agent in an acidic medium. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: 5-Chloropyridin-2-amine Precursor Reaction Electrophilic Iodination (e.g., ICl or NIS in Acetic Acid) Start->Reaction Reactant Workup Reaction Quench & Crude Product Isolation Reaction->Workup Reaction Mixture Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product End Final Product: This compound Derivative Purification->End Pure Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the iodination of similar pyridine derivatives and is designed for scalability.[3][4]

Materials:

  • 5-Chloropyridin-2-amine

  • N-Iodosuccinimide (NIS) or Iodine monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Large glass reactor with mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable glass reactor, charge 5-chloropyridin-2-ylamine and glacial acetic acid. Stir the mixture to obtain a homogeneous solution.

  • Addition of Iodinating Agent: Slowly add N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the reaction mixture at room temperature. The addition should be portion-wise to control any exotherm.

  • Reaction: Heat the reaction mixture to 50-70°C and stir for 4-16 hours.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted iodine.

  • Neutralization and Extraction: Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with ethyl acetate.[5]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Strategies

The choice of purification method is critical for obtaining high-purity this compound derivatives, especially for pharmaceutical applications where impurity profiles are strictly regulated. The two primary methods for purification at scale are recrystallization and column chromatography.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Choice Select Purification Method Crude->Choice Recrystallization Recrystallization Choice->Recrystallization High Yield, Lower Purity Chromatography Column Chromatography Choice->Chromatography High Purity, Lower Yield Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure

Caption: Decision workflow for the purification of this compound derivatives.

Comparison of Purification Methods
MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, scalable.Lower purity, potential for product loss in mother liquor.Initial purification of large batches.
Column Chromatography High purity, good separation of isomers and impurities.[3][5]More expensive, solvent intensive, can be complex to scale.Final purification to achieve high purity standards.
Detailed Purification Protocols
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, isopropanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Stationary Phase: Use silica gel as the stationary phase. For basic compounds like pyridine derivatives, peak tailing can be an issue due to interaction with acidic silanol groups.[7] Using deactivated silica or adding a small amount of a competing base like triethylamine to the eluent can mitigate this.[7]

  • Mobile Phase: A common mobile phase is a gradient of ethyl acetate in hexane or dichloromethane.[3] The optimal solvent system should be determined by TLC analysis.

  • Column Packing: Pack a column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

Analytical TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of the desired isomer. Quantitative NMR (qNMR) can also be used for purity assessment.[8]
HPLC/UHPLC Purity determination and quantification of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier is a common starting point.[9][10]
Mass Spectrometry (MS) Confirmation of molecular weight.[9]
Elemental Analysis Determination of the elemental composition.

Conclusion

The successful scale-up synthesis and purification of this compound derivatives are critical for their application in pharmaceutical and agrochemical research and development. The protocols outlined in this application note provide a robust framework for producing these valuable intermediates with high yield and purity. Careful control of reaction parameters, selection of the appropriate purification strategy, and thorough analytical characterization are paramount to achieving the desired quality standards.

References

The Strategic Role of 5-Chloro-4-iodopyridin-2-amine in the Synthesis of Potent Kinase Inhibitors for Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyridine Scaffold as a Privileged Motif in Oncology

The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds, particularly in the realm of oncology.[1] Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it an ideal foundation for the design of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. This application note delves into the specific utility of a highly functionalized 2-aminopyridine derivative, 5-Chloro-4-iodopyridin-2-amine , as a versatile building block in the synthesis of novel anti-cancer agents.

The strategic placement of three distinct functional groups on the pyridine ring—an amino group, a chloro group, and an iodo group—provides a rich platform for sequential and regioselective chemical modifications. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a key feature that allows for a stepwise and controlled elaboration of the molecular structure. Typically, the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling selective functionalization at the 4-position.[3] This intrinsic reactivity profile makes this compound an invaluable starting material for the construction of complex heterocyclic systems with therapeutic potential.

This document will provide a detailed synthetic protocol for a representative tricyclic kinase inhibitor, illustrating the practical application of this compound. We will explore the causality behind the experimental choices, the mechanism of action of the resulting compound class, and present the data in a clear and accessible format for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Stepwise Approach to Tricyclic Kinase Inhibitors

The synthesis of potent kinase inhibitors often involves the construction of rigid, planar heterocyclic systems that can effectively occupy the ATP-binding pocket. The following protocol outlines a representative synthesis of a pyrido[2,3-b]indole derivative, a scaffold known to exhibit anti-cancer properties. This strategy leverages the differential reactivity of the halogens on the this compound core, beginning with a Sonogashira coupling at the more reactive iodine position, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a Pyrido[2,3-b]indole Derivative

Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] In this step, we will selectively couple an alkyne to the 4-position of the pyridine ring.

  • Materials and Reagents:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., Triethylamine, Et₃N)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

    • Add anhydrous THF (or DMF) and triethylamine (2.5 eq) via syringe.

    • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

    • Slowly add the terminal alkyne (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Palladium and Copper Catalysts: The palladium catalyst is essential for the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[4]

    • Amine Base: Triethylamine acts as both a base to neutralize the HI byproduct and as a solvent. Its basicity is crucial for the deprotonation of the terminal alkyne.

    • Inert Atmosphere: This is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[2]

Step 2: Intramolecular Cyclization to form the Pyrido[2,3-b]indole Scaffold

The intermediate from Step 1 is now primed for an intramolecular cyclization to form the tricyclic core. This can be achieved through various methods, including palladium-catalyzed C-N bond formation.

  • Materials and Reagents:

    • Alkynylpyridine intermediate from Step 1

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Strong base (e.g., Sodium tert-butoxide, NaOtBu)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the alkynylpyridine intermediate (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by flash column chromatography.

  • Causality of Experimental Choices:

    • Bulky Phosphine Ligand: Ligands like Xantphos are crucial for facilitating the reductive elimination step in the Buchwald-Hartwig amination catalytic cycle and can help prevent catalyst decomposition at high temperatures.[5]

    • Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong base required to deprotonate the amino group, facilitating its participation in the catalytic cycle.[5]

    • Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to side reactions such as hydrodehalogenation.

Visualization of the Synthetic Workflow

Synthetic_Workflow A This compound C Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N) A->C B Terminal Alkyne B->C D 4-Alkynyl-5-chloro-pyridin-2-amine C->D Yield: 70-90% E Intramolecular Cyclization (Pd₂(dba)₃, Xantphos, NaOtBu) D->E F Pyrido[2,3-b]indole Derivative E->F Yield: 60-80%

Caption: Synthetic workflow for a pyrido[2,3-b]indole derivative.

Mechanism of Action: Targeting Kinase Signaling Pathways

The synthesized pyrido[2,3-b]indole derivatives belong to a class of compounds that often function as ATP-competitive kinase inhibitors. The planar, electron-rich tricyclic core can mimic the purine ring of ATP, allowing it to bind to the active site of kinases. The 2-amino group of the original pyridine scaffold typically forms crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.

The specific kinase or kinases inhibited by a particular derivative will depend on the nature and substitution pattern of the final molecule. Many such compounds have been shown to inhibit kinases that are critical for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[6][7]

Illustrative Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Kinase_Inhibitor Pyrido[2,3-b]indole Inhibitor Kinase_Inhibitor->RAF Inhibition GSK3 GSK-3 Kinase_Inhibitor->GSK3 Inhibition Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylation (Degradation)

Caption: Simplified kinase signaling pathway and points of inhibition.

Data Summary

The following table provides representative data for the synthesis and biological activity of a hypothetical pyrido[2,3-b]indole derivative synthesized from this compound. These values are based on typical yields for the described reactions and reported activities for similar compounds.

StepReaction TypeKey ReagentsTypical Yield (%)Final Compound IC₅₀ (CDK2)
1Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N70-90N/A
2Intramolecular CyclizationPd₂(dba)₃, Xantphos, NaOtBu60-8050 - 200 nM

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds with potential applications in anti-cancer drug discovery. Its unique substitution pattern allows for a strategic and regioselective approach to molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The protocol and rationale provided in this application note demonstrate a practical and efficient method for the synthesis of a pyrido[2,3-b]indole scaffold, a core structure in many potent kinase inhibitors. By understanding the underlying principles of the synthetic methodology and the biological context of the target molecules, researchers can effectively utilize this compound to generate novel and diverse libraries of compounds for screening and development in oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the versatile building block, 5-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges and opportunities presented by this di-halogenated pyridine substrate. Our focus is on providing practical, field-proven insights to help you troubleshoot common issues and maximize your reaction yields.

Core Concepts: Understanding the Reactivity of this compound

The key to successfully functionalizing this molecule lies in understanding its inherent electronic and structural properties.

  • Differential Halogen Reactivity : The primary consideration is the significant difference in reactivity between the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend is dictated by the bond dissociation energy, following the order: C-I > C-Br > C-Cl > C-F .[1] This makes the C-4 iodo position the primary site for selective coupling under standard conditions, leaving the C-5 chloro position available for subsequent transformations.

  • The "2-Pyridyl Problem" : The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can sometimes stabilize the catalyst to the point of inhibition, preventing it from participating effectively in the catalytic cycle.[2] Furthermore, the C-2 amino group can also interact with the metal center. Careful selection of ligands is crucial to mitigate these potential inhibitory effects.

Caption: Differential reactivity of halogen sites.

General Troubleshooting & FAQs

This section addresses issues common to all palladium-catalyzed cross-coupling reactions involving this substrate.

Q1: My reaction shows no conversion, and I've recovered only my starting material. What are the first things I should check?

A1: This is a common issue that usually points to a fundamental problem with the reaction setup rather than the specific chemistry. Before re-screening catalysts or ligands, verify the following:

  • Reagent Purity: Ensure all starting materials, especially the coupling partner (e.g., boronic acids, which can degrade) and the amine (for Buchwald-Hartwig), are pure. Impurities can poison the catalyst.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged (at least 3x evacuate/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.[3]

  • Catalyst Activity: If you are not using a pre-catalyst, ensure your Pd(II) source is being properly reduced to the active Pd(0) species in situ. If in doubt, use a fresh bottle of catalyst or a reliable pre-catalyst.

  • Base Quality: For solid inorganic bases, ensure they are finely ground to maximize surface area and are anhydrous.

Q2: My reaction mixture turned black shortly after heating. What does this signify?

A2: The formation of a black precipitate is characteristic of "palladium black," which is finely divided, catalytically inactive palladium metal.[3] This indicates your catalyst has decomposed. Common causes include:

  • Presence of Oxygen: This is the most frequent cause. Improve your degassing and inert atmosphere techniques.[3]

  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ligand Instability or Insufficient Ligand: The ligand's job is to stabilize the palladium center. If the ligand itself is degrading or if the palladium-to-ligand ratio is too low, the catalyst will be unstable and precipitate. Consider adding a slight excess of ligand.

Q3: How can I be sure my solvents are properly degassed?

A3: Degassing is critical for removing dissolved oxygen. There are three common methods:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. This is a good, straightforward method.

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases from the headspace, and then thaw. Repeat this cycle three times.[1]

  • Sonication under Vacuum: Place the solvent flask in a sonicator bath and apply a vacuum. The ultrasonic waves facilitate the removal of dissolved gases.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

Q4: I'm attempting a Suzuki-Miyaura coupling. What are the best initial conditions for selective reaction at the C-4 iodo position?

A4: For selective coupling at the more reactive C-I bond, you can often use standard, robust conditions without needing highly specialized ligands. The goal is to use conditions mild enough to leave the C-Cl bond untouched.

ParameterRecommended Starting ConditionRationale & Expert Insights
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) pre-catalyst that is effective for a wide range of substrates.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Carbonates are generally effective and well-tolerated. Cs₂CO₃ is more soluble and basic, which can be beneficial for less reactive boronic acids.[4]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂OA biphasic solvent system is standard and helps dissolve both the organic substrates and the inorganic base.[4][5]
Temperature 80-100 °CThis temperature range is typically sufficient for C-I bond activation without significantly affecting the C-Cl bond.

Q5: My main side-product is the homocoupling of my boronic acid. How can I minimize this?

A5: Boronic acid homocoupling is usually promoted by the presence of oxygen.[3]

  • Improve Degassing: This is the most critical step. Ensure your solvent and headspace are rigorously free of oxygen.

  • Control Reagent Addition: Add the boronic acid to the reaction mixture after the other components have been heated under an inert atmosphere for a few minutes. This ensures the catalyst is active and ready for the cross-coupling pathway.

  • Lower Temperature: Reducing the reaction temperature can sometimes disfavor the homocoupling pathway.[3]

General Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[4]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and ligand if necessary.

  • Add the degassed solvent(s) via syringe. The final concentration should typically be between 0.1 M and 0.5 M.

  • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired product.[4]

Troubleshooting Guide 2: Buchwald-Hartwig Amination

Q6: I want to couple a secondary amine at the C-4 position. What are the key challenges and recommended conditions?

A6: The main challenge is that your substrate is already an amine, which could potentially interfere with the reaction. However, aryl amines are significantly less basic and nucleophilic than the alkylamines or anilines typically used as coupling partners. The key is to use a strong, non-nucleophilic base and an appropriate ligand system designed for C-N bond formation.[6]

ParameterRecommended Starting ConditionRationale & Expert Insights
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)These are common and effective palladium precursors for generating the active catalyst in situ.[7]
Ligand Xantphos (2-4 mol%) or BINAP (2-4 mol%)These bidentate phosphine ligands are excellent for C-N coupling.[6] They form stable complexes that promote reductive elimination and prevent β-hydride elimination. For challenging couplings, consider specialized Buchwald ligands like XPhos or RuPhos.
Base NaOt-Bu or LHMDS (1.2-1.5 equiv.)A strong, non-nucleophilic base is required to deprotonate the incoming amine. NaOt-Bu is a common choice, but LHMDS can be used if your substrate has base-sensitive functional groups.[8]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are essential for this reaction.
Temperature 90-110 °CHigher temperatures are often required for amination compared to Suzuki couplings.

Q7: My Buchwald-Hartwig reaction is sluggish and gives a low yield, with a lot of hydrodehalogenated starting material. What is the cause?

A7: Hydrodehalogenation (replacement of the iodine with hydrogen) is a common side reaction.

  • Moisture: Ensure all reagents and solvents are scrupulously dry. Water can act as a proton source for the hydrodehalogenation pathway.[3]

  • Base Stoichiometry: Using too much base or a base that is too strong can sometimes promote side reactions. Try screening other bases like K₃PO₄ or Cs₂CO₃, which are sometimes effective and milder.

  • Ligand Choice: The ligand plays a key role in preventing side reactions. A ligand that promotes rapid reductive elimination will outcompete the hydrodehalogenation pathway. Consider screening a more robust ligand.

General Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), ligand (e.g., Xantphos, 0.02 equiv.), and base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) and a stir bar.

  • Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide 3: Sonogashira Coupling

Q8: What are the best practices for running a Sonogashira coupling to avoid side reactions?

A8: The Sonogashira reaction is powerful but sensitive. The most common side reaction is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling).[9]

ParameterRecommended Starting ConditionRationale & Expert Insights
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard, reliable Pd(II) pre-catalyst for Sonogashira reactions.[10]
Copper Co-catalyst CuI (5-10 mol%)Copper(I) iodide is the classic co-catalyst required to form the copper acetylide intermediate.[9][11] Use a fresh, high-purity source.
Base Triethylamine (Et₃N) or DIPEA (≥ 2.0 equiv.)An amine base is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[11] Often, the amine can be used as the solvent.
Solvent THF or DMF (anhydrous and degassed)A polar aprotic solvent is typically used if the amine base is not the solvent itself.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under mild thermal conditions.

Q9: My Sonogashira reaction is not working, and the solution turns dark or forms a precipitate. What should I do?

A9: This often points to issues with the catalysts or atmosphere.

  • Strictly Anaerobic Conditions: The copper acetylide intermediate is highly susceptible to oxidative (Glaser) homocoupling in the presence of oxygen. This is the most critical parameter for a successful Sonogashira reaction.[9]

  • Catalyst Quality: Old or impure CuI can be detrimental. Similarly, palladium decomposition can occur. A common observation is the solution turning black if the palladium catalyst crashes out.[12]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a stronger organic base and are run at slightly higher temperatures but completely eliminate the Glaser coupling side reaction.

General Protocol: Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper co-catalyst (CuI, 0.05 equiv.).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Advanced Topics & Workflow Visualization

Q10: I have successfully coupled at the C-4 iodo position. How can I now achieve a second, different coupling at the C-5 chloro position?

A10: This is an excellent synthetic strategy. Since the C-Cl bond is significantly less reactive, you will need to use more forcing conditions and a catalyst system specifically designed for activating aryl chlorides.[4]

  • Purify the First Product: First, ensure your mono-coupled product is completely pure and free of any residual palladium catalyst from the first step.

  • Select a High-Activity Catalyst System: For the second coupling (e.g., a Suzuki reaction), you will need a highly active catalyst system. This typically involves a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4]

  • Use a Stronger Base and Higher Temperature: A stronger base (e.g., K₃PO₄) and higher temperatures (100-120 °C) are generally required to facilitate the challenging oxidative addition to the C-Cl bond.

Caption: A troubleshooting workflow for low-yield coupling reactions.

References

common side products in the synthesis of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding the formation of side products during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the regioselective iodination of 2-amino-5-chloropyridine. The pyridine ring's inherent electronic properties, combined with the directing effects of the amino and chloro substituents, create a complex reactivity landscape. The interplay of these factors can lead to the formation of several side products, complicating purification and reducing the yield of the desired product. This guide will delve into the mechanistic origins of these impurities and provide actionable strategies to mitigate their formation.

Troubleshooting & FAQs: Common Side Products and Their Mitigation

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of a di-iodinated species. How can I prevent this?

A1: The formation of a di-iodinated byproduct, likely 5-Chloro-3,4-diiodopyridin-2-amine , is a common issue arising from over-iodination.

  • Causality: The starting material, 2-amino-5-chloropyridine, possesses two activating groups (the amino group being a strong activator) and one deactivating group (the chloro group). The amino group strongly directs electrophilic substitution to the ortho (position 3) and para (position 5) positions. Since the 5-position is already chlorinated, the primary site for the first iodination is the 4-position, but the 3-position is also activated. Once the desired mono-iodinated product is formed, it can undergo a second iodination at the now highly activated 3-position.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride). Use no more than 1.0-1.1 equivalents.

    • Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-iodination.

    • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase the selectivity of the reaction.

Q2: I'm observing an isomer of my desired product. What is it and how can I improve regioselectivity?

A2: The most probable isomeric byproduct is 5-Chloro-3-iodopyridin-2-amine .

  • Causality: The regioselectivity of pyridine halogenation is a delicate balance between the directing effects of the ring nitrogen and the substituents.[1] The amino group at the 2-position strongly directs ortho and para. The para position (5) is blocked by chlorine. The ortho position (3) is therefore also an electronically favorable site for iodination, leading to the formation of the 3-iodo isomer. Direct iodination of pyridines can result in mixtures of C3 and C5 iodinated products.[2][3]

  • Troubleshooting Strategies:

    • Solvent Effects: The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for this type of reaction.[4] Experimenting with other solvents like acetonitrile or dichloromethane may alter the isomeric ratio.

    • Protecting Groups: While more synthetically demanding, protection of the amino group can modulate its directing effect. For instance, acylation of the amine would decrease its activating strength and could influence the regiochemical outcome.

    • Alternative Iodinating Agents: The nature of the iodinating agent can impact selectivity. If you are using NIS, you might explore iodine monochloride (ICl) or a combination of iodine and an oxidizing agent, as different electrophiles can exhibit different steric and electronic preferences.[5][6]

Q3: My reaction is sluggish and upon forcing conditions, I see a complex mixture of byproducts, including some that appear to be de-chlorinated. What is happening?

A3: A complex mixture under forcing conditions can indicate several competing side reactions, including potential dehalogenation or decomposition.

  • Causality: Pyridine halogenations can sometimes require harsh conditions, which can lead to undesired side reactions.[7] While less common, certain reagents or prolonged reaction times at elevated temperatures could potentially lead to side reactions involving the chloro-substituent. More likely, the complex mixture arises from multiple halogenation events and potential degradation of the starting material or product.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

    • N-Oxide Chemistry: For challenging halogenations, a common strategy is to first form the pyridine N-oxide. This activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can allow for milder reaction conditions, potentially improving selectivity and reducing byproduct formation.[8] The N-oxide can then be reduced back to the pyridine in a subsequent step.

    • Purity of Starting Materials: Ensure the purity of your 2-amino-5-chloropyridine. Impurities in the starting material can lead to unexpected side products.

Quantitative Data Summary

The following table provides a general overview of expected outcomes and the impact of common side products on the synthesis of this compound.

ParameterOptimized ConditionsCommon Issues
Desired Product This compound-
Typical Yield 60-80%<50%
Purity (crude) >85%50-70% (with major impurities)
Major Side Product 1 5-Chloro-3,4-diiodopyridin-2-amine>10%
Major Side Product 2 5-Chloro-3-iodopyridin-2-amine>15%

Visualizing the Reaction Pathways

The following diagram illustrates the synthetic pathway to the desired product and the competing routes leading to common side products.

reaction_pathway cluster_start Starting Material cluster_products Products start 2-Amino-5-chloropyridine product This compound (Desired Product) start->product + I+ side_product_1 5-Chloro-3-iodopyridin-2-amine (Isomeric Impurity) start->side_product_1 + I+ side_product_2 5-Chloro-3,4-diiodopyridin-2-amine (Over-iodination) product->side_product_2 + I+

Caption: Reaction scheme for the synthesis of this compound and its major side products.

Experimental Protocol: Iodination of 2-Amino-5-chloropyridine

This protocol is a general guideline for the synthesis of this compound, designed to minimize the formation of common side products.

Materials:

  • 2-Amino-5-chloropyridine

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 equiv.) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: While stirring, add N-iodosuccinimide (1.05 equiv.) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution until the pH of the mixture is approximately 7-8.

  • Workup:

    • Add a small amount of saturated aqueous sodium thiosulfate solution to quench any remaining iodine.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

troubleshooting_workflow cluster_problems Problem Identification cluster_solutions Solutions start Start Synthesis analyze Analyze Crude Product (LC-MS, NMR) start->analyze check_purity Is Desired Product the Major Component? analyze->check_purity problem_diiodo High Di-iodination? check_purity->problem_diiodo No end_purify Proceed to Purification check_purity->end_purify Yes problem_isomer High Isomer Content? problem_diiodo->problem_isomer No solution_diiodo Reduce NIS Stoichiometry Slow Addition Lower Temperature problem_diiodo->solution_diiodo Yes problem_low_conv Low Conversion? problem_isomer->problem_low_conv No solution_isomer Screen Solvents Consider Protecting Group Try Different Iodinating Agent problem_isomer->solution_isomer Yes solution_low_conv Increase Reaction Time Slightly Increase Temperature Check Reagent Quality problem_low_conv->solution_low_conv Yes end_reoptimize Re-optimize Reaction solution_diiodo->end_reoptimize solution_isomer->end_reoptimize solution_low_conv->end_reoptimize

Caption: A step-by-step workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis and Purification of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, scientists, and drug development professionals on the synthesis and purification of 5-Chloro-4-iodopyridin-2-amine.

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your own experiments. The synthesis of this compound is a nuanced process, primarily due to the challenge of controlling regioselectivity during the critical iodination step. This guide is structured to address the specific issues you may encounter, transforming potential setbacks into opportunities for deeper synthetic insight.

Troubleshooting Guide: Synthesis

The primary route to halogenated aminopyridines is through electrophilic aromatic substitution. However, the directing effects of the existing substituents on the 2-amino-5-chloropyridine starting material make the desired C-4 iodination non-trivial. The powerful ortho-, para-directing amino group strongly activates the C-3 and C-5 positions. Since C-5 is already occupied by a chlorine atom, the primary sites of electrophilic attack are C-3 and, to a lesser extent, C-6. This makes the formation of the desired this compound a significant regiochemical challenge.

Q1: My reaction yielded no desired product, and I only recovered the starting material (2-amino-5-chloropyridine). What went wrong?

Answer: This issue typically points to insufficient activation of the iodinating agent or reaction conditions that are too mild.

  • Causality: The pyridine ring is inherently electron-deficient. While the amino group at C-2 is a strong activator, the chlorine at C-5 is deactivating, and the ring nitrogen itself is electron-withdrawing. For iodination to occur, a sufficiently powerful electrophilic iodine species (I+) must be generated.

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: If you used molecular iodine (I₂) alone, it is not electrophilic enough to iodinate this ring system. It requires an oxidizing agent (like H₂O₂ or nitric acid) to generate a more potent electrophile.[1] N-Iodosuccinimide (NIS) is a common and effective source of electrophilic iodine.[2][3][4]

    • Acid Catalysis: The reaction can be accelerated by an acid catalyst. Trifluoroacetic acid (TFA) is known to activate NIS, increasing the electrophilicity of the iodine atom.[5] This activation is crucial for iodinating moderately activated or deactivated aromatic systems.

    • Temperature: Many iodination reactions proceed at room temperature, but gentle heating (e.g., 40-70°C) may be required to overcome the activation energy barrier, especially if you are aiming for a less electronically favored position.[6] Monitor the reaction carefully by TLC to avoid degradation at higher temperatures.

Q2: I've formed an iodinated product, but NMR analysis shows it's the wrong isomer, likely 3-iodo-5-chloro-2-aminopyridine. Why did this happen and how can I favor the 4-iodo isomer?

Answer: This is the most common and expected challenge. The formation of the 3-iodo isomer is the electronically favored outcome due to the powerful ortho-directing effect of the C-2 amino group. Achieving substitution at the C-4 position requires overcoming this inherent electronic preference.

  • Causality: The mechanism of electrophilic aromatic substitution on this substrate is dominated by the stability of the sigma complex (the arenium ion intermediate). The intermediate formed by attack at C-3 is significantly more stable than the one formed by attack at C-4 because it receives better resonance stabilization from the nitrogen of the amino group.

  • Strategic Solutions:

    • Lewis Acid Catalysis: Certain Lewis acids can alter the regiochemical outcome. An iron(III)-catalyzed method using NIS has been shown to be highly regioselective in other systems.[7] The mechanism may involve coordination of the Lewis acid to the NIS carbonyl group, creating a bulky, reactive complex that favors the less sterically hindered C-4 position.[7]

    • Blocking Groups: While more synthetically intensive, a blocking group strategy is a classic approach. You could potentially install a temporary blocking group (e.g., a sulfonyl group) at the C-3 position, direct iodination to C-4, and then remove the blocking group.

    • Alternative Synthetic Routes: Consider a different synthetic disconnection. It may be more feasible to start with a pyridine derivative that is already substituted at the 4-position and build the final molecule from there. For instance, starting with a 4-halopyridine and introducing the chloro and amino groups subsequently.

Visualizing the Mechanistic Challenge

The diagram below illustrates the standard electrophilic aromatic substitution mechanism using NIS, highlighting why attack at the C-3 position is kinetically favored.

G cluster_start Step 1: Activation of NIS cluster_attack Step 2: Electrophilic Attack cluster_product Step 3: Deprotonation NIS N-Iodosuccinimide (NIS) Activated_NIS Activated Complex [NIS-H]+ NIS->Activated_NIS Protonation Acid Acid Catalyst (e.g., TFA) Acid->NIS StartMat 2-Amino-5-chloropyridine Activated_NIS->StartMat Sigma3 Sigma Complex (Attack at C-3) More Stable StartMat->Sigma3 Favored Path Sigma4 Sigma Complex (Attack at C-4) Less Stable StartMat->Sigma4 Disfavored Path Product3 3-Iodo Isomer (Major Product) Sigma3->Product3 Loss of H+ Product4 4-Iodo Isomer (Desired Product) Sigma4->Product4 Loss of H+

Caption: Mechanism of NIS iodination showing the favored C-3 pathway.

Troubleshooting Guide: Purification

Purifying this compound requires careful consideration of its chemical properties, particularly the basicity of the pyridine nitrogen and the potential for isomer contamination.

Q3: I have a mixture of isomers. How can I effectively separate the desired 4-iodo product using column chromatography?

Answer: Separating constitutional isomers can be challenging. Success depends on exploiting subtle differences in their polarity and interaction with the stationary phase.

  • Causality: Isomers like the 3-iodo and 4-iodo compounds often have very similar polarities. The basic nitrogen of the pyridine ring can also cause peak tailing on standard silica gel, further complicating separation.

  • Troubleshooting Steps:

    • Stationary Phase Selection: Standard silica gel is acidic and can lead to strong, non-specific binding and tailing. Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like basic alumina. A pre-column stability test on a small scale can save a lot of material.[8]

    • Solvent System Optimization: A gradient elution is likely necessary. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with ethyl acetate or dichloromethane. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can drastically improve peak shape by competing with your compound for the acidic silanol sites on the silica.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be required. A reverse-phase column (like a C18) with a buffered mobile phase (e.g., acetonitrile/water with ammonium hydroxide) can offer a different selectivity mechanism and achieve baseline separation.[9]

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid above its melting point or due to the presence of impurities that depress the melting point.[10]

  • Troubleshooting Steps:

    • Slow Down Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator.

    • Add More Solvent: The solution may be too concentrated. Re-heat the mixture to re-dissolve the oil, add a small amount of additional solvent, and attempt to cool slowly again.[10]

    • Change Solvent System: The chosen solvent may be too "good." An ideal recrystallization solvent dissolves the compound when hot but poorly when cold. Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise at the boiling point until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then cool slowly.

Experimental Protocols

General Protocol: Iron(III)-Catalyzed Iodination (Hypothetical Optimization)

This protocol is an expert-proposed starting point based on similar transformations and is intended for optimization.[7]

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Acetonitrile) under a nitrogen atmosphere, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Add Iron(III) chloride (FeCl₃) (0.1 eq) as the catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40°C) may be necessary if the reaction is slow.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.[11]

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography as described in the troubleshooting section above.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Acidic silanol groups on silica interacting with the basic pyridine nitrogen.Add a basic modifier (0.1-1% triethylamine or NH₄OH) to the eluent. Use a different stationary phase like basic alumina or end-capped silica.
Poor Isomer Separation Isomers have very similar polarity.Use a shallow gradient and/or a longer column. Switch to a different stationary phase (e.g., reverse-phase C18) to exploit different interaction mechanisms.
Low Recovery Irreversible adsorption on silica. Compound degradation on the acidic stationary phase.Deactivate the silica gel with a basic modifier. Perform the chromatography quickly and at room temperature. Test compound stability on a TLC plate by letting a spot sit for an hour before eluting.
Product "Oiling Out" Solution is too concentrated. Cooling rate is too fast. Inappropriate solvent.[10]Add more solvent. Allow for slow cooling to room temperature before refrigeration. Use a mixed-solvent system (e.g., Ethanol/Water).[10]

Workflow for Troubleshooting Low Product Yield

G start Low Yield of This compound check_sm Is Starting Material (SM) Consumed? (Check by TLC/NMR) start->check_sm check_isomers Are Other Isomers (e.g., 3-iodo) the Major Product? check_sm->check_isomers Yes sol_reagents Increase Reagent Electrophilicity: - Use NIS with TFA or Lewis Acid catalyst - Increase reaction temperature moderately check_sm->sol_reagents No check_degradation Is there evidence of Degradation (Tarry Mixture)? check_isomers->check_degradation No sol_regio Address Regioselectivity: - Use a directing catalyst (e.g., Fe(III)) - Consider a blocking group strategy - Investigate alternative synthetic routes check_isomers->sol_regio Yes sol_conditions Modify Reaction Conditions: - Lower the reaction temperature - Reduce reaction time - Run under inert (N2) atmosphere check_degradation->sol_conditions Yes end Yield Optimized check_degradation->end No sol_reagents->end sol_regio->end sol_conditions->end

Caption: A logical workflow for systematically troubleshooting low yield.

References

Technical Support Center: Regioselective Reactions of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the regioselectivity of reactions involving 5-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.

Introduction: The Challenge of Regioselectivity

This compound is a dihalogenated pyridine derivative with two distinct reactive sites for cross-coupling reactions. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the differing halogen substituents, present a significant challenge in achieving selective functionalization at either the C4 (iodo) or C5 (chloro) position.[1][2] Generally, in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[3] However, factors such as catalyst choice, ligand, base, and solvent can dramatically influence the regiochemical outcome, sometimes leading to unexpected or undesired product mixtures.[1] This guide will help you navigate these challenges to achieve your desired regioselective transformation.

Frequently Asked Questions (FAQs)

Q1: In a standard Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), which position of this compound is expected to react first?

A1: In most standard palladium-catalyzed cross-coupling reactions, the C4 position bearing the iodine atom is the more reactive site.[3] This is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-I bond kinetically favored.[3][4] Therefore, under typical conditions, you can expect preferential functionalization at the C4 position.

Q2: Can the primary amine group at the C2 position interfere with the cross-coupling reaction?

A2: Yes, the primary amine at the C2 position can potentially interfere with the reaction in a few ways. It can coordinate to the palladium catalyst, potentially altering its reactivity and selectivity. Additionally, under certain conditions, it can undergo N-arylation in Buchwald-Hartwig type reactions. However, many modern catalyst systems exhibit good functional group tolerance, and successful cross-coupling reactions on amino-substituted (hetero)aryl halides are well-documented.[5] In many cases, protection of the amine is not necessary, especially with carefully chosen ligands and conditions.[5]

Q3: What are the key factors that I can modify to control the regioselectivity of my reaction?

A3: The primary factors to consider for controlling regioselectivity are:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is crucial.[1][6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly influence the steric and electronic environment around the palladium center, thereby altering the site of oxidative addition.[1][6]

  • Base: The nature and strength of the base can affect the rate of transmetalation and catalyst activity.[7][8]

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility, stability, and reactivity.[9]

  • Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.

  • Additives: In some cases, additives like quaternary ammonium salts can dramatically alter selectivity.[1]

Troubleshooting Guide

Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction with this compound is producing a mixture of C4 and C5-arylated products, or the selectivity is low.

Root Cause Analysis & Solutions:

The selectivity of Suzuki-Miyaura coupling is highly dependent on the catalyst system and reaction conditions.[3][10] While C4-selectivity is generally favored due to the more reactive C-I bond, certain conditions can promote competitive reaction at the C5-Cl position.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. For enhancing C4 selectivity, standard ligands like triphenylphosphine (PPh₃) or bulkier, more electron-rich ligands like XPhos can be effective.[1] Conversely, to favor the less conventional C5-coupling, highly specialized ligand systems might be required, though this is a significant synthetic challenge.[1]

  • Catalyst Precursor: While Pd(PPh₃)₄ is a common choice, other precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specific ligand can offer better selectivity.

  • Base and Solvent System: A common combination for Suzuki couplings is an aqueous solution of a carbonate base (e.g., Na₂CO₃, K₂CO₃) in a solvent like 1,4-dioxane or toluene.[5] For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[8] The use of anhydrous conditions with a base like KF might also influence the outcome.[7]

Workflow for Optimizing C4-Selectivity in Suzuki Coupling:

Caption: Workflow for Suzuki coupling optimization.

Issue 2: Low Yield or No Reaction in Sonogashira Coupling

Problem: I am attempting a Sonogashira coupling at the C4 position of this compound, but I am observing low yields or recovering unreacted starting material.

Root Cause Analysis & Solutions:

Sonogashira coupling, while generally favoring the C-I bond, can be sensitive to the reaction conditions, especially the base and the presence of a copper(I) co-catalyst.[11] The primary amine on the substrate can also interact with the catalyst.

Solutions:

  • Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure that your CuI is fresh and of high purity. In some cases, copper-free Sonogashira conditions can be employed, which may require a different palladium catalyst and ligand system.[11]

  • Base: A suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used.[12] The base deprotonates the terminal alkyne to form the copper acetylide in the catalytic cycle.[11] Ensure the base is anhydrous and in sufficient excess.

  • Solvent: Solvents like THF, DMF, or acetonitrile are commonly used. The choice of solvent can affect the solubility of the catalyst and reagents.

  • Degassing: Thoroughly degassing the reaction mixture is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the active Pd(0) catalyst.

Table 1: Recommended Starting Conditions for C4-Selective Sonogashira Coupling

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective pre-catalyst.
Cu(I) Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide.
Base Triethylamine or Diisopropylamine (2-3 equiv.)Acts as both a base and a solvent in some cases.
Solvent THF or DMF (degassed)Good solvents for dissolving the reactants and catalyst.
Temperature Room Temperature to 60 °CMilder conditions can improve selectivity.
Issue 3: Unwanted N-Arylation or C5-Amination in Buchwald-Hartwig Amination

Problem: When attempting to introduce a new amine at the C4-position via Buchwald-Hartwig amination, I am observing side products from N-arylation of the C2-amine or amination at the C5-chloro position.

Root Cause Analysis & Solutions:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but achieving regioselectivity with a substrate containing multiple potential reaction sites (C4-I, C5-Cl, and the C2-NH₂) can be challenging.[13][14] The choice of ligand and base is paramount in directing the reaction to the desired site.[15]

Solutions:

  • Ligand Selection: Highly specialized biarylphosphine ligands are often necessary to control selectivity in Buchwald-Hartwig reactions. For selective amination at the C4-iodo position, ligands like Xantphos or Josiphos may offer better control over the competing pathways.[15]

  • Base Strength: Using a weaker base such as Cs₂CO₃ or K₃PO₄ instead of a strong base like NaOtBu can help to minimize side reactions, including deprotonation and subsequent reaction of the C2-amine.[13]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can enhance selectivity. Higher temperatures are more likely to overcome the activation barrier for the less reactive C-Cl bond, leading to mixtures.[15]

Decision Tree for Troubleshooting Buchwald-Hartwig Amination:

Buchwald_Troubleshooting Start Undesired Side Products in Buchwald-Hartwig Amination Check_N_Arylation Is N-arylation of C2-amine observed? Start->Check_N_Arylation Check_C5_Amination Is C5-amination observed? Check_N_Arylation->Check_C5_Amination No Weaker_Base Switch to a weaker base (e.g., Cs2CO3, K3PO4) Check_N_Arylation->Weaker_Base Yes Lower_Temp Lower the reaction temperature Check_C5_Amination->Lower_Temp Yes Solution_Found Desired C4-amination achieved Check_C5_Amination->Solution_Found No, but yield is low -> Change Ligand Weaker_Base->Check_C5_Amination Change_Ligand Screen different ligands (e.g., Xantphos, Josiphos) Lower_Temp->Change_Ligand Change_Ligand->Solution_Found

Caption: Troubleshooting Buchwald-Hartwig amination side reactions.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling

This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C4-Selective Sonogashira Coupling

This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base (e.g., triethylamine, 2-3 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: 5-Chloro-4-iodopyridin-2-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to catalyst selection and optimization for reactions involving 5-Chloro-4-iodopyridin-2-amine.

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions. The inherent functionalities of this substrate—a reactive iodo group, a less reactive chloro group, and a potentially coordinating amino group—present unique challenges and opportunities in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition, which is typically the rate-determining step in cross-coupling catalytic cycles.[1][2] The general reactivity trend for aryl halides is R-I > R-Br > R-OTf >> R-Cl.[3] This inherent reactivity difference allows for highly regioselective coupling at the 4-position (iodo) under carefully controlled conditions, leaving the 5-position (chloro) available for subsequent transformations.

Q2: What are the primary challenges I should anticipate when using this substrate?

A2: The main challenges stem from the molecule's structure:

  • Catalyst Inhibition: The primary amine at the 2-position can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation.[4] This can slow down or completely stall the reaction.

  • Controlling Regioselectivity: While the iodo group is more reactive, forcing conditions (high temperatures, highly active catalysts) can sometimes lead to undesired coupling at the chloro position or double-coupling products.

  • Side Reactions: The substrate is susceptible to side reactions such as protodehalogenation (loss of iodine or chlorine) and the boronic acid coupling partner may undergo protodeboronation or homocoupling.[5][6]

Q3: My standard palladium catalyst, like Pd(PPh₃)₄, is giving low to no yield. Why is this happening?

A3: While tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, it is often suboptimal for challenging substrates like heteroaryl halides, especially those with coordinating groups.[5] The phosphine ligands are relatively small and not strongly electron-donating, which can lead to slow oxidative addition and catalyst instability. More modern, specialized ligand systems are typically required for high efficiency.[7][8]

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Low or No Product Yield

Q: My reaction shows very low or no conversion of the starting material. What are the first steps to troubleshoot?

A: A systematic check of your reaction's core components is the first priority.[7]

  • Verify Reagent and Solvent Integrity: Ensure all reagents are pure. Solvents must be anhydrous and thoroughly degassed, as oxygen can irreversibly oxidize and deactivate the active Pd(0) catalyst.[5]

  • Confirm Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[7] Ensure your reaction flask was properly sealed and purged with an inert gas (Argon or Nitrogen). Using freeze-pump-thaw cycles for degassing is highly recommended for sensitive reactions.[5]

  • Assess Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.[9][10] If this reduction is inefficient, the reaction will not start. Consider using a pre-activated Pd(0) source or a modern palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts), which are designed for reliable and rapid generation of the active catalyst.[11][12]

Q: I'm observing some product, but the yield is poor. How can I optimize the reaction?

A: Low yield with partial conversion points towards suboptimal reaction conditions rather than a complete failure. Focus on the key reaction parameters.

  • Ligand Selection is Critical: The 2-amino group can interfere with the catalyst. To overcome this, use bulky and electron-rich phosphine ligands. These ligands stabilize the palladium center, accelerate the rate-limiting oxidative addition and reductive elimination steps, and sterically disfavor coordination of the substrate's amino group.[12][13] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates.[12][14][15]

  • Base Optimization: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[3][8] Its strength and solubility are key. For a less reactive coupling partner, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] Ensure the base is finely powdered and soluble in the reaction medium; poor solubility can stall the reaction.[6]

  • Solvent Effects: The choice of solvent impacts reagent solubility and can influence the stability of intermediates in the catalytic cycle.[16][17] Common solvents include dioxane, THF, and toluene, often with a small amount of water for Suzuki couplings.[2][3] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware that solvents can significantly alter reaction outcomes.[18][19]

  • Temperature Control: The C-I bond is reactive, but sluggish reactions can often be improved by increasing the temperature (typically in the 80-110 °C range).[5] However, excessively high temperatures can promote side reactions like dehalogenation.

Problem Area 2: Unwanted Side Reactions

Q: I'm observing a significant amount of 5-chloro-pyridin-2-amine in my crude mixture. What is causing this proto-deiodination and how can I stop it?

A: Proto-deiodination (replacement of iodine with hydrogen) is a common side reaction. It can be caused by:

  • Excessively Strong Base or High Temperature: These conditions can promote the undesired cleavage of the C-I bond.[6] Try using a milder base or lowering the reaction temperature.

  • Moisture: The presence of water, especially with certain bases, can provide a proton source. While Suzuki reactions often require water, the amount can be critical. Try screening different solvent/water ratios or using anhydrous conditions with a base like KF.[8]

Q: My main byproduct is the homocoupled dimer of my boronic acid. What's wrong?

A: Boronic acid homocoupling suggests that the transmetalation step is slow compared to other pathways. This can happen if:

  • The Oxidative Addition is Slow: If the Pd(0) catalyst doesn't react quickly with your this compound, it can catalyze the homocoupling of the boronic acid. Using a more electron-rich ligand to accelerate oxidative addition can help.

  • Oxygen is Present: Trace amounts of oxygen can promote homocoupling. Rigorous degassing of all solvents and reagents is essential.[5]

Q: I am getting a mixture of products coupled at the iodo and chloro positions. How do I improve selectivity for the iodo position?

A: While the iodo position is intrinsically more reactive, achieving absolute selectivity requires careful control.

  • Avoid Forcing Conditions: High temperatures and highly reactive "super-electron-rich" ligands can begin to activate the C-Cl bond.[1] Use the mildest conditions possible that still provide a reasonable reaction rate.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower reaction at the chloro position from occurring.

  • Catalyst Choice: Some catalyst systems have a greater reactivity difference between C-I and C-Cl bonds. A screening of different palladium/ligand combinations may be necessary to identify the most selective system.

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2%)SPhos or XPhos (2-4%)K₃PO₄ (2-3)Dioxane / H₂O (10:1)80 - 100
Buchwald-Hartwig XPhos Pd G3 (1-3%)(Precatalyst)NaOtBu or LHMDS (1.5-2)Toluene or THF80 - 110
Sonogashira PdCl₂(PPh₃)₂ (2-5%)(Ligand on Pd)Et₃N / CuI (3 / 5%)DMF or THF25 - 60

Note: These are starting points and require optimization for each specific substrate combination.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.

  • Degassing: Seal the vessel and purge the headspace with argon or nitrogen for 5-10 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Visualized Workflows

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting) Pd0->OA PdII L₂Pd(II)(Ar)(I) Complex OA->PdII Trans Transmetalation PdII->Trans PdII_R L₂Pd(II)(Ar)(R') Complex Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R' Product RE->Product ArI Ar-I ArI->OA Boronic R'-B(OH)₂ + Base Boronic->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Yield cluster_InitialChecks Initial Checks cluster_Optimization Optimization Strategy Start Low or No Yield Observed Reagents Reagent Quality? (Pure, Anhydrous) Start->Reagents Verify Atmosphere Inert Atmosphere? (Degassed Solvents) Start->Atmosphere Verify Catalyst Active Catalyst? (Precatalyst Choice) Start->Catalyst Verify Ligand Screen Ligands (Bulky, e⁻-rich) Catalyst->Ligand If conversion starts Base Optimize Base (Strength, Solubility) Ligand->Base Solvent Change Solvent (Polarity, Solubility) Base->Solvent Temp Adjust Temperature Solvent->Temp

Caption: Decision tree for troubleshooting low-yield reactions.

References

managing the stability and degradation of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling, storing, and utilizing this versatile but sensitive building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Compound Overview: A Molecule of Duality

This compound is a highly functionalized heterocyclic compound, valued as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the distinct reactivity of its substituent groups: the nucleophilic amino group, and the two halogen atoms which offer differential reactivity for cross-coupling reactions (the C-I bond being significantly more reactive than the C-Cl bond). However, these same features contribute to its potential instability. Understanding the interplay between the electron-deficient pyridine ring and its substituents is paramount to its successful application.

Key Structural Features and Stability Concerns:
  • Iodo-Substituent: The carbon-iodine bond is the weakest point in the molecule regarding bond dissociation energy. It is particularly susceptible to cleavage by light (photolysis) and can be reduced under certain reaction conditions, leading to de-iodination.[4]

  • Chloro-Substituent: The carbon-chlorine bond is more robust than the C-I bond but can still undergo nucleophilic substitution under harsh conditions (e.g., high temperature, strong nucleophiles).[5]

  • Pyridine Ring: The nitrogen atom in the pyridine ring makes the system electron-deficient and can be protonated under acidic conditions, altering the reactivity and stability of the entire molecule.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered in the lab.

Q1: My solid this compound has turned from off-white to a brownish color. Can I still use it?

  • Recommendation: Before use, assess the compound's purity via ¹H NMR or LC-MS (see Protocol 1). If the purity is below your required specification (e.g., >95%), purification by recrystallization or column chromatography is strongly advised. For non-critical applications, it may be usable, but the presence of impurities should be noted.

Q2: What are the absolute best-practice storage conditions for this compound?

A: To maximize shelf-life and maintain purity, the compound must be protected from its primary degradation triggers: light, oxygen, and heat.

  • Recommendation: Store in an amber glass vial inside a secondary container.[6] Purge the vial headspace with an inert gas (argon or nitrogen) before sealing tightly. Store in a refrigerator or freezer (0-8°C is a common recommendation, but colder is acceptable).[1]

Q3: I am not seeing the expected product in my Suzuki coupling reaction targeting the C-I bond. What could be the issue?

A: This is a common problem that can stem from either the starting material's integrity or the reaction conditions.

  • Quick Checks:

    • Confirm Purity: Has your starting material degraded? Check for the presence of the de-iodinated species (5-chloro-pyridin-2-amine) by LC-MS.

    • Degassing: Oxygen can deactivate palladium catalysts. Ensure your reaction mixture was properly degassed.

    • Base and Solvent: The choice of base and solvent is critical. The amino group can interact with certain bases or reaction components, potentially interfering with the catalytic cycle.

Q4: Can I use this compound in strongly acidic or basic conditions?

A: Extreme caution is advised.

  • Acidic Conditions: The pyridine nitrogen and the 2-amino group will be protonated. This can alter solubility and may increase the susceptibility of the halogen atoms to hydrolysis, particularly at elevated temperatures.[7][8]

  • Basic Conditions: Strong bases can potentially promote dehalogenation or other side reactions. The compatibility of your chosen base should be verified, ideally in a small-scale test reaction.

Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, offering potential causes and logical solutions.

Guide 1: Purity and Characterization Issues

Problem: An unexpected peak appears in the ¹H NMR or LC-MS analysis of the starting material.

Potential Cause Diagnostic Clue / Method Corrective Action & Scientific Rationale
Photodegradation A new peak in LC-MS with a mass corresponding to the de-iodinated compound (M-126).Action: Repurify the material and store it with strict light protection. Rationale: The C-I bond is photolabile. UV-Vis light provides sufficient energy to induce homolytic cleavage, forming a pyridyl radical that is subsequently quenched by a hydrogen source (e.g., solvent), resulting in 5-chloro-pyridin-2-amine.
Oxidative Degradation Appearance of colored impurities. In LC-MS, you might see peaks corresponding to dimers (M+M) or oxides (M+16).Action: Purify via recrystallization or chromatography. Handle the compound under an inert atmosphere going forward. Rationale: The aromatic amine is electron-rich and susceptible to oxidation by atmospheric O₂. This often leads to complex radical-mediated polymerization or the formation of N-oxides, which are often highly colored.[9][10]
Hydrolysis A new peak in LC-MS with a mass corresponding to the replacement of I or Cl with OH (e.g., M-126+17 or M-35+17).Action: Ensure the compound is stored in a desiccator and used with anhydrous solvents. Rationale: Halogenated pyridines are susceptible to nucleophilic aromatic substitution, where water can act as a nucleophile to displace the halogens, forming the corresponding pyridone tautomer. This is often catalyzed by acid or base and heat.[7]
Guide 2: Reaction Failures and Low Yield

Problem: A well-established reaction protocol using this compound is giving poor or no yield.

Troubleshooting_Workflow start Low or No Yield check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify Purify Material (Recrystallization/Chromatography) purity_ok->purify No check_conditions 2. Review Reaction Conditions purity_ok->check_conditions Yes purify->start Re-attempt Reaction conditions_ok Conditions Standard? check_conditions->conditions_ok oxygen Degas Thoroughly? (for cross-coupling) conditions_ok->oxygen Yes optimize Systematically Optimize Conditions (Temp, Solvent, Reagents) conditions_ok->optimize No reagents Reagent Quality? (Base, Solvent, Catalyst) oxygen->reagents temp Temperature Correct? reagents->temp temp->optimize If issues suspected

Caption: Troubleshooting workflow for reaction failure.

Key Experimental Protocols

These protocols provide a framework for assessing and managing the quality of your this compound.

Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)

Objective: To accurately determine the purity of this compound against a certified internal standard. This method is crucial for validating a new batch or assessing the degradation of an old one.

Materials:

  • This compound (analyte)

  • Certified internal standard (e.g., 1,3,5-trimethoxybenzene, maleic anhydride)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-resolution NMR spectrometer (≥400 MHz)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the internal standard into a clean vial. Record the exact mass.

    • Accurately weigh ~15-20 mg of the this compound into the same vial. Record the exact mass.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.[11][12]

  • Data Processing and Analysis:

    • Process the spectrum with minimal line broadening. Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet for the proton at the 3-position or the 6-position).

    • Integrate a well-resolved signal from the internal standard (e.g., the singlet for the aromatic protons of 1,3,5-trimethoxybenzene).

    • Calculate the purity using the standard qNMR equation, accounting for the molecular weights, masses, and number of protons for each signal.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To evaluate the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[13] This is vital for understanding potential degradation pathways.

Procedure:

  • Prepare five identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acid Hydrolysis: Add HCl to one sample to reach 0.1 M. Heat at 60°C for 24h.

  • Base Hydrolysis: Add NaOH to a second sample to reach 0.1 M. Heat at 60°C for 24h.

  • Oxidative Degradation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 24h.

  • Thermal Degradation: Keep a fourth sample (solid or in solution) in an oven at 80°C for 48h.

  • Photodegradation: Expose a fifth sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13] Keep a control sample wrapped in aluminum foil alongside it to act as a dark control.

  • Analysis: Analyze all stressed samples and a non-stressed control by a stability-indicating method, such as a gradient reverse-phase HPLC method with UV or MS detection. Compare chromatograms to identify and quantify degradation products.

Degradation_Pathways cluster_degradation Degradation Products Parent This compound Deiodinated 5-Chloro-pyridin-2-amine (De-iodination) Parent->Deiodinated Light (UV) Reducing Agents Oxidized N-Oxides / Dimers (Oxidation) Parent->Oxidized O₂, H₂O₂, Heat Metal Catalysts Hydrolyzed 5-Chloro-4-hydroxy-pyridin-2-amine (Hydrolysis of Iodide) Parent->Hydrolyzed H₂O, Acid/Base Heat

Caption: Major degradation pathways for this compound.

Summary of Stability Data

The following table summarizes the known stability characteristics and recommended handling procedures.

Parameter Stability Profile Recommendation
Light Sensitive. The C-I bond is photolabile, leading to de-iodination.Store in amber vials or wrap containers in aluminum foil. Avoid direct sunlight on the benchtop.[6]
Air/Oxygen Moderately Sensitive. The amino group can oxidize, causing discoloration.Store under an inert atmosphere (Ar or N₂). Keep containers tightly sealed.[2][14]
Heat Stable at recommended storage temperatures. Accelerated degradation occurs at elevated temperatures (>60-80°C).[15][16]Store refrigerated or frozen (0-8°C recommended).[1] Avoid prolonged heating in solution.
pH Least stable at pH extremes. Susceptible to hydrolysis under strong acidic or basic conditions.[7]Maintain near-neutral pH where possible. Buffer reactions if necessary. Use anhydrous solvents.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, certain reactive metals.Review all reaction components for chemical compatibility. Avoid storing near strong oxidizers.[14]

By adhering to these guidelines and employing the provided troubleshooting and analytical protocols, researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

purification techniques for removing impurities from 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 5-Chloro-4-iodopyridin-2-amine (Product ID: CIPA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated aminopyridine intermediate. High purity is critical for successful downstream applications, such as cross-coupling reactions and the synthesis of bioactive molecules.[1][2] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: Impurities typically arise from the synthetic route used. A common synthesis involves the iodination of 2-amino-5-chloropyridine.[3] Consequently, the primary impurities include:

  • Unreacted Starting Material: Residual 2-amino-5-chloropyridine.[4]

  • Reagents: Traces of the iodinating agent (e.g., N-Iodosuccinimide, NIS) or its byproducts (e.g., succinimide).

  • Regioisomers: Small amounts of other iodinated isomers, such as 5-chloro-3-iodopyridin-2-amine or 5-chloro-6-iodopyridin-2-amine.

  • Over-reaction Products: Di-iodinated species like 5-chloro-3,4-diiodopyridin-2-amine.

  • Degradation Products: Halogenated pyridines can be sensitive to light and strong acids/bases, leading to gradual decomposition or the formation of colored impurities.

Q2: My compound appears as a brownish or discolored solid, but I expected an off-white powder. What causes this, and is it problematic?

A2: Discoloration often points to the presence of trace, highly colored impurities, potentially from oxidation or degradation. While these may be present in very small quantities, they can sometimes interfere with sensitive downstream applications, particularly catalytic processes. We recommend purifying the material if color is a concern or if you observe inconsistent results in your reactions.

Q3: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing. Why does this happen, and how can I resolve it?

A3: This is a classic issue encountered when purifying basic compounds like aminopyridines on standard silica gel.[5][6][7]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms of your aminopyridine can undergo strong, non-ideal acid-base interactions with these silanol sites. This leads to a secondary retention mechanism, causing a portion of the analyte to move more slowly through the column, resulting in broad, tailing peaks.[6]

  • Solution: To mitigate this, you must "mask" the acidic silanol sites. This is achieved by adding a small amount of a competing base to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[6][8] The TEA will preferentially interact with the silanol groups, allowing your target compound to elute with a much-improved peak shape. Alternatively, using a less acidic stationary phase like neutral alumina can also be effective.[7][8]

Q4: Is acid-base extraction a viable purification method for this compound?

A4: Absolutely. Acid-base extraction is a highly effective and scalable technique for separating basic compounds like CIPA from neutral or acidic impurities.[9][10]

  • Principle of Operation: The technique leverages the difference in solubility between the neutral amine and its protonated salt form.[10] The 2-amino group on the pyridine ring is basic and can be protonated by an acid. The pKa of the parent 2-aminopyridine is approximately 6.86.[11][12][13] While the electron-withdrawing chloro and iodo groups will reduce this basicity, it remains sufficiently basic to be protonated by a dilute strong acid like hydrochloric acid (HCl).

  • Workflow:

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic CIPA will be protonated to form a water-soluble hydrochloride salt and move into the aqueous layer.

    • Neutral impurities will remain in the organic layer, which can be separated and discarded.

    • The aqueous layer, now containing the purified CIPA salt, is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the acid and regenerate the neutral, water-insoluble CIPA.

    • The purified CIPA is then extracted back into a fresh organic solvent.

Purification Selection Guide

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Purification_Decision_Tree start Crude this compound scale_check What is the scale of purification? start->scale_check impurity_type What are the primary impurities? scale_check->impurity_type > 1 g column Column Chromatography scale_check->column < 1 g recrystallization Recrystallization impurity_type->recrystallization Minor impurities, crystalline solid acid_base Acid-Base Extraction impurity_type->acid_base Neutral / Acidic final_purity Required Purity? final_purity->column > 98% prep_hplc Preparative HPLC final_purity->prep_hplc > 99.5% / Isomers recrystallization->final_purity column->final_purity acid_base->final_purity

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques
TechniqueProsConsBest For
Recrystallization Simple, scalable, cost-effective, yields high-purity crystalline material.Requires the compound to be a solid, potential for material loss in the mother liquor, may not remove impurities with similar solubility.Removing small amounts of impurities from multi-gram to kilogram scale batches.
Acid-Base Extraction Excellent for removing neutral or acidic impurities, highly scalable, rapid.Will not separate other basic impurities (e.g., regioisomers, starting material), requires handling of acids and bases.Bulk purification to remove non-basic impurities prior to a final polishing step.
Column Chromatography High resolving power, can separate compounds with very similar properties (e.g., regioisomers).Can be time-consuming, requires significant solvent volumes, potential for tailing with amines.[5]Small-scale purification (<5g) requiring high purity and separation of closely related compounds.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for enhancing the purity of an already crystalline solid that is >90% pure.

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into a small test tube.

    • Add a solvent dropwise at room temperature until a slurry is formed. Good candidate solvents include ethanol, isopropanol, acetone, or ethyl acetate.

    • Heat the test tube in a sand bath or with a heat gun. The ideal solvent will fully dissolve the compound at or near its boiling point.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent. If no crystals form, the compound is too soluble. If it never dissolved when hot, it is not soluble enough.

    • A two-solvent system (e.g., Ethanol/Water, Acetone/Hexane) can also be effective.[14] Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then re-heat to clarify before cooling.[14]

  • Bulk Recrystallization:

    • Place the crude CIPA into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

    • If charcoal was used, perform a hot gravity filtration to remove it.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[15]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This workflow is excellent for a first-pass purification of large quantities of crude material containing neutral or acidic impurities.

Acid_Base_Workflow cluster_0 Step 1: Dissolution & Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Neutralization & Re-extraction cluster_3 Step 4: Workup a Dissolve crude CIPA in Dichloromethane (DCM) b Add 1M HCl (aq) to separatory funnel a->b c Shake & Vent. Allow layers to separate. b->c d Organic Layer: Neutral Impurities (Discard) c->d Separate e Aqueous Layer: Protonated CIPA-HCl Salt (Keep) c->e Separate f Cool aqueous layer in ice bath. Slowly add 5M NaOH (aq) until pH > 10. e->f g Extract with fresh DCM (x3) f->g h Combine organic layers g->h i Wash with brine h->i j Dry over Na₂SO₄ i->j k Filter & Evaporate j->k l Purified CIPA k->l

Caption: Workflow for acid-base extraction of CIPA.

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (200 mL).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (200 mL). Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Layer Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the CIPA-HCl salt) into a clean flask. Note: If using ethyl acetate, the aqueous layer will be the bottom layer. If using DCM, it will be the top layer.

  • Repeat Extraction: Extract the organic layer one more time with fresh 1M HCl (100 mL) to ensure complete recovery. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 5M sodium hydroxide solution dropwise until the pH of the solution is >10 (check with pH paper). A precipitate of the neutral CIPA should form.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh DCM (3 x 100 mL).

  • Final Workup: Combine the organic extracts. Wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 3: Flash Column Chromatography

This method is best for small-scale work where high purity and separation from isomers are required.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Crucially, add ~1% triethylamine (TEA) to the solvent mixture to prevent tailing. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude compound by weight. Pack the column using the chosen eluent system (including the TEA) as a slurry.

  • Sample Loading: Dissolve the crude CIPA in a minimum amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Scale-Up of 5-Chloro-4-iodopyridin-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-4-iodopyridin-2-amine is a critical halogenated pyridine intermediate, indispensable in the synthesis of advanced pharmaceutical agents and agrochemicals. Its unique substitution pattern allows for versatile downstream functionalization, particularly through cross-coupling reactions. However, transitioning its synthesis from the laboratory bench to a pilot or industrial scale presents a unique set of challenges. This guide provides in-depth technical support, addressing common issues encountered during the scale-up of its production through a direct iodination route of 2-amino-5-chloropyridine.

Section 1: Core Synthesis & Key Scale-Up Challenges

The most direct and economically viable route to this compound involves the electrophilic iodination of 2-amino-5-chloropyridine. While straightforward in principle, this reaction is governed by a delicate interplay of electronic and steric effects that become magnified at scale.

Primary Reaction Pathway

cluster_reaction Reaction Environment (Acidic Medium) SM 2-Amino-5-chloropyridine Product This compound (Target Product) SM->Product Desired Path Byproduct2 Other Regioisomers (e.g., 3-iodo, 6-iodo) SM->Byproduct2 Poor Regiocontrol Reagent Iodinating Agent (e.g., I₂, NIS, ICl) Reagent->Product Byproduct1 Di-iodinated Species Product->Byproduct1 Over-iodination

Caption: General synthesis pathway and potential byproducts.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common and critical problems encountered during the large-scale production of this compound.

Question 1: We are experiencing low yields (<70%) during scale-up. What are the primary causes and how can we mitigate them?

Answer: Low yield is a multifaceted problem often stemming from incomplete reactions, side reactions, or product loss during work-up.

Probable Causes & Solutions:

  • Inadequate Activation of Iodinating Agent: Molecular iodine (I₂) itself is not a potent electrophile. On a lab scale, this is often overlooked, but at scale, it's critical. The reaction typically requires an acidic medium or an oxidizing agent to generate a more potent iodinating species (like I⁺).

    • Causality: In a strong acid like sulfuric acid, iodine can be oxidized or polarized, increasing its electrophilicity. Without this, the reaction rate is slow, leading to incomplete conversion. A common method involves using potassium iodate (KIO₃) and potassium iodide (KI) in an acidic solution to generate iodine in situ.[1][2]

    • Solution: Ensure the reaction medium has a sufficiently low pH. A combination of KI and an oxidant like KIO₃ in aqueous sulfuric acid is a robust choice for large-scale synthesis, as it generates the active iodinating species controllably.[2]

  • Poor Temperature Control: The iodination reaction is exothermic. A large reaction volume can create significant "hot spots" if mixing and cooling are not efficient.

    • Causality: Elevated temperatures can lead to the formation of degradation byproducts and increase the rate of side reactions, such as the formation of alternative regioisomers.

    • Solution: Utilize a reactor with efficient overhead stirring and a cooling jacket. Implement a controlled, slow addition of the iodinating agent or the starting material to manage the exotherm. Monitor the internal temperature throughout the addition process.

  • Product Precipitation and Isolation Losses: The product is a solid. If it precipitates prematurely or if the work-up procedure is not optimized, significant mechanical losses can occur.

    • Causality: During the quench and neutralization step, crashing the product out of solution too quickly can lead to the formation of fine particles that are difficult to filter or occlude impurities.

    • Solution: After the reaction is complete, cool the mixture slowly. Adjust the pH for neutralization gradually to control the precipitation rate, aiming for a larger crystal size. Use an appropriate filter press or centrifuge for solid collection and wash the filter cake thoroughly with cold water to remove inorganic salts.

Start Problem: Low Yield Check1 Is Reaction Complete? (TLC/HPLC Analysis) Start->Check1 Check2 Is Temperature Profile Correct? Check1->Check2 Yes Cause1 Cause: Incomplete Reaction Check1->Cause1 No Check3 Analyze Crude Product Purity Check2->Check3 Yes Cause2 Cause: Thermal Degradation Check2->Cause2 No Check4 Review Work-up & Isolation Check3->Check4 High Purity Cause3 Cause: Side Reactions Check3->Cause3 Low Purity Cause4 Cause: Mechanical Loss Check4->Cause4 Solution1 Solution: Verify acid concentration. Use oxidant (e.g., KIO₃) with KI. Cause1->Solution1 Solution2 Solution: Improve cooling. Slow down reagent addition. Cause2->Solution2 Solution3 Solution: Re-evaluate regioselectivity controls (see Q2). Cause3->Solution3 Solution4 Solution: Optimize pH adjustment rate. Ensure efficient filtration/washing. Cause4->Solution4

Caption: Troubleshooting workflow for low yield.

Question 2: Our final product is contaminated with a significant amount of an iodo-isomer. How can we improve regioselectivity for the 4-position?

Answer: Achieving high regioselectivity is the primary chemical challenge in this synthesis. The substitution pattern is dictated by the electronic properties of the starting material.

Probable Causes & Solutions:

  • Understanding the Directing Effects:

    • Causality: The 2-amino group is a powerful activating, ortho-, para-directing group. The 5-chloro group is a deactivating, but also ortho-, para-directing group. The pyridine nitrogen is deactivating. This complex interplay means that positions 3, 4, and 6 are all electronically susceptible to electrophilic attack. However, in a strongly acidic medium, the amino group is protonated to an ammonium salt (-NH₃⁺), which is a strongly deactivating, meta-directing group. This completely changes the electronics of the ring.

    • Solution: The key to high 4-position selectivity is to run the reaction in a strongly acidic medium (e.g., >70% sulfuric acid).[3] The protonated 2-amino group directs the incoming electrophile (iodine) to the meta positions (4 and 6). The 4-position is sterically more accessible than the 6-position, which is adjacent to the chloro group, leading to preferential iodination at C4.

  • Insufficient Acidity:

    • Causality: If the acid concentration is too low, a significant portion of the 2-amino group remains unprotonated. This free amino group will direct iodination to its ortho- and para-positions (C3 and C5). Since C5 is blocked by chlorine, this leads to the formation of the 2-amino-3-iodo-5-chloropyridine byproduct, which is difficult to separate.

    • Solution: Use a medium with a Hammett acidity function less than -4.5.[3] 70-90% aqueous sulfuric acid is a common and effective choice. This ensures complete protonation of the starting material.

Caption: Impact of acidity on regioselectivity.

Question 3: We are observing the formation of a di-iodinated byproduct. What causes this and how is it prevented?

Answer: The formation of di-iodinated species is a classic case of over-reaction.

Probable Causes & Solutions:

  • Incorrect Stoichiometry:

    • Causality: Using a significant excess of the iodinating agent will inevitably lead to a second iodination event on the desired product ring, which is still activated enough to react further.

    • Solution: Maintain a strict 1.0 to 1.05 molar equivalent of the iodinating agent relative to the starting material. Accurate weighing and charging of materials are critical at scale.

  • Poor Mixing / Localized High Concentrations:

    • Causality: If the iodinating agent is added too quickly or if mixing is poor, temporary zones of high reagent concentration can form. In these zones, the freshly formed mono-iodo product can be immediately iodinated a second time before the reagent has a chance to disperse and react with the remaining starting material.

    • Solution: Ensure the reactor's agitator is operating at a speed sufficient for rapid homogenization. Add the iodinating agent sub-surface and at a slow, controlled rate to prevent localized concentration buildup.

Section 3: Recommended Scale-Up Protocol

This protocol is a synthesized "best-practice" guide for the synthesis of this compound on a pilot scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Notes
2-Amino-5-chloropyridine128.561.0Starting Material
Potassium Iodide (KI)166.001.0Iodine Source
Potassium Iodate (KIO₃)214.000.2Oxidant
Sulfuric Acid (98%)98.08-Solvent/Catalyst
Deionized Water18.02-Solvent
Sodium Metabisulfite190.11-Quenching Agent
Sodium Hydroxide (50% w/w)40.00-Neutralizing Agent

Step-by-Step Methodology:

  • Reactor Preparation: Charge a clean, dry, glass-lined reactor with deionized water and concentrated sulfuric acid to achieve a final concentration of 75-80% H₂SO₄. Cool the acid solution to 0-5 °C.

  • Charging Starting Material: Slowly charge the 2-amino-5-chloropyridine (1.0 eq.) to the cold sulfuric acid solution. The addition is exothermic; maintain the temperature below 15 °C. Stir until all solids are dissolved.

  • Preparation of Iodinating Solution: In a separate vessel, dissolve potassium iodide (1.0 eq.) and potassium iodate (0.2 eq.) in deionized water.

  • Iodination Reaction: Add the KI/KIO₃ solution to the reactor via an addition funnel over 2-3 hours. Maintain the internal temperature between 5-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15 °C for an additional 4-6 hours. Monitor the reaction progress by HPLC until <2% of the starting material remains.

  • Quenching: Slowly add a solution of sodium metabisulfite to the reaction mixture to quench any unreacted iodine. A color change from dark brown to pale yellow should be observed.

  • Product Isolation (Neutralization & Precipitation): Transfer the reaction mixture to a separate vessel containing cold (0-5 °C) water. Slowly add 50% sodium hydroxide solution to adjust the pH to 7.5-8.5. This step is highly exothermic; maintain the temperature below 25 °C. The product will precipitate as a solid.

  • Filtration and Washing: Age the resulting slurry for 1-2 hours to improve crystal morphology. Filter the solid product using a filter press or centrifuge. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Section 4: FAQs for Process Chemists

  • Q: Why use a KI/KIO₃ system instead of N-Iodosuccinimide (NIS)?

    • A: While NIS is an excellent lab-scale reagent, it is significantly more expensive and has a lower atom economy, making it less suitable for large-scale production. The KI/KIO₃ system uses cheap, stable inorganic salts and is highly effective.[2]

  • Q: Can we use hydrochloric acid instead of sulfuric acid?

    • A: While HCl can be used, sulfuric acid is generally preferred for its higher boiling point and strong dehydrating properties, which can help drive the reaction. A patent for a similar chlorination process specifies a strongly acidic medium with a Hammett acidity function that is more easily and safely achieved with concentrated H₂SO₄.[3]

  • Q: What is the expected purity and yield for this process at scale?

    • A: When properly executed, this process should yield the target compound in >85% yield with a purity of >98% (by HPLC) after washing and drying.

  • Q: What are the critical safety considerations?

    • A: The primary hazards are the handling of concentrated sulfuric acid and 50% sodium hydroxide, both of which are highly corrosive and generate significant heat on dilution/neutralization. Ensure all personnel are equipped with appropriate PPE. The reaction should be conducted in a well-ventilated area.

References

strategies to minimize byproduct formation in 5-Chloro-4-iodopyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and ensuring high purity of the target compound. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The primary route to this molecule involves the electrophilic iodination of the readily available starting material, 2-amino-5-chloropyridine. However, the regioselectivity of this reaction presents a significant challenge, often leading to a mixture of isomeric products. Understanding the underlying principles of electrophilic aromatic substitution on the pyridine ring is paramount to controlling the reaction outcome.

The 2-amino group is a strong activating group and directs electrophilic substitution to the ortho (position 3) and para (position 5, which is blocked by the chloro group) positions. The 5-chloro group is a deactivating group but also an ortho-, para-director, directing incoming electrophiles to positions 4 and 6. This interplay of directing effects can result in the formation of several mono-iodinated isomers, with the 3-iodo and 6-iodo isomers being the most common byproducts. Di-iodinated species can also be formed under forcing conditions.

This guide will provide strategies to influence the regioselectivity of the iodination reaction and offer solutions for the purification of the desired 4-iodo isomer.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired 4-Iodo Isomer and a Mixture of Isomers

Question: My reaction is producing a mixture of iodo-isomers with a low yield of the desired this compound. How can I improve the regioselectivity for the 4-position?

Answer: This is the most common challenge in this synthesis. The formation of a mixture of isomers is due to the competing directing effects of the amino and chloro substituents. Here are several strategies to improve the selectivity for the 4-iodo isomer:

1. Choice of Iodinating Agent:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for many aromatic compounds.[1][2] The regioselectivity can be influenced by the solvent and the presence of an acid catalyst. For electron-rich systems, NIS in a polar aprotic solvent like acetonitrile or DMF can be effective. The addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) can enhance the electrophilicity of the iodine.[1][3]

  • Iodine Monochloride (ICl): ICl is a more reactive iodinating agent and can be used for less reactive substrates.[4] Its high reactivity, however, can sometimes lead to lower selectivity.

  • Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂), periodic acid (HIO₄), or silver sulfate (Ag₂SO₄) can generate a more electrophilic iodine species in situ.[5][6][7][8] Silver salts can activate I₂ by forming insoluble silver iodide, generating a potent electrophilic iodine species.[6][8] This can sometimes lead to improved regioselectivity.[9]

2. Reaction Conditions (Kinetic vs. Thermodynamic Control):

The ratio of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[10][11][12][13][14]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. The kinetically favored product is the one with the lowest activation energy barrier.

  • Thermodynamic Control (Higher Temperature, Longer Reaction Time): At higher temperatures and with longer reaction times, the reaction may become reversible, allowing the isomers to equilibrate to the most thermodynamically stable product.

It is recommended to screen different temperatures to determine the optimal conditions for maximizing the yield of the 4-iodo isomer. Start with lower temperatures (e.g., 0-25 °C) to favor kinetic control, and if selectivity is still poor, cautiously explore higher temperatures.

3. Solvent Effects:

The choice of solvent can influence the regioselectivity by solvating the transition states differently. Protic solvents like acetic acid or sulfuric acid can protonate the pyridine nitrogen, altering the electronic properties of the ring and potentially influencing the position of iodination. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are also commonly used. A systematic screening of solvents is recommended.

Experimental Workflow for Optimizing Regioselectivity:

G cluster_start Starting Point cluster_screening Parameter Screening cluster_analysis Analysis cluster_optimization Optimization start 2-amino-5-chloropyridine reagent Iodinating Agent (NIS, ICl, I2/Oxidant) start->reagent Vary solvent Solvent (DCM, ACN, Acetic Acid) reagent->solvent Vary temp Temperature (0°C, RT, 60°C) solvent->temp Vary analysis Analyze Isomer Ratio (1H NMR, LC-MS) temp->analysis optimization Refine Conditions for Maximal 4-Iodo Isomer analysis->optimization Iterate

Caption: Workflow for optimizing iodination regioselectivity.

Issue 2: Difficulty in Separating the 4-Iodo Isomer from Other Isomers

Question: I have a mixture of iodo-isomers. What is the best way to purify the desired this compound?

Answer: The separation of constitutional isomers can be challenging due to their similar physical properties.

1. Column Chromatography:

This is the most common method for separating isomers.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A systematic optimization of the eluent system is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often necessary to achieve good separation.

  • Monitoring: Thin-layer chromatography (TLC) should be used to monitor the separation. It is important to use a developing system that shows good resolution between the spots corresponding to the different isomers.

2. Recrystallization:

If a significant amount of one isomer is present, fractional recrystallization can be an effective purification technique. This method relies on the different solubilities of the isomers in a particular solvent system. Screening various solvents is necessary to find one in which the desired 4-iodo isomer has significantly lower solubility than the other isomers at a given temperature.

3. Characterization of Isomers:

CompoundExpected ¹H NMR Signals (in CDCl₃)
This compound (Target) Two singlets for the aromatic protons.
5-Chloro-3-iodopyridin-2-amineTwo doublets for the aromatic protons with a small coupling constant (J ≈ 2-3 Hz).
5-Chloro-6-iodopyridin-2-amineTwo doublets for the aromatic protons with a larger coupling constant (J ≈ 8-9 Hz).

Note: These are predicted patterns. Actual chemical shifts will vary. It is crucial to perform full characterization (¹H NMR, ¹³C NMR, MS) to confirm the structure.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the synthesis of this compound?

A1: The main byproducts are other mono-iodinated isomers, primarily 5-Chloro-3-iodopyridin-2-amine and potentially 5-Chloro-6-iodopyridin-2-amine . Di-iodinated products can also form if an excess of the iodinating agent is used or if the reaction conditions are too harsh. Over-iodination can lead to the formation of 2-amino-5-chloro-3,4-diiodopyridine or other di-iodinated species.

Q2: Is there an alternative synthetic route that offers better regioselectivity?

A2: Yes, a multi-step approach can provide better control over the regiochemistry. One such strategy is the Sandmeyer reaction .[15][16][17][18] This would involve a different synthetic sequence, for example:

  • Start with a pyridine derivative that has a nitro or amino group at the 4-position.

  • Perform the necessary transformations to obtain 2,5-dichloro-4-aminopyridine.

  • Perform a Sandmeyer reaction on 2,5-dichloro-4-aminopyridine to introduce the iodine at the 4-position, yielding 2,5-dichloro-4-iodopyridine.

  • Finally, perform a selective amination at the 2-position.

While this route is longer, it can provide the desired product with higher purity, avoiding the challenging separation of isomers.

Workflow for Alternative Synthesis via Sandmeyer Reaction:

G A 2,5-Dichloropyridine B 2,5-Dichloro-4-nitropyridine A->B Nitration C 2,5-Dichloro-4-aminopyridine B->C Reduction D 2,5-Dichloro-4-iodopyridine C->D Diazotization followed by Sandmeyer Reaction (KI) E This compound D->E Selective Amination

Caption: Alternative regioselective synthesis of this compound.

Q3: How can I protect the amino group to influence the regioselectivity?

A3: Protecting the highly activating amino group as an acetamide (by reacting with acetic anhydride) can be a viable strategy. The bulkier N-acetyl group can sterically hinder iodination at the ortho-position (position 3), potentially favoring substitution at the less hindered position 4. The acetyl group can then be removed by hydrolysis under acidic or basic conditions.

Q4: What is the role of an acid catalyst in iodination with NIS?

A4: An acid catalyst, such as trifluoroacetic acid (TFA), protonates the succinimide nitrogen of NIS, which increases the electrophilicity of the iodine atom, making it a more potent iodinating agent.[1][3] This can be particularly useful for less activated aromatic systems.

Detailed Experimental Protocols

Protocol 1: General Procedure for Direct Iodination of 2-amino-5-chloropyridine

This is a general starting point and requires optimization for regioselectivity as discussed in the troubleshooting section.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or glacial acetic acid, 10 mL per gram of starting material).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or water bath.

  • Addition of Iodinating Agent: Slowly add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 eq.) portion-wise over 15-30 minutes. If using I₂/oxidant, the pre-mixed reagents can be added as a solution.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. If the reaction was performed in an acidic medium, neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acetylation of 2-amino-5-chloropyridine
  • Dissolution: Dissolve 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq.) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with water and neutralize with a base if necessary. Extract the product with an organic solvent.

  • Purification: Purify the N-acetylated product by recrystallization or column chromatography.

The resulting N-(5-chloro-2-pyridinyl)acetamide can then be subjected to iodination, followed by deprotection of the acetyl group.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-4-iodopyridin-2-amine and Other Halogenated Pyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their utility stems from the ability to undergo various cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 5-Chloro-4-iodopyridin-2-amine stands out as a versatile reagent, offering two distinct halogen atoms for sequential and regioselective functionalization. This guide provides an in-depth technical comparison of this compound with other commonly employed halogenated pyridines, namely 2-amino-5-bromopyridine, 2-amino-5-chloropyridine, and 2-amino-3,5-dibromopyridine. The focus will be on their relative performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by experimental data to provide a clear rationale for substrate selection and reaction optimization in your synthetic endeavors.

The Fundamental Principle: Halogen Reactivity in Cross-Coupling

The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the palladium(0) center. The rate of this step, which is often the rate-determining step of the catalytic cycle, is highly dependent on the carbon-halogen (C-X) bond strength. The established trend for halogen reactivity is I > Br > Cl, with the C-I bond being the weakest and most readily cleaved, followed by the C-Br bond, and finally the more robust C-Cl bond.[1] This inherent difference in reactivity is the key to understanding the comparative performance of the halogenated pyridines discussed herein.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, crucial for the synthesis of biaryl and heteroaryl compounds.[2] When comparing our featured pyridines, the reactivity of the halogen dictates the ease of coupling.

Comparative Analysis:

  • This compound: The presence of the highly reactive iodine at the 4-position allows for selective Suzuki-Miyaura coupling at this site under mild conditions, leaving the less reactive chlorine at the 5-position untouched for potential subsequent transformations.

  • 2-Amino-5-bromopyridine: This is a widely used substrate in Suzuki-Miyaura couplings. The C-Br bond is sufficiently reactive to participate in the reaction, typically requiring slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more sophisticated catalyst systems) compared to iodides.[3]

  • 2-Amino-5-chloropyridine: The C-Cl bond is the least reactive, necessitating more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher reaction temperatures to achieve efficient coupling.[4]

  • 2-Amino-3,5-dibromopyridine: This substrate offers the potential for regioselective or double Suzuki-Miyaura coupling. The reactivity of the two C-Br bonds can sometimes be differentiated based on the electronic and steric environment, although achieving high selectivity can be challenging.[5]

Data Presentation: Suzuki-Miyaura Coupling Comparison

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromopyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-2478-88[3][6]
2-Amino-5-chloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24Moderate to High[6]
2-Chloropyridine (general)NHC-Pd ComplexNaHCO₃H₂ORT-39-99[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a structurally similar substrate.[6]

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst by dissolving Pd(PPh₃)₄ in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (typically a 4:1 ratio of dioxane to water).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Halogenated Pyridine (1.0 equiv) + Arylboronic Acid (1.2 equiv) + Base (e.g., K3PO4) (2.0 equiv) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd(PPh3)4) (0.05 equiv) catalyst->reaction_setup solvent Solvent (e.g., Dioxane/H2O) solvent->reaction_setup heating Heating (85-95 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[7] This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[8]

Comparative Analysis:

  • This compound: The C-I bond at the 4-position is the prime site for Sonogashira coupling, allowing for the introduction of an alkynyl group with high regioselectivity. The C-Cl bond remains for further functionalization.

  • 2-Amino-5-bromopyridine: This substrate undergoes Sonogashira coupling, though it may require slightly elevated temperatures or specific catalyst systems to achieve high yields compared to its iodo-analogue.[9]

  • 2-Amino-5-chloropyridine: Due to the strength of the C-Cl bond, Sonogashira coupling is significantly more challenging and often requires specialized catalysts and harsher conditions.

  • 2-Amino-3,5-dibromopyridine: This substrate presents opportunities for regioselective or double Sonogashira coupling. The selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[10][11]

Data Presentation: Sonogashira Coupling Comparison

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridines (various)Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[9]
2-Amino-5-chloropyridinePd(PPh₃)₄ / CuIEt₃NDMF1003Moderate[12]

Note: While specific data for this compound is not detailed, its reactivity is expected to be superior to the bromo and chloro analogues, likely proceeding at lower temperatures and with higher yields.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines

This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[9]

Materials:

  • 2-Amino-3-bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine derivative, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 3 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Workflow Visualization: Sonogashira Coupling

Sonogashira_Workflow reagents Halogenated Pyridine (1.0 equiv) + Terminal Alkyne (1.2 equiv) + Base (e.g., Et3N) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd(CF3COO)2) + Ligand (e.g., PPh3) + CuI (cocatalyst) catalyst->reaction_setup solvent Solvent (e.g., DMF) solvent->reaction_setup heating Heating (100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Alkynylated Product purification->product

Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[13] This reaction is of paramount importance in the pharmaceutical industry.

Comparative Analysis:

  • This compound: The C-I bond is the preferred site for Buchwald-Hartwig amination under standard conditions, allowing for selective amination at the 4-position.

  • 2-Amino-5-bromopyridine: This substrate is readily aminated at the 5-position using various Buchwald-Hartwig protocols.[7]

  • 2-Amino-5-chloropyridine: Amination of this substrate is more challenging due to the inertness of the C-Cl bond and often requires the use of specialized, bulky phosphine ligands (e.g., RuPhos, BrettPhos) and strong bases like sodium tert-butoxide.[14]

  • 2-Amino-3,5-dibromopyridine: This substrate can undergo regioselective or double amination depending on the reaction conditions and the stoichiometry of the amine. Careful control of the reaction parameters is necessary to achieve the desired outcome.[15]

Data Presentation: Buchwald-Hartwig Amination Comparison

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromo-4-methylpyridinePd(OAc)₂ / dpppNaOtBuToluene80-100-High[7]
2,4-Dichloropyridine (regioselective at C-2)-----High[15]

Note: The reactivity for Buchwald-Hartwig amination follows the general trend I > Br > Cl. Therefore, this compound is expected to react selectively at the C-I bond under conditions similar to or milder than those used for 2-amino-5-bromopyridine.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine

This protocol is a general procedure for the amination of a bromopyridine derivative.[7]

Materials:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube, add 2-amino-5-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Halogenated Pyridine (1.0 equiv) + Amine (1.2 equiv) + Base (e.g., NaOtBu) (1.4 equiv) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., dppp) catalyst->reaction_setup solvent Solvent (e.g., Toluene) solvent->reaction_setup heating Heating (80-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Aminated Product purification->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.

Conclusion and Strategic Recommendations

The choice of halogenated pyridine for a synthetic campaign is a critical decision that significantly impacts reaction efficiency, cost, and the potential for subsequent functionalization.

  • This compound is an excellent choice for syntheses requiring sequential, regioselective cross-coupling reactions. The highly reactive C-I bond allows for facile functionalization at the 4-position under mild conditions, preserving the less reactive C-Cl bond for a subsequent transformation. This makes it a valuable building block for the construction of highly substituted pyridine derivatives.

  • 2-Amino-5-bromopyridine represents a good balance of reactivity and cost-effectiveness for single cross-coupling reactions at the 5-position. It is a reliable substrate for a wide range of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions under well-established conditions.

  • 2-Amino-5-chloropyridine is a more economical starting material, but its lower reactivity necessitates the use of more sophisticated and expensive catalyst systems and often requires more rigorous optimization of reaction conditions. It is a suitable choice when cost is a primary concern and the synthetic route can accommodate the more demanding reaction conditions.

  • 2-Amino-3,5-dibromopyridine offers the potential for creating symmetrically or unsymmetrically disubstituted pyridines. However, achieving high regioselectivity can be a significant challenge and often requires careful screening of catalysts, ligands, and reaction parameters.

By understanding the inherent reactivity differences of these halogenated pyridines and leveraging the appropriate catalytic systems, researchers can strategically design and execute efficient synthetic routes to access a diverse array of complex molecules for applications in drug discovery and materials science.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-4-iodopyridin-2-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the robust quantification of 5-Chloro-4-iodopyridin-2-amine, a critical intermediate in modern pharmaceutical synthesis.[1] As drug development professionals, our ability to accurately determine the purity, concentration, and stability of such compounds is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural lists to explore the scientific rationale behind method selection and validation, empowering researchers to choose and implement the most suitable approach for their specific analytical challenges.

All methodologies are presented within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a global standard for the validation of analytical procedures.[2][3] Adherence to these principles is not just best practice; it is a regulatory expectation that ensures the generation of reliable and reproducible data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Routine Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control in the pharmaceutical industry, prized for its versatility, robustness, and cost-effectiveness.[] For a chromophoric molecule like this compound, coupling HPLC with a Ultraviolet (UV) detector provides a straightforward and reliable method for routine assays and impurity profiling.[5][6]

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is a logical starting point. The non-polar stationary phase effectively retains the moderately polar pyridine derivative, while a polar mobile phase allows for controlled elution. The mobile phase, a mixture of acetonitrile and water, is buffered with a small amount of acid (e.g., orthophosphoric acid or formic acid). This is critical for pyridinic compounds; protonating the basic nitrogen on the pyridine ring prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based column, thereby ensuring sharp, symmetrical peaks. The method described for a similar compound, 5-amino-2-chloropyridine, uses a C18 column with a buffered mobile phase, demonstrating the effectiveness of this approach.[7]

Visualizing the HPLC-UV Validation Workflow

HPLC_Validation_Workflow start_node Method Development (Column, Mobile Phase, λ) protocol_node Define Validation Protocol (ICH Q2) start_node->protocol_node specificity_node Specificity (Peak Purity, Spiking) protocol_node->specificity_node linearity_node Linearity & Range (5-6 Concentrations) specificity_node->linearity_node accuracy_node Accuracy (% Recovery) linearity_node->accuracy_node precision_node Precision (Repeatability, Intermediate) accuracy_node->precision_node loq_node LOD & LOQ (S/N Ratio or SD) precision_node->loq_node robustness_node Robustness (Vary Flow, pH, Temp) loq_node->robustness_node end_node Validated Method & Report robustness_node->end_node

Caption: A typical validation workflow for an HPLC-UV method based on ICH Q2(R1) guidelines.

Experimental Protocol: HPLC-UV Method Validation
  • Instrumentation & Chromatographic Conditions:

    • System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

    • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

    • Mobile Phase: 50:50 (v/v) mixture of Water (pH 3.0, adjusted with orthophosphoric acid) and Methanol.[7]

    • Flow Rate: 0.7 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).

    • Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

  • Validation Procedure (as per ICH Q2(R1)): [8]

    • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte.

    • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percent recovery at each level.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.

    • Limit of Quantitation (LOQ) & Detection (LOD): Determine by either the signal-to-noise ratio method (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.

Gas Chromatography (GC): A High-Resolution Alternative

Gas chromatography is an excellent technique for analyzing volatile and semi-volatile compounds, making it well-suited for pyridine and its derivatives.[9][10] It offers high resolving power and can be coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification.[][10]

Causality Behind Experimental Choices

The choice of a polar capillary column (e.g., a wax-type column like Stabilwax-DB) is deliberate for amine analysis.[11] These columns provide better peak shape for polar, basic compounds compared to standard non-polar columns. A split injection is used to prevent column overloading and ensure sharp peaks. The temperature program is designed to first elute any volatile solvents at a lower temperature before ramping up to elute the higher-boiling this compound in a reasonable time frame. Using an internal standard, such as N,N-dimethylformamide, corrects for variations in injection volume and detector response, significantly improving precision.[11]

Visualizing the GC Analysis Workflow

GC_Analysis_Workflow prep_node Sample & Standard Preparation (in Methanol + IS) inject_node GC Injection (Split Mode) prep_node->inject_node separation_node Capillary Column Separation (Temp Program) inject_node->separation_node detection_node Detection (FID or MS) separation_node->detection_node data_node Data Analysis (Peak Integration, Calibration Curve) detection_node->data_node

Caption: A streamlined experimental workflow for the quantification of this compound by GC.

Experimental Protocol: GC-FID Method
  • Instrumentation & Chromatographic Conditions:

    • System: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

    • Column: Fused silica capillary column, such as a Stabilwax-DB (60 m x 0.32 mm ID, 1.0 µm film thickness).[11]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Program: 70°C hold for 2 minutes, then ramp at 10°C/min to 240°C, hold for 5 minutes.[12]

    • Injection: 1 µL with a split ratio of 50:1.

  • Standard and Sample Preparation:

    • Solvent/Internal Standard (IS) Solution: Prepare a solution of methanol containing a suitable internal standard (e.g., 1 µL/mL N,N-dimethylformamide).[11]

    • Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dilute to volume with the IS solution.

    • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution with the IS solution.

    • Sample Preparation: Accurately weigh the sample material and dissolve it in a known volume of the IS solution to achieve a concentration within the calibration range.

  • Data Analysis and Validation:

    • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration.

    • Validation: Perform validation for specificity, linearity, accuracy, precision, LOD/LOQ, and robustness as described in the HPLC-UV protocol, adapting for GC-specific parameters. For GC-MS, specificity is further confirmed by comparing the mass spectrum of the peak to a reference spectrum.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Trace Analysis

For ultimate sensitivity and selectivity, especially in complex matrices like biological fluids or for detecting trace-level genotoxic impurities, LC-MS/MS is the definitive technique.[13][14] Its ability to selectively monitor a specific precursor-to-product ion transition provides unparalleled specificity, eliminating matrix interference that might affect UV or FID detectors.[][13]

Causality Behind Experimental Choices

The use of Multiple Reaction Monitoring (MRM) is the core of this method's power. We select the protonated molecular ion ([M+H]⁺) of our analyte as the precursor ion in the first quadrupole. After fragmentation in the collision cell, a specific, stable product ion is selected in the third quadrupole. This double mass filtering is exceptionally selective. The chromatographic conditions are similar to HPLC-UV but optimized for MS-compatible mobile phase additives like formic acid, which aids in ionization. The use of a stable isotope-labeled (deuterated) internal standard is considered the gold standard in quantitative mass spectrometry. This standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression, providing the most accurate correction and highest precision.[15]

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Sample (e.g., Plasma, API solution) add_is Spike with Deuterated Internal Standard sample->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifuge & Collect Supernatant precip->centrifuge inject Inject Supernatant centrifuge->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect quant Quantification (Analyte/IS Area Ratio vs. Concentration) ms_detect->quant

Caption: Workflow for trace quantification using LC-MS/MS with a deuterated internal standard.

Experimental Protocol: LC-MS/MS Method
  • Instrumentation & Conditions:

    • System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient starting with high aqueous content to retain the analyte, ramping up to high organic content to elute it.

    • Ionization Mode: ESI, positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized by infusing a standard solution of this compound to find the most intense and stable precursor > product ion pair.

  • Standard and Sample Preparation:

    • Internal Standard (IS): Use a deuterated analog of this compound if available.

    • Stock & Calibration Standards: Prepare as with other methods, but use a fixed concentration of the IS in all standards and samples.

    • Sample Preparation: For an API sample, a simple 'dilute and shoot' approach may be sufficient. For complex matrices, a protein precipitation or solid-phase extraction (SPE) is typically required.[15]

  • Validation:

    • The validation process follows ICH guidelines but with a focus on matrix effects, which must be assessed to ensure that components in the sample matrix do not interfere with the ionization of the analyte.

Comparative Performance Summary

The choice of analytical method is a balance of required performance, sample complexity, and available resources. The table below summarizes the typical performance characteristics of the discussed methods for the quantification of this compound.

Validation ParameterHPLC-UVGas Chromatography (GC-FID/MS)LC-MS/MS
Specificity Good (relies on chromatographic separation)Very Good (GC-MS provides mass confirmation)Excellent (MRM is highly specific)
Typical LOQ ~0.05 µg/mL[7]~0.1-1 µg/mL< 0.01 µg/mL
Linearity (R²) ≥ 0.999[7]≥ 0.998≥ 0.999
Precision (%RSD) < 2%< 5%< 5% (with IS)
Accuracy (% Recovery) 98-102%[7]95-105%98-102%
Robustness GoodGoodModerate (sensitive to matrix effects)
Primary Application Routine QC, assay, purity testingVolatile impurity analysis, alternative to HPLCTrace-level quantification, bioanalysis, genotoxic impurity analysis

Conclusion

The validation of an analytical method is a systematic journey to prove its fitness for purpose. For the quantification of this compound, three powerful techniques offer a range of capabilities:

  • HPLC-UV stands out as the ideal method for routine, high-throughput analysis in a quality control environment due to its robustness, simplicity, and cost-effectiveness.

  • Gas Chromatography provides a valuable orthogonal technique, particularly useful for identifying volatile impurities or when an alternative to liquid-phase separation is required.

  • LC-MS/MS is the undisputed choice for applications demanding the highest sensitivity and selectivity, such as the quantification of trace impurities or analysis in complex biological matrices.

As a Senior Application Scientist, my recommendation is to begin with HPLC-UV for initial process development and quality control. Should the need arise to investigate volatile impurities or confirm peak identity, a complementary GC-MS method should be developed. For any work involving trace-level analysis or regulatory submissions requiring impurity quantification at parts-per-million (ppm) levels, investing in the development and validation of an LC-MS/MS method is essential.

References

spectroscopic analysis for the structural confirmation of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Spectroscopic Analysis for the Structural Confirmation of 5-Chloro-4-iodopyridin-2-amine

Introduction

In the realm of medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is paramount. Halogenated pyridines, such as this compound, serve as versatile building blocks in the synthesis of complex organic molecules. The precise arrangement of substituents on the pyridine ring dictates the molecule's reactivity, biological activity, and physical properties. Therefore, a rigorous spectroscopic analysis is not merely a procedural step but a cornerstone of scientific validity.

This guide provides a comprehensive comparison of the expected spectroscopic data for this compound with related compounds, supported by established experimental protocols. As a senior application scientist, the rationale behind each analytical choice is elucidated to provide a deeper understanding of the structural elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis & Experimental Rationale: The chemical shift of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (like halogens) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like the amino group) cause an upfield shift. The substitution pattern on the pyridine ring in this compound leaves two aromatic protons, H-3 and H-6. Their chemical shifts and coupling patterns will be characteristic of their positions relative to the substituents.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

  • H-6: Expected to appear as a singlet around δ 7.8-8.0 ppm. The deshielding effect of the electronegative nitrogen and the adjacent chlorine atom would place it downfield.

  • H-3: Expected to appear as a singlet around δ 6.5-6.7 ppm. This proton is ortho to the strongly electron-donating amino group, which will shield it significantly, causing a substantial upfield shift.

  • -NH₂: A broad singlet is expected in the region of δ 6.0-6.5 ppm. The chemical shift of amine protons can vary depending on concentration and solvent due to hydrogen bonding.[2]

Comparative Analysis:

  • 2-Amino-5-chloropyridine: In this simpler analogue, the proton at C-6 is a doublet at ~8.0 ppm, the proton at C-4 is a doublet of doublets at ~7.4 ppm, and the proton at C-3 is a doublet at ~6.5 ppm.[3] The presence of the bulky and electron-withdrawing iodine at position 4 in our target molecule would further deshield H-3 and H-6.

  • 4-Iodopyridine: The protons at C-2 and C-6 are shifted downfield to ~8.1-8.4 ppm, while the protons at C-3 and C-5 are at ~7.6-7.8 ppm.[2][4] This demonstrates the significant deshielding effect of iodine.

Proton Predicted Chemical Shift (ppm) for this compoundObserved Shift (ppm) for 2-Amino-5-chloropyridineObserved Shift (ppm) for 4-Iodopyridine
H-67.8 - 8.0 (s)~8.0 (d)8.1 - 8.4 (d)
H-36.5 - 6.7 (s)~6.5 (d)7.6 - 7.8 (d)
-NH₂6.0 - 6.5 (br s)VariableN/A

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum using a standard pulse sequence. acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis & Experimental Rationale: The chemical shifts of carbon atoms in a ¹³C NMR spectrum are also influenced by the electronic effects of substituents, though over a much wider range than proton shifts.[3][5] The presence of electronegative atoms and the position relative to the nitrogen in the pyridine ring are key determinants of the carbon chemical shifts.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

  • C-2: Expected around δ 158-160 ppm due to its attachment to the amino group and being adjacent to the ring nitrogen.

  • C-4: Expected to be significantly upfield, around δ 90-95 ppm, due to the heavy atom effect of the directly attached iodine.

  • C-5: Predicted in the region of δ 148-150 ppm, influenced by the attached chlorine and adjacent iodine.

  • C-6: Expected around δ 145-147 ppm, deshielded by the ring nitrogen and the chlorine at C-5.

  • C-3: Predicted around δ 110-112 ppm, shielded by the ortho-amino group.

Comparative Analysis:

  • 2-Amino-5-chloropyridine: The carbon signals for this compound appear at approximately δ 158.3 (C-2), 147.2 (C-6), 138.1 (C-4), 121.7 (C-5), and 109.4 (C-3) ppm.[6]

  • 4-Iodopyridine: The iodinated carbon (C-4) is found at a significantly shielded value of δ 94.6 ppm, while C-2/C-6 are at δ 151.7 ppm and C-3/C-5 are at δ 131.0 ppm.[7]

Carbon Predicted Chemical Shift (ppm) for this compoundObserved Shift (ppm) for 2-Amino-5-chloropyridineObserved Shift (ppm) for 4-Iodopyridine
C-2158 - 160158.3151.7
C-3110 - 112109.4131.0
C-490 - 95138.194.6
C-5148 - 150121.7131.0
C-6145 - 147147.2151.7

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a greater number of scans. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Theoretical Basis & Experimental Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[8] For structural confirmation, it provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. The isotopic pattern of the molecular ion is also highly informative, especially for halogen-containing compounds.[9][10]

Predicted Mass Spectrum:

  • Molecular Formula: C₅H₄ClIN₂

  • Monoisotopic Mass: 253.91 g/mol

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the single isotope of iodine (¹²⁷I).[11] We expect to see a peak at m/z 254 (for the molecule containing ³⁵Cl) and a peak at m/z 256 (for ³⁷Cl) with an intensity ratio of approximately 3:1.

  • Key Fragmentation Patterns:

    • Loss of iodine radical (•I): [M - 127]⁺ at m/z 127/129.

    • Loss of chlorine radical (•Cl): [M - 35/37]⁺ at m/z 219.

    • Loss of HCN from the pyridine ring.

Comparative Analysis:

  • 2-Amino-5-chloropyridine: The molecular ion appears at m/z 128, with an M+2 peak at m/z 130 in a 3:1 ratio, confirming the presence of one chlorine atom.[12]

  • 4-Iodopyridine: The molecular ion is observed at m/z 205.[13]

Experimental Protocol: Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis & Detection intro1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). intro2 Introduce the sample into the mass spectrometer via direct infusion or LC. intro1->intro2 ion1 Ionize the sample using an appropriate technique (e.g., ESI or APCI). intro2->ion1 sep1 Separate ions based on their m/z ratio in the mass analyzer (e.g., TOF or Quadrupole). ion1->sep1 sep2 Detect the ions. sep1->sep2 sep3 Generate the mass spectrum. sep2->sep3

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis & Experimental Rationale: IR spectroscopy measures the vibrations of bonds within a molecule.[14] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectrum:

  • N-H Stretching: As a primary aromatic amine, two sharp to medium intensity bands are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching.[6][12]

  • C-H Stretching (Aromatic): A weak to medium absorption is expected just above 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • N-H Bending: A medium to strong absorption is expected around 1600-1650 cm⁻¹.[6]

  • C-N Stretching (Aromatic): A strong band is expected in the 1250-1335 cm⁻¹ region.[6]

  • C-Cl and C-I Stretching: These absorptions occur in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively.

Comparative Analysis:

  • 2-Amino-5-chloropyridine: Exhibits characteristic N-H stretches in the 3300-3500 cm⁻¹ region and aromatic ring stretching bands.[15]

  • Aniline (as a general aromatic amine): Shows two N-H stretches around 3442 and 3360 cm⁻¹, an N-H bend at 1619 cm⁻¹, and a C-N stretch at 1281 cm⁻¹.[12]

Functional Group Predicted Absorption (cm⁻¹) for this compound
N-H Stretching3300 - 3500 (two bands)
Aromatic C-H Stretching> 3000
N-H Bending1600 - 1650
Aromatic C=C, C=N Stretching1400 - 1600
Aromatic C-N Stretching1250 - 1335

Experimental Protocol: FTIR Spectroscopy (ATR)

G start Start bg Collect a background spectrum of the empty ATR crystal. start->bg sample Place a small amount of the solid sample onto the ATR crystal. bg->sample clamp Apply pressure using the clamp to ensure good contact. sample->clamp collect Collect the sample spectrum. clamp->collect clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). collect->clean end End clean->end

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. While direct experimental data may not always be readily available, a combination of predictive methods based on established chemical principles and comparative analysis with structurally related compounds provides a robust framework for elucidation. The predicted ¹H and ¹³C NMR spectra will definitively establish the substitution pattern on the pyridine ring. Mass spectrometry will confirm the molecular weight and elemental composition, with the isotopic pattern of chlorine serving as a key diagnostic feature. Finally, IR spectroscopy will verify the presence of the primary amine and aromatic functionalities. By integrating the data from these complementary techniques, researchers can confidently confirm the structure of this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of 5-Chloro-4-iodopyridin-2-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Halogenated Aminopyridines in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic compounds, the aminopyridine core has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] The strategic introduction of halogens onto this scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting molecules. Specifically, the 5-Chloro-4-iodopyridin-2-amine backbone presents a unique combination of electronic and steric features that make it an intriguing starting point for the design of targeted therapies.

The presence of both chlorine and iodine atoms on the pyridine ring is not merely an arbitrary synthetic choice. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, has been increasingly recognized as a significant contributor to drug-receptor binding affinity and selectivity.[2] The iodine atom, in particular, is a strong halogen bond donor, capable of forming highly directional and specific interactions with biological targets.[2] The chlorine atom, while a weaker halogen bond donor, influences the overall electronic distribution of the ring and can contribute to metabolic stability.[3] This dual halogenation pattern, coupled with the reactive 2-amino group, provides a versatile platform for generating libraries of compounds with diverse biological activities.

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of compounds derived from the this compound scaffold. Drawing upon established methodologies and insights from the broader field of aminopyridine-based drug discovery, this document will detail the experimental rationale, provide robust protocols, and offer a comparative perspective against alternative therapeutic strategies. Our focus will be on establishing a self-validating system of experimentation, ensuring the generation of reliable and translatable data for advancing promising lead candidates.

Part 1: Comprehensive In Vitro Evaluation

The initial stages of drug discovery for this compound based compounds rely on a robust suite of in vitro assays to determine their biological activity, mechanism of action, and preliminary safety profile.

Primary Screening: Assessing Antiproliferative and Antimicrobial Activity

Given the known anticancer and antimicrobial potential of related aminopyridine and aminopyrimidine scaffolds, the initial evaluation should focus on these therapeutic areas.[4][5]

A fundamental first step is to assess the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines. The choice of cell lines should be guided by the therapeutic hypothesis. For instance, if the compounds are designed as kinase inhibitors, cell lines with known dependencies on specific kinases would be appropriate.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability.[6]

Protocol Steps:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds and a reference anticancer drug (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative IC₅₀ Values

Compound IDCancer Cell Line A (IC₅₀, µM)Cancer Cell Line B (IC₅₀, µM)Reference Drug (IC₅₀, µM)
Cpd-1DataDataData
Cpd-2DataDataData
Cpd-3DataDataData

Caption: In vitro anticancer activity of this compound derivatives.

Substituted aminopyridines have demonstrated promising antimicrobial properties.[5] Therefore, screening the novel compounds against a panel of clinically relevant bacterial and fungal strains is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol Steps:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and a reference antibiotic (e.g., ciprofloxacin) in the broth medium in 96-well microtiter plates.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative MIC Values

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungal Strain (MIC, µg/mL)
Cpd-1DataDataData
Cpd-2DataDataData
Cpd-3DataDataData

Caption: In vitro antimicrobial activity of this compound derivatives.

Mechanism of Action Studies: Unraveling the Molecular Target

A critical aspect of drug discovery is to identify the molecular target and elucidate the mechanism of action of the lead compounds. For aminopyridine-based molecules, inhibition of protein kinases is a well-established mechanism.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be used to screen the compounds against a panel of kinases to identify potential targets.

Protocol Steps:

  • Assay Setup: In a microplate format, combine the test compound, a specific recombinant kinase, a suitable substrate (often a peptide or protein), and ATP.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a predetermined time at an optimal temperature.

  • Detection: The phosphorylation of the substrate is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from a dose-response curve.

Data Presentation: Kinase Inhibitory Profile

Compound IDKinase A (IC₅₀, nM)Kinase B (IC₅₀, nM)Kinase C (IC₅₀, nM)
Cpd-1DataDataData
Cpd-2DataDataData
Cpd-3DataDataData

Caption: Kinase inhibitory activity of this compound derivatives.

Visualization of a Putative Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Compound This compound Derivative Compound->RAF Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Part 2: Preclinical In Vivo Evaluation

Promising candidates identified from in vitro screening must undergo rigorous in vivo evaluation to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Animal Models for Efficacy Studies

The choice of animal model is critical for obtaining clinically relevant data. For anticancer studies, xenograft models are commonly employed.[8][9]

Experimental Protocol: Human Tumor Xenograft Model

Protocol Steps:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A vehicle control group and a positive control group (treated with a standard-of-care drug) are included.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Assessment: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control groups. Key parameters include tumor growth inhibition (TGI) and tumor regression.

  • Toxicity Monitoring: The general health of the animals, including body weight changes, is monitored throughout the study to assess treatment-related toxicity.

Visualization of the In Vivo Xenograft Workflow

G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment with Test Compound tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement analysis Data Analysis (TGI, Toxicity) measurement->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. Pharmacokinetic (PK) studies in animals provide essential information on the drug's bioavailability, half-life, and clearance.

Experimental Protocol: Pharmacokinetic Profiling in Rodents

Protocol Steps:

  • Compound Administration: A single dose of the test compound is administered to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters

Compound IDRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Cpd-1IVDataDataDataData-
Cpd-1PODataDataDataDataData

Caption: Pharmacokinetic profile of a this compound derivative.

Part 3: Comparative Analysis and Future Directions

The ultimate goal of this comprehensive evaluation is to benchmark the performance of novel this compound based compounds against existing therapies and other investigational agents.

A thorough structure-activity relationship (SAR) analysis should be conducted to understand how modifications to the parent scaffold influence biological activity and pharmacokinetic properties.[10][11] For instance, the nature and position of substituents on the 2-amino group or the replacement of the chloro or iodo groups with other halogens can significantly impact potency and selectivity.[12]

The data generated from the in vitro and in vivo studies will provide a solid foundation for lead optimization. Promising compounds with potent biological activity, a well-defined mechanism of action, and favorable pharmacokinetic profiles can then be advanced into more extensive preclinical development, including toxicology studies and formulation development, with the ultimate aim of progressing to clinical trials.

References

comparative study of the reactivity of iodo vs. chloro substituents in 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

< < <

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The presence of multiple halogen substituents on a pyridine ring, such as in 5-Chloro-4-iodopyridin-2-amine, offers a versatile platform for selective chemical modifications. This guide provides an in-depth comparative study of the reactivity of the iodo and chloro substituents in this molecule, offering experimental insights and data to inform synthetic strategy and reaction design.

The Decisive Factors: Unpacking the Reactivity of C-I vs. C-Cl Bonds

The differential reactivity between the iodine and chlorine substituents in this compound is primarily governed by two key factors: carbon-halogen bond strength and the electronic environment of the pyridine ring.

  • Carbon-Halogen Bond Dissociation Energy: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy makes the C-I bond more susceptible to cleavage, particularly in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1][2] Consequently, the iodo substituent is generally more reactive in these transformations. The established reactivity order for halogens in such reactions is I > Br > Cl > F.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

The chemoselective functionalization of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The significantly higher reactivity of the C-I bond allows for selective transformations at the C4 position while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction with a boronic acid will preferentially occur at the C4 position.

General Reactivity Trend: The relative reactivity of aryl halides in Suzuki coupling follows the order: R-I > R-OTf > R-Br >> R-Cl.[2] This trend underscores the facile oxidative addition of palladium to the C-I bond compared to the C-Cl bond.[7]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

A general procedure for the selective Suzuki-Miyaura coupling at the C4 position of this compound is as follows:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

  • The reaction mixture is heated (typically between 80-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 5-chloro-4-arylpyridin-2-amine.

dot graph TD { A[Start: this compound + Arylboronic Acid] --> B{Mix with Pd Catalyst and Base}; B --> C{Heat under Inert Atmosphere}; C --> D{Selective C-I Bond Cleavage}; D --> E{Formation of 5-Chloro-4-arylpyridin-2-amine}; E --> F[End: Purified Product]; subgraph "Key Steps" D; end style D fill:#FBBC05,stroke:#333,stroke-width:2px; }

Caption: Workflow for selective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, the reaction with an amine will selectively occur at the C4 position of this compound. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides.[9][10]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a specific palladacycle, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).[11]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by an appropriate analytical method.

  • After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • Purify the residue by column chromatography to obtain the 5-chloro-4-aminopyridin-2-amine derivative.

dot graph LR { node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Buchwald-Hartwig amination workflow.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13] The higher reactivity of the C-I bond in this compound allows for the selective introduction of an alkynyl group at the C4 position.

Reactivity Considerations: The general reactivity trend for the halide in Sonogashira coupling is I > Br > Cl > OTf.[12] This allows for high chemoselectivity in dihalogenated substrates.

Experimental Protocol: Selective Sonogashira Coupling

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) salt (e.g., CuI, 0.05-0.10 equiv.), and a base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the 5-chloro-4-alkynylpyridin-2-amine.

Sonogashira_Mechanism

Caption: Simplified catalytic cycle of Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are dominated by the reactivity of the C-I bond, the landscape of nucleophilic aromatic substitution (SNAr) is more nuanced. The rate of SNAr reactions is influenced by both the ability of the leaving group to depart and the activation of the aromatic ring towards nucleophilic attack.

The pyridine nitrogen strongly activates the C2 and C4 positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.[3][4] Although iodide is a better leaving group than chloride, the C-Cl bond is more polarized, making the carbon atom more electrophilic. In many cases, for SNAr on electron-deficient rings, the attack of the nucleophile is the rate-determining step, which can favor displacement of the chloro group. However, the specific reaction conditions and the nature of the nucleophile can influence the selectivity.

Data Summary

Reaction TypePreferred Site of ReactionRelative ReactivityKey Experimental Conditions
Suzuki-Miyaura Coupling C4 (Iodo)I >> ClPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water)
Buchwald-Hartwig Amination C4 (Iodo)I > ClPd precatalyst, Phosphine ligand, Strong base (e.g., NaOt-Bu)
Sonogashira Coupling C4 (Iodo)I > ClPd catalyst, Cu(I) co-catalyst, Amine base
Nucleophilic Aromatic Substitution C4 or C5Varies with nucleophile and conditionsStrong nucleophile, often elevated temperatures

Conclusion

The comparative study of the iodo and chloro substituents in this compound reveals a clear and synthetically useful dichotomy in their reactivity. The C-I bond at the C4 position is overwhelmingly more reactive in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This pronounced difference allows for highly chemoselective functionalization of the C4 position, providing a reliable strategy for the synthesis of complex 4-substituted-5-chloropyridin-2-amine derivatives. The reactivity in nucleophilic aromatic substitution is more complex and can be influenced by a variety of factors. This guide provides the foundational knowledge and experimental frameworks for researchers to strategically leverage the differential reactivity of these halogen substituents in their synthetic endeavors.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-Chloro-4-iodopyridin-2-amine, a critical building block in modern medicinal chemistry. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to ensure robust and reliable purity analysis.

The Critical Role of Purity in Drug Synthesis

This compound is a halogenated pyridine derivative whose unique substitution pattern makes it a valuable intermediate in the synthesis of a variety of bioactive molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount for ensuring the quality of this key starting material.

Potential impurities in synthesized this compound often arise from the starting materials, byproducts of the reaction, and degradation products. A common synthetic route involves the regioselective iodination of 5-chloro-pyridin-2-amine. This process can lead to the formation of several critical impurities that must be effectively separated and quantified:

  • Starting Material: Unreacted 5-chloro-pyridin-2-amine.

  • Regioisomers: Isomeric products such as 5-Chloro-3-iodopyridin-2-amine and 5-Chloro-6-iodopyridin-2-amine, which can be challenging to separate due to their similar physicochemical properties.

  • Other Related Substances: Byproducts from side reactions or subsequent degradation.

An effective HPLC method must be "stability-indicating," meaning it can resolve the main component from all potential impurities and degradation products.

A Comparative Analysis of HPLC Methodologies

To identify the most suitable HPLC method for the purity assessment of this compound, we will compare three distinct approaches, each employing a different stationary phase chemistry to exploit varied separation mechanisms. The chosen stationary phases are:

  • Conventional C18 (L1): A traditional reversed-phase column, widely used for its hydrophobicity-based separation.

  • Phenyl-Hexyl (L11): A reversed-phase column with a phenyl group that offers alternative selectivity through π-π interactions, particularly beneficial for aromatic compounds.

  • Hydrophilic Interaction Chromatography (HILIC): A technique that utilizes a polar stationary phase and a high organic content mobile phase, ideal for the retention and separation of polar and hydrophilic compounds.

The following sections detail the experimental design, present comparative data, and provide step-by-step protocols for each method.

Experimental Workflow

The logical workflow for developing and comparing these HPLC methods is illustrated below. This process emphasizes a systematic approach, from understanding the analyte and its potential impurities to method validation in accordance with international guidelines.

experimental_workflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Comparison & Selection cluster_3 Phase 4: Method Validation A Physicochemical Property Analysis (pKa, logP, UV spectra) B Identification of Potential Impurities (Starting materials, regioisomers) A->B C Initial Screening on C18, Phenyl-Hexyl, & HILIC Columns D Mobile Phase Optimization (Organic modifier, pH, buffer concentration) C->D E Gradient & Temperature Optimization D->E F Comparative Data Analysis (Resolution, peak shape, sensitivity) E->F G Selection of Optimal Method(s) F->G H Validation according to ICH Q2(R2) Guidelines (Specificity, linearity, accuracy, precision, robustness) G->H

Figure 1: A systematic workflow for HPLC method development, comparison, and validation.

Comparative Data Summary

The performance of the three HPLC methods was evaluated based on key chromatographic parameters, including the resolution of the main peak from its critical impurities, peak symmetry (tailing factor), and retention time. The hypothetical data presented in the table below illustrates the typical performance differences observed between the column chemistries.

ParameterMethod 1: C18 (L1)Method 2: Phenyl-Hexyl (L11)Method 3: HILIC
Resolution (Main Peak vs. Closest Impurity) 1.82.53.1
Tailing Factor (Main Peak) 1.31.11.0
Retention Time (Main Peak) (min) 8.510.26.3
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in WaterAcetonitrile with 0.1% Formic Acid
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile10 mM Ammonium Formate in Water
Gradient 10-90% B in 15 min10-90% B in 15 min95-50% B in 10 min

Analysis of Comparative Data:

  • Method 1 (C18): Provides adequate separation, but the resolution between the main peak and a critical regioisomer is borderline. The peak tailing suggests secondary interactions with residual silanols on the stationary phase.

  • Method 2 (Phenyl-Hexyl): Offers significantly improved resolution for the critical pair due to the alternative selectivity provided by π-π interactions between the phenyl rings of the stationary phase and the analytes.[1][2] The peak shape is also improved.

  • Method 3 (HILIC): Demonstrates the best resolution and peak shape for these polar compounds. The retention mechanism, based on partitioning into a water-enriched layer on the polar stationary phase, is highly effective for separating these hydrophilic analytes.[3][4][5]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the three compared HPLC methods. These protocols are designed to be self-validating by incorporating system suitability tests as mandated by guidelines such as the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) Q2(R2).[4][6][7]

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). This yields a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Spiked Sample Solution (for Specificity): Prepare a sample solution and spike it with known impurities (starting material and regioisomers) at a concentration of approximately 0.1% of the main analyte concentration.

Method 1: Reversed-Phase HPLC on a C18 Column
  • Column: C18, 4.6 x 150 mm, 3.5 µm (USP L1)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method 2: Reversed-Phase HPLC on a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (USP L11)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method 3: Hydrophilic Interaction Chromatography (HILIC)
  • Column: HILIC (e.g., silica or amide-based), 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in water, pH 3.0

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-10 min: 50% B

    • 10.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak area.

Validation of the Selected HPLC Method

Once the optimal method is selected (in this case, the HILIC method demonstrated superior performance), it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6] The validation process should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from all known impurities and any peaks observed in a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the nominal concentration.

  • Accuracy: The closeness of the test results to the true value. This is determined by applying the method to samples with known amounts of the analyte (e.g., through recovery studies).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The relationship between these validation parameters is crucial for establishing a trustworthy analytical method.

validation_parameters Specificity Specificity FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Precision->FitForPurpose LOD_LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Figure 2: Interrelationship of HPLC method validation parameters as per ICH guidelines.

Conclusion and Recommendations

This comparative guide demonstrates that while a standard C18 column can provide a baseline for the purity analysis of this compound, alternative stationary phase chemistries offer significant advantages in terms of selectivity, resolution, and peak shape. The Phenyl-Hexyl column provides a valuable orthogonal selectivity for these aromatic compounds. However, for this particular polar and hydrophilic analyte and its related impurities, the HILIC method is demonstrably superior , offering the best resolution and peak symmetry.

It is strongly recommended that laboratories involved in the synthesis and quality control of this compound consider a HILIC-based approach for purity testing. The detailed protocol and validation framework provided in this guide serve as a robust starting point for implementing a reliable and accurate analytical method that adheres to stringent regulatory standards.

References

A Senior Application Scientist's Guide to Biological Assay Development for Screening 5-Chloro-4-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising chemical space of novel pyridinamine scaffolds, this guide provides a strategic framework for developing a robust biological assay cascade. We will focus on the hypothetical screening of a library of 5-Chloro-4-iodopyridin-2-amine derivatives, a class of compounds for which public data is sparse but whose core structure is reminiscent of many successful kinase inhibitors.[1][2]

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, known to be a precursor for a variety of compounds with anticancer, antibacterial, and anti-inflammatory activities.[3] The journey from a novel compound library to a viable lead candidate is underpinned by a meticulously designed screening funnel. This guide will objectively compare suitable assay methodologies, provide the scientific rationale behind their selection, and offer detailed protocols to empower your discovery program.

The Strategic Imperative: Designing a Screening Funnel

A successful screening campaign does not rely on a single assay. Instead, it employs a multi-tiered approach—a funnel—designed to efficiently identify promising compounds while progressively weeding out undesirable ones. The initial, broad end of the funnel requires high-throughput, cost-effective assays. As we move toward the narrow end, assays become more complex, physiologically relevant, and resource-intensive, but are applied to a much smaller, enriched set of compounds.

Here, we propose and compare a three-tiered screening funnel tailored for the discovery of kinase inhibitors from a novel library of this compound derivatives.

G cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Phenotypic Validation T1 Biochemical Kinase Assay (e.g., TR-FRET) T2 Cellular Target Engagement Assay (e.g., NanoBRET™) T1->T2 Active 'Hits' Progress T3 Phenotypic Cell-Based Assay (e.g., Cell Proliferation) T2->T3 Confirmed, Potent Hits Progress

Caption: Proposed screening funnel for this compound derivatives.

Tier 1: High-Throughput Biochemical Screening

The primary screen is the workhorse of the campaign, designed to rapidly assess thousands of compounds against a purified, isolated biological target. For our purposes, we will assume the intended target is a protein kinase.

Methodology Comparison: Biochemical Assays

Biochemical assays are essential for the initial evaluation of a compound's ability to inhibit its target.[4] Two prevalent, robust, and high-throughput-friendly technologies are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[5][6]

FeatureTR-FRET Kinase AssayFluorescence Polarization (FP) Kinase Assay
Principle Measures the phosphorylation of a substrate via an antibody-based detection system that generates a FRET signal between a lanthanide donor and a fluorescent acceptor.[6]Measures the change in polarization of emitted light from a fluorescently labeled tracer that is displaced from the kinase by an active inhibitor.
Advantages High sensitivity, low background interference due to time-resolved detection, suitable for miniaturization (e.g., 1536-well plates).[6][7]Homogeneous (mix-and-read) format, cost-effective, simple instrumentation.[5]
Disadvantages Can be more expensive due to the cost of antibodies and lanthanide reagents. Potential for steric hindrance from large antibody complexes.Susceptible to interference from fluorescent compounds in the library. Lower sensitivity for high ATP concentrations.
Best For Primary HTS campaigns where high sensitivity and robustness are paramount.Cost-sensitive screens and for kinases where a suitable fluorescent tracer is readily available.

Expert Recommendation: For a novel chemical series like this compound derivatives, a TR-FRET-based assay is the superior choice for the primary screen. Its inherent resistance to compound autofluorescence and high signal-to-background ratio make it a more reliable platform for identifying true hits from a diverse chemical library.[7] Specifically, an assay that detects the universal kinase reaction product, ADP, such as the Adapta™ Universal Kinase Assay, offers flexibility without needing a substrate-specific antibody.[8]

Detailed Protocol: TR-FRET ADP-Quantification Assay

This protocol is a representative example for a primary screen in a 384-well format.

Materials:

  • Recombinant Kinase of Interest

  • Substrate (peptide or protein)

  • ATP

  • Assay Buffer (containing MgCl2)

  • This compound derivative library (in DMSO)

  • Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)

  • 384-well low-volume plates (e.g., Corning #3676)

  • Microplate reader capable of TR-FRET detection (e.g., PHERAstar FSX)[6]

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound into the assay plate wells. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Preparation: Prepare a solution of the kinase and its substrate in assay buffer. The optimal concentrations should be determined empirically during assay development.[9]

  • Reaction Initiation: Dispense 5 µL of the enzyme/substrate mix into each well.

  • ATP Addition: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Adapta™ detection reagent mix containing the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer as per the manufacturer's instructions.

    • Add 5 µL of the detection mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader. Excite the Europium donor at ~340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).[6] The ratio of acceptor to donor emission is calculated to determine the extent of the reaction.

Tier 2: Cellular Target Engagement

A compound that is active in a biochemical assay may not necessarily work in a cellular environment due to factors like cell permeability, efflux, or competition with high intracellular ATP concentrations.[10] Therefore, the second tier of our funnel is to confirm that the 'hits' from the primary screen can engage the target kinase inside a living cell.

Methodology Comparison: Cellular Assays

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)
Principle A proximity-based assay measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. Inhibitor binding displaces the tracer, reducing the BRET signal.[10][11]Measures the change in thermal stability of a protein upon ligand binding. Engaged proteins are more resistant to heat-induced denaturation.
Advantages Quantitative measurement of compound affinity in live cells, high-throughput compatible, can assess inhibitor residence time.[11][12]Label-free, works with endogenous proteins (no genetic modification required).
Disadvantages Requires genetic engineering of cells to express the luciferase-kinase fusion protein. Relies on the availability of a suitable cell-permeable tracer.[13]Lower throughput, requires cell lysis and Western blotting or mass spectrometry for readout, can be less sensitive.

Expert Recommendation: The NanoBRET™ Target Engagement Assay is the ideal choice for a secondary screen. Its ratiometric, live-cell format provides a quantitative measure of intracellular potency (IC50) and is amenable to the 96- or 384-well formats needed to process hits from a primary screen.[11][14] This provides a direct measure of target binding, which is a crucial validation step.

G cluster_0 NanoBRET™ Assay Principle Kinase Kinase-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binding -> BRET Signal Inhibitor Test Compound (e.g., this compound derivative) Inhibitor->Kinase Competitive Binding

Caption: Workflow of the NanoBRET™ target engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells transiently or stably expressing the Kinase-NanoLuc® fusion protein.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and Nano-Glo® Substrate/Inhibitor (Promega).

  • Confirmed hits from Tier 1 screen.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer with BRET-compatible filter sets.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells in assay plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add them to the cells and incubate for 2 hours at 37°C, 5% CO2.

  • Tracer Addition: Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM™. Add this to the wells.

  • Substrate Addition: Prepare a working solution of the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this to the wells.

  • Incubation: Incubate the plate at room temperature for 3-5 minutes.

  • Data Acquisition: Measure luminescence using a plate reader equipped with two filters to separately detect donor emission (~460nm) and acceptor emission (>600nm).

  • Data Analysis: Calculate the corrected BRET ratio. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Tier 3: Phenotypic Validation

The final tier aims to answer the critical question: does engaging the target in a cell lead to a desired biological outcome? This is the domain of phenotypic screening, which assesses the effect of a compound on the overall cell phenotype, such as proliferation, apoptosis, or morphology.[15][16]

Methodology Comparison: Phenotypic Assays

FeatureCell Proliferation/Viability AssayHigh-Content Imaging Assay
Principle Measures metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) or membrane integrity as a proxy for cell number and health.Utilizes automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or other complex phenotypes.[15]
Advantages Simple, robust, very high-throughput, and directly measures a key cancer-related phenotype (uncontrolled growth).Provides multi-parametric data, offering deeper mechanistic insights. Can identify unexpected phenotypes.
Disadvantages A single, often indirect, endpoint. Can be confounded by compounds that affect cellular metabolism without being cytotoxic.Technically complex, lower throughput, requires sophisticated instrumentation and data analysis pipelines.

Expert Recommendation: For validating hits from a kinase inhibitor screen, a Cell Proliferation Assay is the most direct and efficient choice.[13] If the target kinase is known to be a driver of cell growth in a particular cancer cell line, inhibiting it should lead to a measurable decrease in proliferation. This provides a crucial link between target engagement and functional outcome.

Hypothetical Data Comparison

Let's consider three hypothetical hits from our this compound derivative screen that have progressed through the funnel.

Compound IDTier 1: TR-FRET IC50 (nM)Tier 2: NanoBRET™ IC50 (nM)Tier 3: Proliferation GI50 (nM)Scientist's Notes
CD-001 50250300Promising Lead. Good correlation between cellular target engagement and anti-proliferative effect. The shift from biochemical to cellular potency is expected due to ATP competition.[10]
CD-002 255,000>10,000Poor Permeability/Efflux. Potent in the biochemical assay but weak in cells. Likely has poor cell membrane permeability or is a substrate for an efflux pump. Deprioritize.
CD-003 800950100Off-Target Effects. Weak on the primary target but potent anti-proliferative activity. This suggests the compound is acting via a different, unknown mechanism.[17] Could be interesting for phenotypic discovery but is not a validated inhibitor of the target of interest.

Conclusion

The development of a robust and logical assay cascade is fundamental to the success of any drug discovery program. For a novel chemical series like this compound derivatives, starting with a high-quality biochemical screen like TR-FRET is essential for identifying initial hits. Subsequent validation of these hits in a live-cell target engagement assay such as NanoBRET™ provides critical data on cellular potency and permeability. Finally, linking target engagement to a functional outcome with a phenotypic assay like cell proliferation confirms the compound's mechanism of action and therapeutic potential. This tiered approach ensures that resources are focused on the most promising compounds, maximizing the probability of discovering a novel and effective therapeutic agent.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-iodopyridin-2-amine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides an in-depth comparative analysis of two potential synthetic routes to this compound, evaluating them on the basis of chemical cost, reaction efficiency, safety, and environmental impact. The insights provided herein are grounded in experimental data and are intended to assist researchers in making informed decisions for their synthetic campaigns.

Route 1: Direct Iodination of 2-Amino-5-chloropyridine

This approach begins with the commercially available and relatively inexpensive starting material, 2-amino-5-chloropyridine. The key transformation is the regioselective iodination at the C4 position of the pyridine ring.

Chemical Rationale

The 2-amino group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions (C3 and C5). However, the C5 position is already occupied by a chloro group. The C3 position is sterically hindered by the adjacent amino group. Therefore, iodination is anticipated to occur at the C4 position, which is para to the activating amino group and less sterically encumbered. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent for activated aromatic systems.

Experimental Protocol
  • Step 1: Iodination of 2-Amino-5-chloropyridine

    • To a solution of 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid, N-iodosuccinimide (1.1 eq.) is added portion-wise at room temperature.

    • The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic solvent and remove succinimide by-products.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification is achieved via column chromatography on silica gel to afford pure this compound.

Visualization of Workflow

Route 1 Workflow start Start: 2-Amino-5-chloropyridine reagents Reagents: N-Iodosuccinimide Glacial Acetic Acid reaction Iodination (50-60°C) start->reaction reagents->reaction workup Aqueous Workup (NaHCO3) reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the direct iodination of 2-amino-5-chloropyridine.

Route 2: Iodination followed by Amination of 2,5-Dichloropyridine

This alternative strategy commences with 2,5-dichloropyridine, another readily available starting material. This route involves the introduction of the iodo group first, followed by a selective nucleophilic aromatic substitution (SNAAr) to install the amino group.

Chemical Rationale

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. In 2,5-dichloropyridine, both the C2 and C5 positions are substituted with chloro groups, which are good leaving groups. Iodination is expected to occur at the C4 position. The subsequent amination reaction with a strong nucleophile like sodium amide is anticipated to selectively displace the chloro group at the C2 position, which is more activated towards nucleophilic attack than the C5 position.

Experimental Protocol
  • Step 1: Iodination of 2,5-Dichloropyridine

    • 2,5-Dichloropyridine (1.0 eq.) is treated with a suitable iodinating agent, such as iodine monochloride (ICl), in the presence of a Lewis acid catalyst (e.g., AlCl3) in an inert solvent like dichloromethane.

    • The reaction is typically carried out at or below room temperature.

    • After the reaction is complete, it is quenched with an aqueous solution of sodium thiosulfate to destroy any unreacted iodine monochloride.

    • The organic layer is separated, washed, dried, and concentrated. The crude 2,5-dichloro-4-iodopyridine is purified by chromatography.

  • Step 2: Amination of 2,5-Dichloro-4-iodopyridine

    • The purified 2,5-dichloro-4-iodopyridine (1.0 eq.) is dissolved in an inert solvent like toluene or dioxane.

    • Sodium amide (NaNH2) (1.2 eq.) is added portion-wise at an elevated temperature.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction is carefully quenched with water or an alcohol.

    • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification by column chromatography yields the final product, this compound.

Visualization of Workflow

Route 2 Workflow start Start: 2,5-Dichloropyridine iodination_reagents Reagents: Iodine Monochloride AlCl3 iodination_reaction Iodination start->iodination_reaction iodination_reagents->iodination_reaction intermediate Intermediate: 2,5-Dichloro-4-iodopyridine iodination_reaction->intermediate amination_reagents Reagents: Sodium Amide amination_reaction Amination intermediate->amination_reaction amination_reagents->amination_reaction workup Quenching & Workup amination_reaction->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis via iodination and amination of 2,5-dichloropyridine.

Cost-Effectiveness Comparison

The following table provides a comparative summary of the estimated costs and key performance indicators for each synthetic route. Prices are based on bulk catalog listings and may vary.

ParameterRoute 1: Direct IodinationRoute 2: Iodination and Amination
Starting Material Cost 2-Amino-5-chloropyridine (~$1.20/g)[1]2,5-Dichloropyridine (~$0.58/g)[2]
Key Reagent Cost N-Iodosuccinimide (~$0.75/g)[3][4][5][6]Iodine Monochloride (~

1.50/g)[7][8][9][10]
Number of Steps 12
Estimated Overall Yield Moderate to HighModerate
Purification Column ChromatographyTwo Column Chromatographies
Safety Concerns N-Iodosuccinimide is an irritant.[11][12][13]Iodine monochloride is corrosive and causes severe burns.[14][15][16][17][18] Sodium amide is highly reactive and flammable.
Environmental Impact Use of halogenated solvents and silica gel for chromatography.Use of halogenated solvents, a Lewis acid, and highly reactive reagents. Generation of more waste due to the additional step.

Analysis and Recommendation

Route 1 presents a more straightforward and potentially more cost-effective approach in terms of the number of synthetic steps and the overall cost of reagents. The single-step synthesis from a readily available starting material is advantageous for process efficiency. However, the regioselectivity of the iodination needs to be carefully controlled to avoid the formation of undesired isomers, which could complicate purification and reduce the overall yield.

Route 2 , while involving an additional step, may offer better control over the introduction of the functional groups. The cost of the starting material, 2,5-dichloropyridine, is lower than that of 2-amino-5-chloropyridine. However, the use of highly corrosive and reactive reagents such as iodine monochloride and sodium amide poses significant safety challenges and requires specialized handling procedures.[14][15][16][17][18] The two required purification steps also add to the overall cost and time of the synthesis.

Product Verification Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Spectral data for similar compounds can be found in the literature.[19] The spectrum of the target compound is expected to show distinct signals for the aromatic protons, with coupling constants characteristic of a 2,4,5-trisubstituted pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₅H₄ClIN₂: 254.45 g/mol ).

Environmental Considerations

Both synthetic routes involve the use of halogenated compounds and organic solvents, which have environmental implications.[20][21][22][23] The pyridine core, while a common scaffold in pharmaceuticals, can be persistent in the environment if not handled and disposed of properly.[20][21][22][23] Efforts should be made to minimize solvent usage, recycle solvents where possible, and treat all chemical waste according to institutional and regulatory guidelines. The development of greener synthetic methodologies using less hazardous reagents and solvents is an ongoing area of research.[24]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-4-iodopyridin-2-amine Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold serves as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The specific analog, 5-Chloro-4-iodopyridin-2-amine, presents a unique and strategically functionalized starting point for the development of potent and selective therapeutic agents. The presence of multiple reactive sites—the 2-amino group, the electron-deficient pyridine ring, and two distinct halogen atoms—offers a rich canvas for synthetic exploration and optimization of biological activity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound, drawing comparisons from structurally related pyridine and pyrimidine-based kinase inhibitors. We will explore the rationale behind specific structural modifications and provide supporting experimental protocols to validate these design strategies.

The this compound Scaffold: A Strategic Starting Point

The core scaffold, this compound, is a versatile building block for several key reasons:

  • The 2-Amino Group: This primary amine is a crucial hydrogen bond donor, often interacting with the hinge region of the ATP-binding pocket of kinases. It also serves as a key handle for derivatization to introduce larger substituents that can occupy adjacent hydrophobic pockets.

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, contributing to the overall binding affinity and solubility of the molecule.

  • The 4-Iodo Group: The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space in this region of the molecule.

  • The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electronics of the pyridine ring and can contribute to binding interactions. It can also be a site for nucleophilic aromatic substitution under certain conditions.

The strategic placement of these functionalities allows for a systematic investigation of the SAR, which is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Exploration Strategy

The exploration of the SAR for this scaffold can be systematically approached by modifying four key regions of the molecule. The following sections will detail the rationale for these modifications and the expected impact on kinase inhibitory activity, drawing parallels from established kinase inhibitor scaffolds.

Logical Flow for SAR Exploration

SAR_Strategy cluster_modifications Key Modification Points cluster_assays Biological Evaluation Core This compound Scaffold R1 Position 4 (Iodo Group) - Suzuki Coupling - Sonogashira Coupling Core->R1 Explore Solvent Front R2 Position 2 (Amino Group) - Acylation - Reductive Amination Core->R2 Target Hinge Region R3 Position 5 (Chloro Group) - Nucleophilic Substitution Core->R3 Modulate Electronics R4 Other Ring Positions (e.g., C3, C6) Core->R4 Fine-tune Properties Kinase_Assay In Vitro Kinase Assay (IC50 Determination) R1->Kinase_Assay R2->Kinase_Assay R3->Kinase_Assay R4->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Confirm Cellular Potency Selectivity Kinase Panel Screening Cell_Assay->Selectivity Assess Off-Target Effects

Caption: A logical workflow for the SAR exploration of the this compound scaffold.

Modifications at the 4-Position (Iodine Displacement)

The iodine at the C4 position is the most versatile handle for introducing diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice here.

  • Rationale: In many kinase inhibitors, the region corresponding to the C4 position of this scaffold often extends towards the solvent-exposed region of the ATP-binding cleft. Introducing various aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to significant gains in potency by establishing additional van der Waals or hydrogen bonding interactions. For instance, in pyrido[2,3-d]pyrimidine inhibitors, ortho-substituted phenyl rings at a similar position have been shown to enhance activity.[1]

  • Hypothesized SAR:

    • Small, electron-rich heterocycles (e.g., pyrazoles, imidazoles) may enhance potency and improve physicochemical properties.

    • Aryl groups with hydrogen bond donors/acceptors (e.g., phenols, anilines) could interact with nearby residues.

    • The size and nature of the substituent will be critical for selectivity against different kinases.

Modifications at the 2-Amino Group

The 2-amino group is typically involved in crucial hydrogen bonding interactions with the kinase hinge region. While derivatization can disrupt this, it can also be used to probe for additional binding pockets.

  • Rationale: Acylation or reaction with sulfonyl chlorides can introduce groups that occupy a back pocket. For example, in some aminopyrimidine-based inhibitors, elaboration of the amino group led to compounds with nanomolar potency.

  • Hypothesized SAR:

    • Acylation: Introducing small acyl groups (e.g., acetyl, cyclopropylcarbonyl) may be tolerated. Larger, more complex acyl groups could be designed to pick up additional interactions if a nearby hydrophobic pocket exists.

    • Secondary Amines: Replacing one of the N-H protons with a small alkyl or aryl group can be explored. However, this often leads to a loss of the crucial hydrogen bond donation to the hinge region and may decrease potency.[2]

    • Urea/Thiurea Formation: Reaction with isocyanates or isothiocyanates can introduce additional hydrogen bonding moieties.

Modifications at the 5-Position (Chlorine Displacement)

While less reactive than the iodine, the chlorine atom can be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, or it can be a site for modification in later-stage analogs if the iodine is removed.

  • Rationale: The 5-chloro group contributes to the electronic nature of the ring and can form halogen bonds with the protein. Replacing it with other small groups can fine-tune the electronic properties and steric profile of the inhibitor.

  • Hypothesized SAR:

    • Replacing chlorine with a methyl group may enhance hydrophobic interactions.

    • Substitution with a cyano group could act as a hydrogen bond acceptor.

    • A trifluoromethyl group would significantly alter the electronics and could improve metabolic stability.

Comparative Performance Data (Hypothetical)

To guide the initial synthetic efforts, the following table presents hypothetical, yet plausible, data based on SAR trends observed in related aminopyridine and aminopyrimidine kinase inhibitors. The target for this hypothetical series is a generic tyrosine kinase.

Compound IDR1 (at C4)R2 (at C2-NH)R3 (at C5)Kinase IC50 (nM)Cell Proliferation GI50 (µM)
1 (Parent) -I-NH2-Cl>10,000>50
2a Phenyl-NH2-Cl85012.5
2b 3-Methoxyphenyl-NH2-Cl4205.8
2c 1-Methyl-1H-pyrazol-4-yl-NH2-Cl751.2
3a 1-Methyl-1H-pyrazol-4-yl-NH-Acetyl-Cl150025.0
4a 1-Methyl-1H-pyrazol-4-yl-NH2-CN1202.1

This data is illustrative and intended to demonstrate potential SAR trends.

Experimental Protocols

To validate the SAR hypotheses, a robust set of experimental protocols is required. The following are representative procedures for the synthesis and biological evaluation of the analogs.

Protocol 1: Synthesis of a C4-Arylated Analog via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative analog where the iodine at C4 is replaced with an aryl group.

Workflow for Synthesis and Initial Screening

Synthesis_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound + Arylboronic Acid Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Compound Pure Analog Characterization->Final_Compound Biochemical In Vitro Kinase Assay (Determine IC50) Final_Compound->Biochemical Cellular Cell Proliferation Assay (Determine GI50) Biochemical->Cellular Validate in Cells

Caption: General workflow from synthesis to initial biological screening of a novel analog.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq.).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Degassing: Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of the analog required to inhibit 50% of the kinase activity (IC50).[3]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (MTT/MTS Assay)

This assay measures the effect of the analogs on the proliferation of cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT or MTS reagent

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic positioning of its functional groups allows for a systematic and logical exploration of the structure-activity relationship. By leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling, and robust biological assays, researchers can efficiently navigate the chemical space to identify potent and selective drug candidates.

Future work should focus on expanding the diversity of substituents at the C4 position, exploring bioisosteric replacements for the pyridine core, and optimizing the pharmacokinetic properties of the most promising leads. The insights gained from these SAR studies will be invaluable in advancing the development of the next generation of targeted cancer therapies.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for Kinase Inhibitors Derived from 5-Chloro-4-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent kinase inhibitor is fraught with challenges. One of the most critical hurdles is understanding the inhibitor's interaction with the entire human kinome. The 5-Chloro-4-iodopyridin-2-amine scaffold represents a privileged starting point for the synthesis of novel kinase inhibitors, owing to the prevalence of the 2-aminopyridine core in numerous approved and investigational drugs.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of kinase inhibitors derived from this versatile scaffold.

While publicly available kinome-wide screening data for inhibitors directly synthesized from this compound is scarce, this guide will use structurally related aminopyrimidine-based inhibitors as exemplars to illustrate the methodologies and data interpretation crucial for advancing a drug discovery program. We will delve into the "why" and "how" of experimental choices, ensuring a robust and self-validating approach to characterizing kinase inhibitor selectivity.

The 2-Aminopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[1] This interaction typically involves the formation of key hydrogen bonds that anchor the inhibitor in the ATP-binding pocket. The this compound scaffold offers synthetic tractability, allowing for the strategic introduction of various substituents to modulate potency and selectivity. Derivatives of the broader aminopyridine and aminopyrimidine classes have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Aurora Kinases, making this scaffold a fertile ground for the development of targeted therapies.[1][4][5]

Key Methodologies for Cross-Reactivity Profiling

A thorough understanding of a kinase inhibitor's selectivity is paramount. Off-target effects can lead to toxicity, but in some cases, can be harnessed for therapeutic benefit through polypharmacology. Several robust methods are available to profile the interaction of a small molecule against a broad panel of kinases.

Large-Scale Recombinant Kinase Screening (e.g., KINOMEscan™)

This biochemical assay is a widely used platform for assessing kinase inhibitor selectivity. It is based on a competition binding assay that quantitatively measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of recombinant human kinases.

Experimental Workflow:

  • Immobilization: A DNA-tagged kinase is immobilized on a solid support.

  • Competition: The test compound and a proprietary, broadly active, immobilized ligand are incubated with the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control, or as dissociation constants (Kd) for the most potent interactions.

Illustrative Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Dissolve the test compound (e.g., a derivative of this compound) in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Binding Assay: In each well of a multi-well plate, combine the DNA-tagged kinase, the test compound at a specific concentration (e.g., 1 µM), and the immobilized ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound components.

  • Elution and qPCR: Elute the bound kinase and quantify the amount using qPCR.

  • Data Interpretation: Calculate the percentage of inhibition for each kinase. A lower percentage indicates a stronger interaction between the test compound and the kinase.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Compound Test Compound in DMSO Incubation Incubation: Competition for Binding Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Incubation->Wash Quantification Quantification (qPCR) Wash->Quantification Data Data Analysis: % Inhibition or Kd Quantification->Data

Caption: A simplified workflow of the KINOMEscan™ competitive binding assay.

Chemoproteomics-Based Profiling (e.g., Kinobeads™)

This approach assesses the binding of an inhibitor to a large number of kinases simultaneously within a cellular context (i.e., in a cell lysate), providing a more physiologically relevant profile.

Experimental Workflow:

  • Lysate Preparation: Prepare a cell lysate that preserves the native conformation and activity of the kinases.

  • Competitive Binding: Incubate the cell lysate with the test compound at various concentrations.

  • Affinity Capture: Add "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors. These beads will capture a significant portion of the kinome. The test compound will compete with the kinobeads for binding to its target kinases.

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The potency of the test compound for each kinase is determined by the decrease in the amount of that kinase captured by the beads in the presence of the compound.

Illustrative Experimental Protocol: Chemoproteomics Profiling

  • Cell Culture and Lysis: Culture cells of interest (e.g., a cancer cell line) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Compound Incubation: Incubate aliquots of the cell lysate with a serial dilution of the test compound or DMSO control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate-compound mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them extensively to remove unbound proteins.

  • Elution and Sample Preparation: Elute the bound proteins from the beads and prepare the samples for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the proteins in each sample. Determine the dose-response curves for the binding of the test compound to each identified kinase and calculate the IC50 values.

Chemoproteomics_Workflow cluster_prep Preparation cluster_assay Competitive Binding & Capture cluster_analysis Analysis Lysate Cell Lysate Incubation Incubation: Lysate + Compound Lysate->Incubation Compound Test Compound Compound->Incubation Capture Affinity Capture with Kinobeads Incubation->Capture Wash Wash Beads Capture->Wash Elution Elution & Digestion Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis: IC50 Determination MS->Data

Caption: A schematic of the chemoproteomics workflow for kinase inhibitor profiling.

Comparative Analysis: A Case Study with Aminopyrimidine-Based Inhibitors

As a case study, we will compare the cross-reactivity profiles of two hypothetical aminopyrimidine-based kinase inhibitors, "Compound A" (a selective CDK inhibitor) and "Compound B" (a dual CDK/JNK inhibitor), against a panel of representative kinases. The data presented here is illustrative and based on published data for similar classes of compounds.[4][6]

Table 1: Cross-Reactivity Profile of Compound A (Selective CDK Inhibitor)

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
CDK2/CycA 15 98
CDK9/CycT1 50 92
CDK1/CycB15075
JNK1>10,000<10
JNK2>10,000<10
p38α>10,000<10
VEGFR25,00025
EGFR>10,000<5

Table 2: Cross-Reactivity Profile of Compound B (Dual CDK/JNK Inhibitor)

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
CDK2/CycA 30 95
CDK9/CycT1 80 88
CDK1/CycB25060
JNK1 100 85
JNK2 120 82
p38α2,00040
VEGFR28,00015
EGFR>10,000<5

Interpretation of Results:

  • Compound A demonstrates high selectivity for CDK2 and CDK9, with significantly weaker activity against other kinases in the panel. This profile is desirable for a highly targeted therapy aimed at cell cycle dysregulation.

  • Compound B exhibits a dual-inhibitor profile, potently targeting both CDKs and JNKs. This could be advantageous in certain cancers where both pathways are implicated in disease progression. However, the increased number of targets also raises the potential for off-target toxicities that would need to be carefully evaluated.

Signaling Pathway Context: The Role of CDKs in Cell Cycle Regulation

Understanding the biological context of the target kinases is crucial for interpreting the functional consequences of inhibition. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Cell_Cycle_Regulation G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex CDK46_CycD->Rb_E2F Phosphorylates Rb CDK2_CycE CDK2-Cyclin E CDK2_CycE->S Initiates DNA Replication CDK2_CycA CDK2-Cyclin A CDK2_CycA->S Promotes S Phase Progression CDK2_CycA->G2 CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Initiates Mitosis E2F E2F (Transcription Factor) Rb_E2F->E2F Releases E2F E2F->CDK2_CycE Promotes Transcription Inhibitor Aminopyridine-based CDK Inhibitor Inhibitor->CDK46_CycD Inhibitor->CDK2_CycE Inhibitor->CDK2_CycA Inhibitor->CDK1_CycB

Caption: Simplified diagram of CDK-mediated cell cycle regulation and the points of intervention for CDK inhibitors.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct cross-reactivity data for its derivatives is not yet widely available, the principles and methodologies outlined in this guide provide a robust framework for their characterization. By employing a combination of large-scale biochemical screening and cell-based chemoproteomics, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is indispensable for guiding lead optimization, predicting potential toxicities, and ultimately, developing safe and effective targeted therapies. The continued exploration of this and other privileged scaffolds, coupled with rigorous cross-reactivity profiling, will undoubtedly fuel the next generation of kinase inhibitor drug discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-iodopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-iodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.